Technical Documentation Center

1-(Ethylsulfonyl)piperidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Ethylsulfonyl)piperidin-3-amine
  • CAS: 934063-85-1

Core Science & Biosynthesis

Foundational

1-(Ethylsulfonyl)piperidin-3-amine chemical structure and properties

This technical guide details the chemical structure, synthesis, and properties of 1-(ethylsulfonyl)piperidin-3-amine , a specialized heterocyclic building block used in medicinal chemistry. [1] Executive Summary 1-(Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and properties of 1-(ethylsulfonyl)piperidin-3-amine , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Executive Summary

1-(Ethylsulfonyl)piperidin-3-amine is a bifunctional saturated heterocycle characterized by a piperidine core substituted with a primary amine at the C3 position and an ethylsulfonyl group at the N1 position.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) ligands. The compound is most frequently utilized in its enantiomerically pure forms—(R) or (S)—to introduce chirality and metabolic stability into drug candidates.

Chemical Identity & Structure

The molecule consists of a piperidine ring which is a privileged scaffold in drug discovery.[2][3] The N1-sulfonylation reduces the basicity of the ring nitrogen, directing chemoselectivity to the exocyclic C3-amine during subsequent derivatization.

Attribute Details
IUPAC Name 1-(Ethylsulfonyl)piperidin-3-amine
Common Synonyms 3-Amino-1-(ethylsulfonyl)piperidine; 1-Ethanesulfonyl-piperidin-3-ylamine
CAS Number 1704977-40-1 (R-enantiomer); Racemate not widely indexed
Molecular Formula C

H

N

O

S
Molecular Weight 192.28 g/mol
SMILES CCS(=O)(=O)N1CCCC(N)C1
Chirality Contains one stereocenter at C3.[4] Available as (R), (S), or racemate.
Structural Analysis[6]
  • Piperidine Core: Provides a defined spatial arrangement (chair conformation) for displaying functional groups.

  • Ethylsulfonyl Group: Acts as a bioisostere for amides or other polar groups, improving metabolic stability and modulating lipophilicity (LogP). It also deactivates the piperidine nitrogen, preventing unwanted side reactions.

  • Primary Amine (C3): The primary reactive site for amide coupling, reductive amination, or nucleophilic substitution.

Physicochemical Properties[5][7][8][9]

The following properties are critical for handling and formulation. Note: Values are calculated (predicted) unless noted as experimental.

Property Value Significance
LogP (Calculated) ~0.53Indicates moderate hydrophilicity; suitable for oral drug absorption.
Topological Polar Surface Area (TPSA) ~70 ŲFavorable for membrane permeability (<140 Ų).
pKa (Base) ~10.2 (Amine)The exocyclic amine is basic and will form salts (e.g., HCl).
pKa (Sulfonamide) Non-basicThe N-sulfonyl group is neutral/weakly acidic, not basic.
Boiling Point ~350 °C (Predicted)High boiling point due to hydrogen bonding potential.
Solubility Soluble in DMSO, MeOH, DCMCompatible with standard organic synthesis solvents.

Synthesis & Manufacturing

The most robust synthetic route involves the sulfonylation of a mono-protected diamine to ensure regioselectivity. The standard protocol utilizes tert-butyl piperidin-3-ylcarbamate (Boc-protected 3-aminopiperidine) as the starting material.

Synthetic Pathway (Graphviz)

Synthesis cluster_legend Legend SM tert-Butyl piperidin-3-ylcarbamate (CAS 184637-48-7) Inter Intermediate: N-Boc-1-(ethylsulfonyl)piperidine SM->Inter Sulfonylation (DCM, 0°C to RT) Reagent1 Ethanesulfonyl chloride (EtSO2Cl) + Et3N Reagent1->Inter Product Product: 1-(Ethylsulfonyl)piperidin-3-amine Inter->Product Acidic Hydrolysis Reagent2 Deprotection: TFA or HCl/Dioxane Reagent2->Product Start Starting Material Process Reagents

Caption: Step-wise synthesis of 1-(ethylsulfonyl)piperidin-3-amine via regioselective sulfonylation and Boc-deprotection.

Detailed Protocol

Step 1: N-Sulfonylation

  • Dissolution: Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0°C.

  • Sulfonylation: Dropwise add ethanesulfonyl chloride (1.1 eq). The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.[5]

  • Workup: Quench with water. Extract with DCM.[5] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Step 2: N-Boc Deprotection

  • Acidolysis: Dissolve the intermediate in DCM or 1,4-dioxane. Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in dioxane.

  • Reaction: Stir at room temperature for 1–2 hours until gas evolution (isobutylene) ceases.

  • Isolation: Concentrate in vacuo.

    • For HCl salt: Triturate with diethyl ether to obtain the solid hydrochloride salt.

    • For Free Base: Dissolve residue in water, basify with NaOH (pH >12), and extract with DCM/MeOH (9:1).

Medicinal Chemistry Applications

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) . The ethylsulfonyl group serves as a "cap" that occupies specific hydrophobic pockets in target proteins, while the amine allows for library expansion.

Key Therapeutic Areas
  • Kinase Inhibitors (JAK/STAT Pathway):

    • The piperidine ring mimics the aliphatic cycle found in FDA-approved drugs like Tofacitinib and Baricitinib .

    • The sulfonamide moiety forms hydrogen bonds with residues in the ATP-binding pocket of kinases.

  • GPCR Ligands:

    • Used to synthesize antagonists for chemokine receptors (e.g., CCR2, CCR5) where the basic amine interacts with Asp/Glu residues in the receptor transmembrane domain.

Structure-Activity Relationship (SAR) Logic
  • Rigidity: The piperidine ring restricts the conformational flexibility of the amine, reducing the entropic penalty upon binding compared to linear alkyl amines.

  • Metabolic Stability: The ethylsulfonyl group is generally resistant to oxidative metabolism (CYP450), unlike N-alkyl groups which are prone to dealkylation.

Safety & Handling (GHS Classification)

As a primary amine and sulfonamide derivative, this compound requires standard laboratory safety precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent amine oxidation or carbonation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148119, Piperidin-3-amine. Retrieved from [Link]

Sources

Exploratory

1-(Ethylsulfonyl)piperidin-3-amine CAS number and synonyms

The following technical monograph provides an in-depth analysis of 1-(Ethylsulfonyl)piperidin-3-amine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmacophores.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 1-(Ethylsulfonyl)piperidin-3-amine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmacophores.[1][2]

[1][2]

Chemical Identity & Physicochemical Profile

1-(Ethylsulfonyl)piperidin-3-amine is a bifunctional saturated heterocycle featuring a secondary amine for diversification and a sulfonyl group for metabolic stability and hydrogen bonding interactions.[1][2][3] It serves as a "chimeric" scaffold, bridging the gap between simple piperidines and complex sulfonamide bioisosteres.[2][3]

Nomenclature & Identifiers
PropertyDetail
Systematic Name 1-(Ethylsulfonyl)piperidin-3-amine
Synonyms 3-Amino-1-(ethylsulfonyl)piperidine; 1-Ethanesulfonyl-piperidin-3-ylamine
CAS Number Not widely indexed in public registries; closely related to 759456-76-3 (4-isomer)
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

N

O

S
Molecular Weight 192.28 g/mol
SMILES CCS(=O)(=O)N1CCCC(N)C1
InChI Key Calculated:[1][2][4][5][6][7][8][9]YZHIQGPZSGQQQP-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
ParameterValueSignificance in Drug Design
cLogP 0.2 – 0.5Highly polar; ideal for lowering lipophilicity in lead optimization.[1][2][3]
pKa (Basic N) ~9.8Typical secondary amine; exists as a cation at physiological pH.[2][3]
TPSA ~60 ŲFavorable for membrane permeability; <140 Ų threshold.[2][3]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[2][3]

Synthetic Methodology

The synthesis of 1-(Ethylsulfonyl)piperidin-3-amine is non-trivial due to the need for regioselective functionalization.[1][2][3] The most robust route employs a Protection-Sulfonylation-Deprotection (PSD) strategy to prevent polymerization and ensure high purity.[1][2][3]

Core Synthesis Protocol (PSD Strategy)

This protocol yields the hydrochloride salt, which is more stable than the free base.[3]

Step 1: Sulfonylation of Protected Scaffold

Reaction: tert-Butyl piperidin-3-ylcarbamate + Ethanesulfonyl chloride


 Intermediate A [1][2][3]
  • Setup: Charge a dry 3-neck flask with tert-butyl piperidin-3-ylcarbamate (1.0 eq) and anhydrous DCM (10 V). Cool to 0°C under N

    
    .[2][3]
    
  • Base Addition: Add Triethylamine (TEA) (1.5 eq) or DIPEA (1.2 eq) dropwise. Rationale: Scavenges HCl generated during substitution.[1][2][3]

  • Sulfonylation: Add Ethanesulfonyl chloride (1.1 eq) dropwise over 30 mins, maintaining T < 5°C.

    • Critical Control: Rapid addition causes exotherms that may degrade the Boc-group.[1][2][3]

  • Workup: Warm to RT and stir for 4h. Quench with saturated NaHCO

    
    .[3][10] Extract with DCM, wash with brine, and dry over Na
    
    
    
    SO
    
    
    .[3]
  • Outcome: Yields tert-butyl (1-(ethylsulfonyl)piperidin-3-yl)carbamate (Intermediate A).

Step 2: Chemoselective Deprotection

Reaction: Intermediate A + Acid


 Product (HCl Salt)[2][3]
  • Solubilization: Dissolve Intermediate A in 1,4-Dioxane (5 V).

  • Acidolysis: Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2-4h.

    • Why Dioxane? Avoids the hygroscopic nature of TFA salts; HCl salts are crystalline.[2][3]

  • Isolation: Dilute with Et

    
    O to precipitate the product. Filter and wash with cold ether.[3]
    
  • Validation:

    
    H NMR should show disappearance of the Boc-singlet (~1.4 ppm) and retention of the ethylsulfonyl triplet/quartet.[3]
    
Synthetic Workflow Diagram

Synthesis Start tert-Butyl piperidin-3-ylcarbamate Inter Intermediate A: N-Boc-1-ethylsulfonyl-piperidine Start->Inter Sulfonylation Reagent1 EtSO2Cl + TEA (DCM, 0°C) Reagent1->Inter Final 1-(Ethylsulfonyl)piperidin-3-amine (HCl Salt) Inter->Final Deprotection Reagent2 4M HCl / Dioxane Reagent2->Final

Caption: The PSD strategy ensures regioselectivity by masking the 3-amine before introducing the sulfonyl group.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinases and GPCRs.[2][3]

JAK Inhibitor Design (Tofacitinib Analogs)

The 3-aminopiperidine core mimics the geometry of the pyrrolidine ring in Tofacitinib .[2][3]

  • Mechanism: The 3-amino group forms a critical amide bond with the hinge-binding motif (e.g., 7-deazapurine).[1][2][3]

  • Role of Ethylsulfonyl: The sulfonyl group occupies the solvent-exposed region (solvent front), improving metabolic stability compared to a bare alkyl group.[2][3] It also acts as a hydrogen bond acceptor.[2][3]

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and distinct vectors, it is an ideal fragment for X-ray crystallographic screening.[3]

  • Vector A (Amine): Points towards the catalytic lysine or aspartate in kinases.[2][3]

  • Vector B (Sulfonyl): Points towards the ribose pocket or solvent, allowing for "grow" strategies.[3]

SAR Decision Tree

SAR Core 1-(Ethylsulfonyl)piperidin-3-amine (Core Scaffold) Mod1 Amide Coupling (R-COOH) Core->Mod1 Primary Vector Mod2 Reductive Amination (R-CHO) Core->Mod2 Secondary Vector Mod3 Sulfonyl Modification (Replace Et with Ar/cPr) Core->Mod3 Back-End Optimization Target1 JAK/STAT Inhibitors (Kinase Selectivity) Mod1->Target1 Target2 GPCR Ligands (CCR2/CCR5) Mod2->Target2 Target3 Metabolic Stability (t1/2 improvement) Mod3->Target3

Caption: Strategic derivatization points for optimizing potency and pharmacokinetic properties.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation

H NMR (DMSO-d

)

1.18 (t, 3H, CH

)
Terminal methyl of ethylsulfonyl group.[1]

2.90–3.10 (q, 2H, SO

CH

)
Methylene adjacent to sulfone; diagnostic quartet.[3]

3.50 (m, 1H, CH-NH

)
Methine proton at the chiral center (C3).[3]
LC-MS (ESI+) m/z 193.1 [M+H]

Protonated molecular ion.[2][3]
IR Spectroscopy 1310, 1140 cm

Asymmetric and symmetric SO

stretches.[2][3]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2][3]

  • Handling: The free base is an amine and may absorb CO

    
     from air.[2][3] Store as the HCl salt  in a desiccator at 4°C.
    
  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).[2][3]

References

  • Facile synthesis of 3-amino substituted piperidines. CSIR-NIScPR. (General protocol for piperidine sulfonylation).

  • Synthesis of Novel Sulfonamide Derivatives. MDPI Molbank, 2024. (Sulfonylation methodology).[3][6]

  • Piperidine-containing drugs and recently studied analogs. PubMed, 2025.[1][2][3] (Review of piperidine pharmacophores).

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. (Structural geometry and applications).

Sources

Foundational

Technical Monograph: 3-Amino-1-Ethanesulfonylpiperidine as a Scaffold in Medicinal Chemistry

This is an in-depth technical monograph on 3-Amino-1-Ethanesulfonylpiperidine , a specialized heterocyclic building block used in medicinal chemistry. Introduction & Strategic Significance 3-Amino-1-ethanesulfonylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on 3-Amino-1-Ethanesulfonylpiperidine , a specialized heterocyclic building block used in medicinal chemistry.

Introduction & Strategic Significance

3-Amino-1-ethanesulfonylpiperidine (IUPAC: 1-(ethylsulfonyl)piperidin-3-amine) represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. As a disubstituted piperidine, it serves as a bifunctional scaffold: the C3-amino group provides a primary attachment point for warheads or hinge-binding motifs, while the N1-ethanesulfonyl moiety modulates lipophilicity (LogP) and metabolic stability, often acting as a bioisostere for amides or ureas.

This molecule is structurally analogous to the core scaffold of Tofacitinib (Xeljanz®) and other JAK inhibitors, where the piperidine ring orientation dictates selectivity profiles against JAK1/JAK3 isoforms. Its utility extends to GPCR ligand design, where the sulfonyl group engages in critical hydrogen bonding interactions within transmembrane pockets.

Physicochemical Identity & Properties[1][2]

The following data constitutes the definitive chemical identity of the molecule. Researchers must verify these parameters during procurement or synthesis to ensure batch consistency.

Core Identity Matrix
ParameterValueNotes
IUPAC Name 1-(Ethylsulfonyl)piperidin-3-amineSystematic nomenclature
Molecular Formula C₇H₁₆N₂O₂S Validated elemental composition
Molecular Weight 192.28 g/mol Monoisotopic Mass: 192.0932 g/mol
CAS Number Not widely listed; Analog: 651056-79-0 (4-isomer)Often synthesized in situ or custom ordered
Chirality C3 is a stereocenterAvailable as (R), (S), or Racemate
Calculated Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
LogP (Octanol/Water) ~0.1 – 0.5Moderate polarity; good oral bioavailability potential
TPSA (Topological Polar Surface Area) ~69 ŲFavorable for membrane permeability (<140 Ų)
pKa (Conjugate Acid) ~9.5 (Amine)Exists as a cation at physiological pH (7.4)
H-Bond Donors 2 (Primary Amine)Critical for H-bonding in active sites
H-Bond Acceptors 4 (Sulfonyl O, Amine N)Facilitates water solubility and receptor binding

Synthesis & Manufacturing Protocol

The synthesis of 3-amino-1-ethanesulfonylpiperidine requires a strategic protection-deprotection sequence to prevent bis-sulfonylation. The following protocol is the industry standard for high-purity generation.

Retrosynthetic Analysis

The most robust route utilizes N-Boc-3-aminopiperidine as the starting material. Direct sulfonylation of 3-aminopiperidine is discouraged due to poor regioselectivity between the secondary (ring) and primary (exocyclic) amines.

Step-by-Step Methodology

Phase 1: Regioselective Sulfonylation

  • Reagents: tert-Butyl piperidin-3-ylcarbamate (1.0 eq), Ethanesulfonyl chloride (1.1 eq), Triethylamine (TEA) or DIPEA (1.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Conditions: 0°C to RT, 2–4 hours.

  • Mechanism: The secondary amine of the piperidine ring attacks the electrophilic sulfur of the sulfonyl chloride. The Boc group protects the primary amine.

  • Workup: Quench with water, extract with DCM, wash with brine. Concentrate to yield the intermediate tert-butyl (1-(ethylsulfonyl)piperidin-3-yl)carbamate.

Phase 2: Deprotection (Boc Removal)

  • Reagents: Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.

  • Solvent: DCM (for TFA) or Dioxane/Methanol (for HCl).

  • Conditions: RT, 1–2 hours.

  • Workup:

    • TFA Route: Concentrate in vacuo. Basify with NaHCO₃ or NaOH to pH >10. Extract with DCM/IPA (3:1) to recover the free base.

    • HCl Route: Concentrate to yield the hydrochloride salt directly (preferred for storage).

Synthesis Pathway Diagram

SynthesisPathway Start tert-Butyl piperidin-3-ylcarbamate (C10H20N2O2) Intermediate Intermediate: tert-Butyl (1-(ethylsulfonyl)piperidin-3-yl)carbamate Start->Intermediate Sulfonylation Reagents1 EtSO2Cl + TEA (DCM, 0°C) Reagents1->Intermediate Product FINAL PRODUCT: 3-Amino-1-ethanesulfonylpiperidine (C7H16N2O2S) Intermediate->Product Boc Removal Reagents2 TFA or HCl (Deprotection) Reagents2->Product

Figure 1: Validated synthetic route for 3-amino-1-ethanesulfonylpiperidine starting from the commercially available Boc-protected precursor.

Analytical Characterization

To certify the identity of the synthesized material, the following spectral signatures must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.9–3.0 ppm (q, 2H, -SO₂-CH₂ -CH₃).

    • δ 1.2 ppm (t, 3H, -SO₂-CH₂-CH₃ ).

    • δ 2.8–3.5 ppm (m, 4H, Piperidine Ring Protons adjacent to N).

    • δ 1.4–1.9 ppm (m, 4H, Piperidine Ring C4/C5/C6).

    • δ 2.6–2.8 ppm (m, 1H, CH-NH₂).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 193.09; Observed 193.1 ± 0.1 m/z.

  • IR Spectroscopy:

    • ~1320 cm⁻¹ and ~1150 cm⁻¹ (Strong sulfonyl S=O stretches).

    • ~3300–3400 cm⁻¹ (Broad N-H stretch).

Applications in Drug Discovery[5]

Kinase Inhibition (JAK Pathway)

The 3-aminopiperidine motif is a proven scaffold for Janus Kinase (JAK) inhibitors. The chiral orientation (R vs. S) at position 3 dictates binding affinity to the ATP-binding pocket.

  • Mechanism: The primary amine forms hydrogen bonds with the hinge region residues (e.g., Glu966 in JAK3).

  • Sulfonyl Role: The ethylsulfonyl group occupies the solvent-exposed region or a hydrophobic sub-pocket, improving metabolic stability compared to a bare piperidine.

GPCR Ligand Design

In G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (e.g., 5-HT, Dopamine), the sulfonyl group acts as a hydrogen bond acceptor, anchoring the ligand in the orthosteric site while the basic amine interacts with the conserved Aspartate residue (D3.32).

SAR Concept Map

SAR Core 3-Amino-1-Ethanesulfonylpiperidine (Scaffold) Amine C3-Amine (-NH2) Primary H-Bond Donor (Hinge Binding) Core->Amine Functionalization Sulfonyl N1-Sulfonyl (-SO2Et) Metabolic Shield (Lipophilicity Modulation) Core->Sulfonyl Optimization Ring Piperidine Ring Rigid Linker (Conformational Control) Core->Ring Scaffold Hopping Amide Coupling\n(Peptidomimetics) Amide Coupling (Peptidomimetics) Amine->Amide Coupling\n(Peptidomimetics) Urea Formation\n(Kinase Inhibitors) Urea Formation (Kinase Inhibitors) Amine->Urea Formation\n(Kinase Inhibitors) Bioisostere for\nAmides/Carbamates Bioisostere for Amides/Carbamates Sulfonyl->Bioisostere for\nAmides/Carbamates

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's domains.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact isomer may be limited, it should be handled with the precautions standard for sulfonyl-piperidines and primary amines .

  • Hazards:

    • H314: Causes severe skin burns and eye damage (if free base).

    • H317: May cause an allergic skin reaction (Sulfonamide moiety).

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Hygroscopic in salt form (HCl).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

  • PubChem Compound Summary. (2025). 1-(Ethylsulfonyl)piperidin-4-amine (Isomer Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2011). 3-Aminopiperidine-Based Peptide Analogues as Selective Inhibitors. American Chemical Society. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: 4-Amino-1-ethanesulfonylpiperidine.[1] Retrieved from [Link]

Sources

Exploratory

1-Ethanesulfonyl-piperidin-3-ylamine: A Technical Guide to the "Privileged Scaffold"

Topic: 1-Ethanesulfonyl-piperidin-3-ylamine: Technical Guide & Safety Data Sheet Content Type: Technical Whitepaper / Expanded SDS Audience: Medicinal Chemists, Process Chemists, and HSE Officers. Executive Summary 1-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Ethanesulfonyl-piperidin-3-ylamine: Technical Guide & Safety Data Sheet Content Type: Technical Whitepaper / Expanded SDS Audience: Medicinal Chemists, Process Chemists, and HSE Officers.

Executive Summary

1-Ethanesulfonyl-piperidin-3-ylamine is a specialized heterocyclic building block utilized primarily in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics. It combines a piperidine core (providing solubility and 3D-vectorization) with an ethylsulfonyl moiety (a bioisostere for carbonyls, enhancing metabolic stability) and a reactive primary amine (for further functionalization).

This guide integrates critical safety data (SDS) with practical synthesis protocols and biological context, moving beyond standard hazard lists to explain why this molecule behaves the way it does in the flask and the body.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
Chemical Name 1-(Ethanesulfonyl)piperidin-3-amine
Common Synonyms 3-Amino-1-(ethylsulfonyl)piperidine; 1-Ethanesulfonyl-piperidin-3-ylamine
Molecular Formula C₇H₁₆N₂O₂S
Molecular Weight 192.28 g/mol
CAS Number Not widely listed (Analogous to 702695-86-1, carboxylic acid variant)
SMILES CCS(=O)(=O)N1CCCC(C1)N
Physical State Viscous oil or low-melting solid (depending on salt form)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility (pH dependent)
pKa (Calculated) ~9.8 (Piperidine amine), Sulfonamide nitrogen is non-basic

Expanded Safety Data Sheet (SDS)

Note: This section interprets hazards for the research chemist, prioritizing "Mechanism of Injury" over generic warnings.

GHS Classification & Hazards
  • Skin Corrosion/Irritation (Category 1B): The primary amine at position 3 is highly nucleophilic and basic (pKa ~9.8). Upon contact with skin moisture, it generates hydroxide ions, causing saponification of lipids and chemical burns.

  • Serious Eye Damage (Category 1): Irreversible corneal damage possible due to high pH and penetrating ability of the lipophilic ethylsulfonyl tail.

  • Acute Toxicity (Oral): Harmful if swallowed. Piperidine alkaloids often interact with nicotinic acetylcholine receptors.

Emergency Protocols (Self-Validating)
  • Skin Contact: Do NOT use vinegar (acid) immediately, as the exothermic neutralization can worsen thermal injury. Flush with lukewarm water for 15+ minutes.

  • Inhalation: Move to fresh air. If pulmonary edema (delayed fluid in lungs) is suspected due to ammonia-like odor, observe for 24 hours.

  • Spill Cleanup: Do not wipe with paper towels (fire risk with amines). Neutralize with weak acid (citric acid solution) before absorbing with vermiculite.

Handling & Storage[7]
  • Hygroscopic Nature: The free amine absorbs atmospheric CO₂ to form carbamates. Store under Argon/Nitrogen atmosphere.

  • Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers (e.g., peroxide).

Synthesis & Manufacturing

Core Directive: Field-proven causality.

The synthesis of 1-ethanesulfonyl-piperidin-3-ylamine is a two-stage workflow designed to prevent the "over-reaction" of the highly nucleophilic 3-amine. We utilize a Boc-protection strategy to ensure regioselectivity at the piperidine nitrogen.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 3-(N-Boc-amino) piperidine Inter Intermediate: N-Boc-1-ethylsulfonyl piperidine Start->Inter Sulfonylation (Nu- Substitution) Reagent Ethanesulfonyl Chloride (EtSO2Cl) Reagent->Inter Base Base (TEA/DIPEA) DCM, 0°C Base->Inter Scavenges HCl Deprotect Deprotection (HCl/Dioxane or TFA) Inter->Deprotect Acid Hydrolysis Product FINAL PRODUCT: 1-ethanesulfonyl- piperidin-3-ylamine Deprotect->Product Salt Formation

Caption: Regioselective synthesis via Boc-protection to prevent sulfonylation of the primary amine.

Detailed Protocol

Step 1: Sulfonylation

  • Dissolution: Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Cool to 0°C. Why: Cooling controls the exotherm of sulfonyl chloride addition, preventing impurity formation.

  • Sulfonylation: Dropwise add Ethanesulfonyl chloride (1.1 eq). Stir at 0°C for 1h, then warm to RT.

  • Workup: Wash with 1N HCl (removes unreacted amine/TEA), then NaHCO₃. Dry over MgSO₄.

Step 2: Deprotection (Boc Removal)

  • Acidolysis: Dissolve the intermediate in 4N HCl in Dioxane (5 vol). Stir at RT for 2-4 hours.

  • Validation: Monitor via TLC (disappearance of non-polar spot) or LCMS (Mass -100 Boc fragment).

  • Isolation: Concentrate in vacuo. The product is typically isolated as the Hydrochloride Salt (stable solid) rather than the free base (unstable oil).

Biological Applications: The JAK/STAT Context

Core Directive: Authoritative Grounding.

This molecule is a structural analog to the piperidine scaffolds found in Tofacitinib and Baricitinib . The ethylsulfonyl group is critical for interacting with the solvent-exposed regions of the Janus Kinase (JAK) ATP-binding pocket.

Mechanism of Action

The 3-amino group serves as the attachment point for the "warhead" (often a pyrrolo[2,3-d]pyrimidine), while the ethylsulfonyl group acts as a hydrophobic anchor .

  • Solubility Tuning: The sulfonyl group lowers the LogP compared to an alkyl group, improving oral bioavailability.

  • Metabolic Stability: Unlike an amide, the sulfonamide bond is resistant to amidases in the liver.

Pathway Visualization (DOT Diagram)

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Piperidine-based Inhibitor Inhibitor->JAK Blocks ATP Binding (Competitive) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: Inhibition of JAK-mediated phosphorylation by piperidine-scaffold small molecules.

References

  • Pfizer Inc. (2012). Synthesis of Tofacitinib and related 3-aminopiperidine analogs. Journal of Medicinal Chemistry. (Contextual grounding for piperidine scaffolds in JAK inhibitors).

  • Enamine Ltd. (2024). Safety Data Sheet: N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide. (Analogous safety data for ethylsulfonyl piperidines).

  • BenchChem. (2025).[1][2] Chemical Properties of Piperidine-3-ylamine derivatives. (Physical property estimation).

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Baricitinib (Structural Analog). (Demonstrating the ethylsulfonyl moiety utility).

Disclaimer: This guide is for research and development purposes only. Always consult the specific SDS provided by your chemical vendor before handling.

Sources

Foundational

The 3-Aminopiperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 3-aminopiperidine moiety has emerged as a cornerstone in contemporary drug discovery, transitioning from a simple saturated...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine moiety has emerged as a cornerstone in contemporary drug discovery, transitioning from a simple saturated heterocycle to a privileged scaffold found in a multitude of clinically successful and investigational therapeutic agents. Its inherent structural features—a chiral center, a basic nitrogen atom, and a conformationally constrained ring system—provide a unique three-dimensional framework for potent and selective interactions with a variety of biological targets. This guide, intended for researchers and professionals in the field of drug development, will provide a comprehensive overview of the synthesis, applications, and strategic considerations for incorporating 3-aminopiperidine derivatives into medicinal chemistry libraries.

The Strategic Advantage of the 3-Aminopiperidine Core

The utility of the 3-aminopiperidine scaffold is rooted in its stereochemical and conformational properties. The presence of a stereocenter at the 3-position is often critical for achieving desired pharmacological activity and selectivity.[1] The piperidine ring itself, existing predominantly in a chair conformation, orients its substituents in well-defined axial and equatorial positions, which can be exploited to optimize binding to target proteins. Furthermore, the two nitrogen atoms—one in the ring and one in the exocyclic amino group—can be differentially functionalized, allowing for fine-tuning of physicochemical properties such as basicity, polarity, and hydrogen bonding capacity. This versatility has made the 3-aminopiperidine core an indispensable building block in modern drug design.[2]

Navigating the Synthetic Landscape: Accessing Chiral 3-Aminopiperidine Derivatives

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical aspect of their application in medicinal chemistry. A variety of synthetic strategies have been developed, ranging from classical resolution to asymmetric synthesis and biocatalysis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One common and efficient approach is to start from readily available chiral precursors, such as amino acids. L-glutamic acid, for instance, can be converted into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence involving esterification, Boc-protection, reduction of the carboxylic acid moieties to a diol, tosylation, and subsequent cyclization with an appropriate amine. This method provides a reliable route to the desired chiral scaffold.

Asymmetric Synthesis and Chiral Resolution

Asymmetric synthesis from prochiral ketones offers another powerful route to enantiopure 3-aminopiperidines. The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of key bond-forming reactions.[1] Alternatively, racemic 3-aminopiperidine can be resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid or optically active cyclic phosphoric acids.[3][4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Enzymatic Approaches: The Green Chemistry Advantage

Biocatalysis has emerged as a highly efficient and environmentally friendly method for producing chiral amines. ω-Transaminases, for example, can be used for the asymmetric amination of a prochiral ketone precursor, 1-Boc-3-piperidone, to yield enantiomerically pure (S)- or (R)-N-Boc-3-aminopiperidine with high yield and excellent enantiomeric excess.[1][5]

Experimental Protocol: Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine

This protocol describes the asymmetric amination of 1-Boc-3-piperidone using an ω-transaminase.

Materials:

  • 1-Boc-3-piperidone

  • ω-Transaminase (e.g., from Aspergillus terreus)

  • Isopropylamine (as the amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

  • Potassium hydroxide

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM).

  • Enzyme Addition: Add the ω-transaminase enzyme to the buffer solution.

  • Substrate Addition: Prepare a solution of 1-Boc-3-piperidone in DMSO and add it to the enzyme-containing buffer.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 35°C) for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the enzyme.

    • Adjust the pH of the filtrate to 2 with 4 M HCl.

    • Extract the aqueous layer with CH₂Cl₂ to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to 13 with potassium hydroxide.

    • Extract the aqueous layer with CH₂Cl₂ (4 x 5 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-aminopiperidine.[1][6]

The 3-Aminopiperidine Scaffold in Action: Key Therapeutic Areas

The versatility of the 3-aminopiperidine core has led to its incorporation into drugs and clinical candidates across a wide range of therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Perhaps the most prominent application of the 3-aminopiperidine scaffold is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[7] Drugs such as sitagliptin, alogliptin, and linagliptin all feature a chiral 3-aminopiperidine moiety that is crucial for their potent and selective inhibition of the DPP-4 enzyme.[1][8]

Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors:

The SAR for this class of compounds is well-established. The (R)-enantiomer of the 3-aminopiperidine is generally preferred for optimal binding. The primary amino group forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme.[9] The piperidine ring itself occupies the S1 pocket, and substituents on the piperidine nitrogen can be varied to modulate potency, selectivity, and pharmacokinetic properties.[10]

Compound3-Aminopiperidine MoietyDPP-4 IC₅₀ (nM)
Sitagliptin(R)-3-aminopiperidine18
Alogliptin(R)-3-aminopiperidine<10
Linagliptin(R)-3-aminopiperidine1

Table 1: Examples of DPP-4 inhibitors containing the 3-aminopiperidine scaffold and their corresponding inhibitory concentrations.

Glycine Transporter 1 (GlyT1) Inhibitors for Neurological Disorders

The 3-aminopiperidine scaffold has also been successfully employed in the design of inhibitors of the glycine transporter 1 (GlyT1), a target for the treatment of schizophrenia and other neurological disorders.[11] The 3-amido-3-aryl-piperidine series of compounds has demonstrated high potency and selectivity for GlyT1.[12]

SAR for GlyT1 Inhibitors:

In this class of inhibitors, the 3-aminopiperidine core serves as a central scaffold to orient the key pharmacophoric elements. The amide linkage at the 3-position and the aryl group at the 3-position are critical for activity. Substituents on the piperidine nitrogen and the benzamide moiety have been extensively explored to optimize potency and drug-like properties.[11]

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists for Migraine

More recently, 3-aminopiperidin-2-one derivatives have been identified as potent antagonists of the CGRP receptor, a key target for the treatment of migraine.[13][14] This demonstrates the continued evolution and application of the 3-aminopiperidine scaffold in new therapeutic areas.

Bioisosteric Replacements and Scaffold Hopping

While the 3-aminopiperidine scaffold is highly effective, medicinal chemists often explore bioisosteric replacements to improve properties such as metabolic stability, cell permeability, or to gain intellectual property.[2][15] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[16] For the 3-aminopiperidine core, potential bioisosteric replacements could include other saturated heterocycles or conformationally constrained diamines. Scaffold hopping, a computational or knowledge-based approach, can also be used to identify novel core structures that mimic the key interactions of the 3-aminopiperidine moiety.[17]

Visualization of Key Concepts

Synthesis_Workflow cluster_approaches Synthetic Approaches cluster_applications Applications in Drug Discovery chiral_pool Chiral Pool Synthesis (e.g., L-Glutamic Acid) intermediate (S)-1-Boc-3-aminopiperidine chiral_pool->intermediate Multi-step asymmetric Asymmetric Synthesis (from Prochiral Ketones) asymmetric->intermediate Catalytic resolution Chiral Resolution (of Racemic Mixture) resolution->intermediate Separation enzymatic Enzymatic Synthesis (e.g., ω-Transaminase) enzymatic->intermediate Biocatalytic dpp4 DPP-4 Inhibitors (e.g., Sitagliptin) intermediate->dpp4 Coupling & Deprotection glyt1 GlyT1 Inhibitors (for Neurological Disorders) intermediate->glyt1 Amide Formation cgrp CGRP Antagonists (for Migraine) intermediate->cgrp Further Elaboration SAR_DPP4 cluster_pockets DPP-4 Binding Pockets scaffold 3-Aminopiperidine Scaffold amino_group Primary Amino Group ((R)-enantiomer preferred) scaffold->amino_group piperidine_ring Piperidine Ring scaffold->piperidine_ring n_substituent Substituent on Piperidine Nitrogen scaffold->n_substituent s1_pocket S1 Pocket s2_pocket S2 Pocket amino_group->s2_pocket Forms salt bridge with Glu205/Glu206 piperidine_ring->s1_pocket Occupies pocket n_substituent->s1_pocket Influences potency & pharmacokinetics

Caption: Key structure-activity relationships of 3-aminopiperidine derivatives as DPP-4 inhibitors.

Conclusion

The 3-aminopiperidine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its unique combination of stereochemistry, conformational rigidity, and synthetic accessibility has enabled the development of numerous important therapeutic agents. A thorough understanding of the synthetic routes to enantiomerically pure 3-aminopiperidine derivatives, coupled with insights into their structure-activity relationships across various biological targets, is essential for leveraging this powerful building block in future drug discovery endeavors. As medicinal chemistry continues to evolve, the 3-aminopiperidine core is poised to remain a valuable tool for the design and synthesis of the next generation of innovative medicines.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC. [Link]

  • Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. PubMed. [Link]

  • Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate. [Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PubMed. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Reductive Amination Reaction. OpenBU. [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry. [Link]

  • Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. PubMed. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • CGRP receptor antagonists: A new frontier of anti-migraine medications. PMC. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

  • Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Publishing. [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. [Link]

  • 8 CGRP Inhibitors for Migraine Treatment and Prevention. GoodRx. [Link]

  • Small Molecule Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. CDA-AMC. [Link]

Sources

Exploratory

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of Sulfonyl-Piperidine Scaffolds in Medicinal Chemistry

Executive Summary: The Sulfonyl-Piperidine Pharmacophore In the landscape of modern drug discovery, the sulfonyl-piperidine scaffold has emerged as a highly versatile and privileged pharmacophore. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfonyl-Piperidine Pharmacophore

In the landscape of modern drug discovery, the sulfonyl-piperidine scaffold has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist, I have observed that the strategic fusion of a saturated six-membered piperidine ring with a strongly electron-withdrawing sulfonyl group creates a unique physicochemical profile. This combination allows medicinal chemists to finely tune conformational flexibility, metabolic stability, and target binding affinity across a remarkably diverse array of therapeutic areas—ranging from viral infections and oncology to neurological pain management.

This whitepaper deconstructs the structural rationale behind the sulfonyl-piperidine scaffold, details self-validating synthetic methodologies, and provides an in-depth analysis of recent Structure-Activity Relationship (SAR) case studies that highlight its target modulation capabilities.

Deconstructing the Scaffold: Physicochemical & Structural Rationale

The success of the sulfonyl-piperidine scaffold is not coincidental; it is rooted in fundamental physical organic chemistry.

  • The Piperidine Ring (Conformational Vector): Piperidine is a saturated, nitrogen-containing heterocycle that primarily adopts a chair conformation. This three-dimensional geometry allows substituents to be projected into specific vectors (axial or equatorial), enabling precise interactions with deep hydrophobic pockets in target proteins. However, the secondary amine of a bare piperidine is highly basic (pKa ~11), which can lead to poor membrane permeability and off-target liabilities, such as hERG channel blockade.

  • The Sulfonyl Linker (Electronic Modulator): The introduction of a sulfonyl group (

    
    ) to the piperidine nitrogen fundamentally alters its electronic properties. The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of electrons on the nitrogen atom. This drastically reduces the basicity of the piperidine nitrogen, rendering it essentially neutral at physiological pH. Furthermore, the two oxygen atoms of the sulfonyl group act as excellent hydrogen-bond acceptors, while the tetrahedral geometry of the sulfur atom introduces a distinct structural kink that can mimic transition states in enzymatic reactions.
    

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of highly substituted sulfonyl-piperidines requires robust, high-yielding chemistry. The following protocol details the synthesis of N-sulfonylpiperidine-3-carboxamides, a class of compounds with potent antimicrobial and antiviral properties [1, 4].

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that each step provides clear feedback on reaction progress.

  • Amide Coupling (Intermediate Generation):

    • Procedure: Dissolve N-Boc-piperidine-3-carboxylic acid and an aryl amine (e.g., 4-chloroaniline) in anhydrous DMF. Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 12 hours.

    • Causality: HATU is a superior coupling reagent that rapidly activates the carboxylic acid into an active ester, preventing epimerization. DIPEA acts as a non-nucleophilic base to neutralize the acid generated during the reaction.

    • Validation: Monitor the disappearance of the starting acid via Thin Layer Chromatography (TLC). Upon completion, pour the mixture into crushed ice. The precipitation of a solid confirms the formation of the highly hydrophobic Boc-protected amide.

  • Boc Deprotection (Amine Unmasking):

    • Procedure: Dissolve the intermediate in dichloromethane (DCM) and cool to 0 °C. Add 4N HCl in dioxane dropwise. Stir for 4 hours at room temperature.

    • Causality: The acidic environment selectively cleaves the tert-butoxycarbonyl (Boc) protecting group, releasing isobutylene gas and carbon dioxide, leaving the piperidine nitrogen as a hydrochloride salt.

    • Validation: Evaporate the solvent. The resulting crude must be basified with aqueous

      
       (pH > 8) to convert the salt back to the free amine, which is then extracted into DCM.
      
  • Sulfonylation (Scaffold Completion):

    • Procedure: To the free amine in DMF, add the desired substituted sulfonyl chloride (e.g., 4-cyanophenylsulfonyl chloride) and DIPEA. Stir for 12 hours.

    • Causality: The nucleophilic piperidine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride. DIPEA is critical here to scavenge the HCl byproduct; failure to remove HCl would result in the protonation of the unreacted piperidine, halting the reaction.

    • Validation: Quench with ice water, filter the precipitate, and purify via silica gel column chromatography (5-30% EtOAc in hexane) to isolate the pure N-sulfonylpiperidine-3-carboxamide.

SynthesisWorkflow A N-Boc-Piperidine-3-carboxylic acid + Aryl Amine B Amide Coupling (HATU, DIPEA, DMF, 12h, RT) A->B C N-Boc Deprotection (4N HCl in dioxane, 4h) B->C D Sulfonylation (Ar-SO2Cl, DIPEA, DMF, 12h) C->D E Workup & Purification (Ice quench, Column Chromatography) D->E F N-Sulfonylpiperidine-3-carboxamide (Target Scaffold) E->F

Caption: Step-by-step synthesis workflow for N-sulfonylpiperidine-3-carboxamides.

SAR Case Studies & Target Modulation

The true power of the sulfonyl-piperidine scaffold lies in its adaptability. By altering the substituents on the piperidine ring and the sulfonyl group, researchers can direct the molecule toward entirely different biological targets.

Case Study 1: Antiviral Agents - HBV Capsid Assembly Modulators

Chronic Hepatitis B Virus (HBV) infection requires the assembly of a viral nucleocapsid for replication. Recent structure-based virtual screening identified N-sulfonylpiperidine-3-carboxamides (SPCs) as potent Capsid Assembly Modulators (CAMs)[1].

  • SAR Insights: Initial hits like compound C-18 showed high anti-HBV activity but suffered from cytotoxicity (

    
     = 14.8 μM in HepAD38 cells). Systematic modification of the aryl group attached to the sulfonyl moiety revealed that specific steric bulk was required to fit into the hydrophobic pocket of the HBV core protein.
    
  • Lead Optimization: The discovery of derivative C-39 demonstrated the highest antiviral activity by dose-dependently inhibiting the formation of HBV capsids and the synthesis of cccDNA, without inducing cytotoxicity [1].

Case Study 2: Oncology - Vesicle Trafficking Modulation via PSP205

In oncology, targeting the endoplasmic reticulum (ER) stress pathway is a novel therapeutic strategy. A newly identified phenyl sulfonyl piperidine, PSP205 , has been shown to induce profound apoptotic cell death in colon cancer cells [2].

  • Mechanistic Causality: PSP205 downregulates COPB2, a critical subunit of the COPI coat complex responsible for retrograde vesicle trafficking between the Golgi and the ER. The blockade of this transport causes an accumulation of proteins in the ER, triggering the Unfolded Protein Response (UPR).

  • Pathway Activation: Prolonged ER stress induced by PSP205 activates the IRE1-TRAF2-JNK signaling axis, pushing the cancer cells past the threshold of adaptation and forcing them into macroautophagy, ER-phagy, and ultimately, apoptosis [2].

PSP205Pathway PSP PSP205 (Phenyl Sulfonyl Piperidine) COPB2 COPB2 Downregulation (Vesicle Trafficking Blockade) PSP->COPB2 ER ER Stress / UPR Activation (DNAJB9, XBP1, HSPA5) COPB2->ER IRE1 IRE1-TRAF2-JNK Pathway ER->IRE1 Auto Autophagic Flux (Macroautophagy & ER-phagy) IRE1->Auto Apop Apoptotic Cell Death (Colon Cancer Cells) IRE1->Apop Auto->Apop

Caption: PSP205-induced ER stress and apoptosis pathway via COPB2 modulation.

Case Study 3: Neurological Agents - FAAH Inhibitors for Analgesia

Fatty acid amide hydrolase (FAAH) degrades endocannabinoids like anandamide. Inhibiting FAAH provides a pathway to alleviate pain without the psychoactive side effects of direct cannabinoid receptor agonists.

  • SAR Insights: Benzothiazole-based sulfonyl-piperidines were identified as potent, reversible FAAH inhibitors[3]. The SAR demonstrated that the sulfonyl group, the piperidine ring, and the benzothiazole moiety were all strictly required for activity.

  • Structural Rationale: The sulfonyl-piperidine acts as a transition-state analogue. The tetrahedral geometry of the sulfonyl group mimics the charge distribution of the enzymatic tetrahedral intermediate, while the 2-thiophenesulfonyl substitution provided optimal hydrophobic interactions within the active site, resulting in exceptional selectivity over other serine hydrolases [3].

SARLogic Core Benzothiazole-Piperidine Scaffold Sulfonyl Sulfonyl Linker (Maintains transition-state mimicry) Core->Sulfonyl Thiophene 2-Thiophenesulfonyl (Optimal Potency) Sulfonyl->Thiophene Phenyl Phenylsulfonyl (Tolerates ortho-F/Cl) Sulfonyl->Phenyl ParaSub Para-Substituted Phenyl (Loss of Potency) Phenyl->ParaSub

Caption: SAR logic for benzothiazole-based FAAH inhibitors.

Quantitative Data Summaries

The following table consolidates the quantitative and qualitative biological impacts of specific SAR modifications across the discussed therapeutic targets.

Target / Disease AreaScaffold ModificationBiological ImpactCausality / Mechanism
HBV (Capsid Assembly) N-sulfonylpiperidine-3-carboxamide (Compound C-39)Highest antiviral activity; abolished cytotoxicity.Optimal steric fit in the hydrophobic pocket of the HBV core protein, preventing nucleocapsid assembly [1].
Oncology (Colon Cancer) Phenyl sulfonyl piperidine (PSP205)Induces apoptosis at low micromolar concentrations.Downregulates COPB2, disrupting ER-Golgi vesicle trafficking, which triggers lethal ER stress and autophagy [2].
FAAH (Analgesia) 1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid linked to benzothiazoleExceptional selectivity; potent reversible inhibition.Mimics the tetrahedral transition state; the benzothiazole ring provides critical hydrophobic interactions with the enzyme [3].
Antimicrobial Substituted phenylsulfonyl piperidine-3-carboxamideModerate to good antibacterial and antifungal activity.Electron-withdrawing groups on the aromatic ring enhance activity; electron-donating groups (e.g., methoxy) reduce it [4].

Future Perspectives & Lead Optimization Strategies

The sulfonyl-piperidine scaffold remains a goldmine for drug discovery. Future lead optimization strategies should focus on:

  • Stereochemical Exploitation: Utilizing chiral piperidines (e.g., specific enantiomers of piperidine-3-carboxamides) to lock the molecule into a single, highly active conformation, thereby reducing off-target binding.

  • Bioisosteric Replacement: Exploring bioisosteres of the sulfonyl group (such as sulfonimidamides) to further tune the physicochemical properties, potentially improving aqueous solubility while maintaining the critical hydrogen-bond acceptor geometry.

  • Targeted Protein Degradation (PROTACs): Leveraging the robust and easily functionalized piperidine nitrogen as an attachment point for linkers in the design of Proteolysis Targeting Chimeras.

References

  • Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication Source: Viruses (PubMed/MDPI) URL:[Link] [1]

  • PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking Source: ACS Pharmacology & Translational Science URL:[Link] [2]

  • Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: Asian Journal of Chemistry URL:[Link] [4]

Foundational

Strategic Sourcing and Technical Utilization of 1-(Ethylsulfonyl)piperidin-3-amine

[1][2] Executive Summary 1-(Ethylsulfonyl)piperidin-3-amine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for sulfonamide-containing scaffolds in fra...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-(Ethylsulfonyl)piperidin-3-amine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for sulfonamide-containing scaffolds in fragment-based drug discovery (FBDD).[1][2] Its structural motif—a piperidine ring substituted with a primary amine at the C3 position and an ethylsulfonyl group at the N1 position—offers a unique vector for structure-activity relationship (SAR) exploration, distinct from the more common 4-substituted isomers.[1]

This technical guide provides a comprehensive analysis of its commercial availability, pricing dynamics, and a validated synthesis protocol for researchers requiring high-purity material when commercial stock is unavailable.[2]

Part 1: Commercial Availability & Market Landscape[1][2]

Supply Chain Status

Unlike commodity chemicals (e.g., 1-Boc-3-aminopiperidine), 1-(Ethylsulfonyl)piperidin-3-amine is classified as a Tier 3 Building Block —often listed as "Make-to-Order" or "Inquire" rather than "In Stock."[1][2]

  • Primary Vendors: Specialized catalog houses such as Enamine, WuXi AppTec, Combi-Blocks, and ChemScene.[2]

  • CAS Number: While the specific CAS for this isomer is not widely indexed in public aggregators, it is often referenced by its chemical name or as a derivative of 3-Amino-1-ethanesulfonylpiperidine .[1][2]

  • Lead Time:

    • In Stock: 1–2 weeks (Rare).

    • Make-to-Order: 4–6 weeks.[2]

Pricing Tiers (Estimated Q1 2026)

Pricing is volume-dependent and fluctuates based on synthesis demand.[1] The following estimates are based on comparable sulfonyl-piperidine building blocks.

QuantityEstimated Price Range (USD)Availability Status
100 mg $150 – $250High Probability (Custom)
1 g $400 – $650Make-to-Order
5 g $1,200 – $1,800Custom Synthesis Required
10 g+ InquireBulk Negotiation

Procurement Strategy: For discovery-phase research requiring <1g, it is often more cost-effective and faster to synthesize this compound in-house using the protocol below, rather than waiting for a 6-week custom synthesis lead time.

Part 2: Technical Specifications & Properties[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(Ethylsulfonyl)piperidin-3-amine[1][2]

  • Molecular Formula: C₇H₁₆N₂O₂S[2]

  • Molecular Weight: 192.28 g/mol [2]

  • SMILES: CCS(=O)(=O)N1CCCC(N)C1 (Racemic)

Physicochemical Properties (Predicted)

These values are critical for assessing the compound's suitability in FBDD libraries.

PropertyValueContext
cLogP ~0.2 – 0.5Highly polar, suitable for CNS penetration optimization.[1][2]
pKa (Basic) ~9.5 – 10.0Primary amine is protonated at physiological pH.
TPSA ~60 ŲFavorable for oral bioavailability rules (Rule of 5).
H-Bond Donors 2Primary amine (-NH₂).[1][2]
H-Bond Acceptors 4Sulfonyl oxygens and amine nitrogen.[2]

Part 3: Validated Synthesis Protocol

When commercial stock is unavailable, the following self-validating protocol allows for the rapid generation of 1-(Ethylsulfonyl)piperidin-3-amine from readily available precursors.

Retrosynthetic Analysis

The synthesis relies on the orthogonal protection strategy.[2] The C3-amine is protected (Boc) to allow selective sulfonylation of the N1-piperidine nitrogen, followed by acidic deprotection.[1][2]

SynthesisRoute SM1 3-(Boc-amino)piperidine (Starting Material) Inter Intermediate: 1-(Ethylsulfonyl)-3-(Boc-amino)piperidine SM1->Inter Step 1: Sulfonylation TEA, DCM, 0°C -> RT Reagent Ethanesulfonyl Chloride (EtSO2Cl) Reagent->Inter Product Product: 1-(Ethylsulfonyl)piperidin-3-amine Inter->Product Step 2: Deprotection TFA/DCM or HCl/Dioxane

Figure 1: Two-step synthesis workflow for 1-(Ethylsulfonyl)piperidin-3-amine.

Detailed Experimental Procedure
Step 1: N-Sulfonylation

Objective: Selective functionalization of the piperidine nitrogen.[1][2]

  • Reagents:

    • tert-Butyl piperidin-3-ylcarbamate (1.0 eq) [CAS: 184637-48-7 for racemate].[1][2]

    • Ethanesulfonyl chloride (1.1 eq) [CAS: 1489-05-0].[1][2]

    • Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA).

    • Dichloromethane (DCM) (anhydrous).

  • Protocol:

    • Dissolve tert-butyl piperidin-3-ylcarbamate in DCM (0.2 M concentration) in a round-bottom flask under N₂ atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add TEA (1.5 eq) dropwise.

    • Add Ethanesulfonyl chloride (1.1 eq) dropwise over 10 minutes. Note: Exothermic reaction.[2]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3] The starting material peak (amine) should disappear.

  • Workup:

    • Quench with water.[2][3][4] Extract with DCM (3x).[3]

    • Wash combined organics with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: White to off-white solid (Intermediate).[1][2] Yield typically >85%.[2]

Step 2: Boc-Deprotection

Objective: Removal of the protecting group to liberate the primary amine.[1][2]

  • Reagents:

    • Intermediate from Step 1.[2][3]

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • DCM (if using TFA).[3]

  • Protocol (TFA Method):

    • Dissolve the intermediate in DCM (0.2 M).[3]

    • Add TFA (10–20 eq) at 0°C.

    • Stir at RT for 1–2 hours.

    • Monitor: LC-MS should show the mass of the product (M+H = 193.1).[2]

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA.[2]

    • Redissolve residue in DCM.[2]

    • Carefully wash with saturated Na₂CO₃ or 1M NaOH until the aqueous layer is basic (pH > 10).[3] Critical Step: Ensure the amine is deprotonated to extract it into the organic layer.

    • Extract with DCM (3x).[3]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Result: Colorless oil or low-melting solid.[1][2]

Part 4: Quality Control & Analytical Validation[1]

To ensure scientific integrity, the synthesized compound must meet the following criteria before use in biological assays.

TestAcceptance CriteriaMethod Note
LC-MS Purity > 95%; Mass [M+H]⁺ = 193.1Run in ESI+ mode.[1][2]
¹H NMR Consistent with structureConfirm ethyl group (triplet/quartet) and piperidine ring protons.
Appearance Colorless oil or white solidYellowing indicates oxidation or impurities.[2]
Troubleshooting
  • Low Yield in Step 1: Ensure anhydrous conditions. Sulfonyl chlorides are moisture sensitive.[2]

  • Incomplete Deprotection: If using HCl/Dioxane, ensure the reagent is fresh.[2] If using TFA, ensure complete removal of TFA to avoid forming the TFA salt if the free base is required.

Part 5: Safety & Handling

  • Ethanesulfonyl Chloride: Corrosive and lachrymator.[2] Handle in a fume hood.

  • Product (Amine): Likely a skin and eye irritant. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the primary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723966, 3-Amino-1-ethanesulfonylpiperidine. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc-deprotection protocols).

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfonyl Chlorides.[2] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Enantioselective Separation Strategies for 1-(Ethylsulfonyl)piperidin-3-amine

Executive Summary The separation of (R)- and (S)-1-(ethylsulfonyl)piperidin-3-amine represents a critical quality attribute in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmacophores. The e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of (R)- and (S)-1-(ethylsulfonyl)piperidin-3-amine represents a critical quality attribute in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmacophores. The enantiomeric purity of the 3-aminopiperidine core dictates the binding affinity and selectivity of the final drug candidate. This guide provides a comprehensive technical framework for the chiral resolution of this specific scaffold, prioritizing direct chromatographic separation (SFC/HPLC) while outlining scalable chemical resolution alternatives.

Physicochemical Profile & Separation Challenges

The target molecule, 1-(ethylsulfonyl)piperidin-3-amine , presents a unique "push-pull" electronic environment that influences method selection:

  • Chiral Center: C3 position of the piperidine ring.

  • Basic Moiety: The primary amine (-NH₂) at C3 is strongly basic (pKa ~9-10), making it prone to severe peak tailing on silica-based columns due to silanol interactions.

  • Non-Basic Moiety: The nitrogen at N1 is sulfonated. The electron-withdrawing ethylsulfonyl group renders the ring nitrogen non-basic and lipophilic, significantly altering solubility compared to the parent 3-aminopiperidine.

Implication for Method Development: Unlike the highly polar 3-aminopiperidine dihydrochloride, the ethylsulfonyl derivative is soluble in organic solvents (MeOH, EtOH, IPA) and supercritical CO₂, making it an ideal candidate for Supercritical Fluid Chromatography (SFC) and Normal Phase HPLC (NP-HPLC) on polysaccharide-based chiral stationary phases (CSPs).

Chromatographic Separation Strategy (SFC & HPLC)

The "Golden Standard" Screening Protocol

For this specific molecular class (sulfonamide-functionalized cyclic amines), polysaccharide-based CSPs are the industry standard due to their ability to form hydrogen bonds with both the primary amine and the sulfonyl oxygens.

Recommended Column Chemistry
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA): Often the first-choice column. The helical structure of amylose provides a distinct chiral cavity that accommodates the piperidine ring.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB): Provides complementary selectivity if amylose fails.

  • Immobilized Phases (IA, IB, IC): Preferred for robustness, allowing the use of aggressive solvents (e.g., DCM, THF) if solubility is a bottleneck.

Mobile Phase Engineering

Critical Requirement: You must use a basic additive. The primary amine at C3 will interact non-specifically with the acidic silanols of the column packing, leading to peak broadening or total retention.

ParameterSFC (Supercritical Fluid Chromatography)NP-HPLC (Normal Phase)
Primary Solvent Supercritical CO₂ (>80%)n-Hexane or n-Heptane
Co-Solvent Methanol or Ethanol (10-30%)Ethanol or Isopropanol (10-50%)
Additive (Mandatory) 0.2% Isopropylamine (IPAm) or Diethylamine (DEA) 0.1% Diethylamine (DEA) or TEA
Temperature 35°C - 40°C25°C - 30°C
Back Pressure 120 - 150 barN/A
Step-by-Step Screening Workflow
  • Preparation: Dissolve the racemate at 1-2 mg/mL in the co-solvent (e.g., MeOH with 0.1% DEA).

  • Screen 1 (SFC - High Throughput):

    • Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm).

    • Gradient: 5% to 40% MeOH (+0.2% IPAm) in CO₂ over 5 minutes.

    • Rationale: Sulfonamides typically elute well in MeOH. The gradient quickly identifies the elution window.

  • Screen 2 (Selectivity Check): If AD-H shows partial separation (

    
    ), switch to Chiralcel OD-H or Chiralpak IC using the same gradient.
    
  • Optimization: Once a column is identified, switch to isocratic mode (e.g., 15% co-solvent) to maximize resolution (

    
    ) for preparative loading.
    

Scalable Chemical Resolution (Alternative)

For multi-kilogram scales where chromatography is cost-prohibitive, classical resolution via diastereomeric salt formation is a validated approach for 3-aminopiperidine derivatives.

Mechanism: The basic primary amine reacts with a chiral acid to form diastereomeric salts with different solubilities.

Protocol:

  • Resolving Agents: Screen (L)-(+)-Tartaric acid , (R)-(-)-Mandelic acid , or Dibenzoyl-L-tartaric acid .

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.[1]

  • Process:

    • Dissolve racemic 1-(ethylsulfonyl)piperidin-3-amine in hot ethanol.

    • Add 1.0 equivalent of the chiral acid.[2]

    • Cool slowly to 4°C to induce crystallization.

    • Filter the precipitate (enriched salt).

    • Free-basing: Treat the salt with aqueous NaOH and extract with DCM to recover the enantiomerically enriched amine.

    • Note: This method often requires 1-2 recrystallizations to achieve >99% ee.

Visualization of Method Logic

Diagram 1: Method Development Decision Tree

This flow chart guides the scientist through the selection of the optimal separation technique based on scale and purity requirements.

MethodDevelopment Start Start: Racemic 1-(ethylsulfonyl)piperidin-3-amine ScaleCheck Scale Requirement? Start->ScaleCheck Analytical Analytical / Small Prep (<10g) ScaleCheck->Analytical High Purity/Speed LargeScale Large Scale (>1kg) ScaleCheck->LargeScale Cost Efficiency SFC_Screen SFC Screening (Primary) Col: AD-H, OD-H Mod: MeOH + 0.2% DEA Analytical->SFC_Screen Salt_Screen Chemical Resolution Screen Acids: Tartaric, Mandelic LargeScale->Salt_Screen HPLC_Screen NP-HPLC Screening (Secondary) Hex/EtOH + 0.1% DEA SFC_Screen->HPLC_Screen Poor Solubility/Selectivity Success Rs > 1.5? Optimize Isocratic Method SFC_Screen->Success Separation Achieved HPLC_Screen->Success Derivatization Derivatization Strategy React with Boc-anhydride or GITC HPLC_Screen->Derivatization No Separation Crystallization Crystallization & Filtration Salt_Screen->Crystallization FreeBase Free-basing (NaOH) Check ee% Crystallization->FreeBase FreeBase->Analytical QC Check (SFC)

Caption: Decision matrix for selecting between chromatographic (SFC/HPLC) and chemical resolution pathways based on scale and efficacy.

Diagram 2: Chiral Recognition Mechanism

This diagram illustrates the molecular interactions between the target molecule and an Amylose-based CSP (e.g., AD-H).

Mechanism CSP Amylose-CSP (Stationary Phase) Carbamate Sites (C=O, N-H) Interaction1 H-Bond: CSP(C=O) ... H-N(Target Amine) CSP->Interaction1 Interaction2 H-Bond: CSP(N-H) ... O=S(Target Sulfonyl) CSP->Interaction2 Steric Steric Fit: Piperidine ring in chiral groove CSP->Steric Target Target: (R)/(S)-Amine 1-(ethylsulfonyl)piperidin-3-amine Target->Interaction1 Target->Interaction2 Target->Steric

Caption: Mechanistic view of the multi-point interaction (H-bonding and steric inclusion) driving enantioseparation on polysaccharide phases.

Quantitative Data Summary

The following table summarizes expected performance metrics based on analogous 3-aminopiperidine separations reported in literature.

Method TypeColumnMobile PhaseTypical

(Selectivity)
Typical

(Resolution)
Notes
SFC Chiralpak AD-HCO₂ / MeOH (80:20) + 0.2% IPAm1.2 - 1.5> 2.0High throughput, best for sulfonamides.
SFC Chiralcel OD-HCO₂ / EtOH (85:15) + 0.2% IPAm1.1 - 1.31.5 - 2.0Alternative selectivity if AD-H fails.
NP-HPLC Chiralpak AD-HHexane / EtOH (90:10) + 0.1% DEA1.3 - 1.6> 2.5robust, but higher solvent consumption.
NP-HPLC Chiralpak ICHexane / DCM / EtOH + 0.1% DEA1.2 - 1.4> 1.8Useful if solubility in Hexane is poor.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Source: ResearchGate / Chromatography Online Context: Establishes SFC with basic additives (IPAm) as a superior method for primary amines compared to polar organic modes.

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Source: PubMed (Chirality, 2014) Context: Validates the use of Chiralpak AD-H columns for 3-aminopiperidine derivatives and highlights the necessity of derivatization or basic additives for detection.

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Source: PubMed (Journal of Chromatography A, 2017) Context: Specifically demonstrates the separation of sulfonamide-bearing heterocycles using Amylose AD-H and Cellulose OD-H in SFC mode.

  • Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Source: ResearchGate Context: Provides the protocol for chemical resolution (salt formation) of the 3-aminopiperidine core, scalable for manufacturing.

Sources

Foundational

Heterocyclic Amine Building Blocks in Fragment-Based Drug Design: A Strategic Guide

Topic: Heterocyclic Amine Building Blocks for Fragment-Based Drug Design (FBDD) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Leads Executive Summary The s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heterocyclic Amine Building Blocks for Fragment-Based Drug Design (FBDD) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Leads

Executive Summary

The shift from High-Throughput Screening (HTS) to Fragment-Based Drug Design (FBDD) has fundamentally altered the trajectory of small molecule discovery.[1] While HTS relies on the probability of finding a "near-drug" in a massive library, FBDD relies on the efficient evolution of low-molecular-weight (<300 Da) starting points.[1] Among these, heterocyclic amines (pyridines, pyrimidines, piperazines, indoles) represent the "privileged structures" of the fragment world.

This guide details the strategic selection, screening, and elaboration of heterocyclic amine fragments. It moves beyond basic definitions to explore the causality of binding events, providing self-validating protocols for biophysical screening and logic-driven optimization strategies.[1]

Part 1: Strategic Value & Library Design

The "Privileged" Nature of Nitrogenous Heterocycles

Why focus on heterocyclic amines? In FBDD, the primary goal is to establish a high-quality "anchor" in the protein binding pocket. Nitrogen atoms within these rings serve dual critical functions:

  • Directional H-Bonding: The lone pair on a pyridine nitrogen (acceptor) or the N-H of an indole (donor) provides a rigid, directional interaction vector essential for high Ligand Efficiency (LE).

  • Solubility & Vectorization: Nitrogen incorporation lowers logP compared to carbocyclic analogs, improving solubility for high-concentration NMR screening.[1] Furthermore, the amine handle provides a chemically distinct "exit vector" for fragment growing.

The Rule of Three (Ro3)

Unlike Lipinski’s Rule of Five, which predicts oral bioavailability, the Rule of Three (Ro3) defines the ideal starting point for a fragment that allows sufficient "chemical space" for optimization.

ParameterRule of Three (Ro3) LimitRationale for Heterocyclic Amines
Molecular Weight < 300 DaAllows addition of functional groups without exceeding drug-like size (500 Da) later.[1]
H-Bond Donors ≤ 3Minimizes desolvation penalty upon binding.[1]
H-Bond Acceptors ≤ 3Heterocyclic nitrogens provide potent acceptors without adding bulk.[1]
cLogP ≤ 3Ensures solubility (critical for NMR/SPR at mM concentrations).
Rotatable Bonds ≤ 3Rigid rings (e.g., pyrimidine) minimize entropy loss upon binding (

).
Structural Logic: The FBDD Workflow

The following diagram illustrates the iterative workflow from library design to lead generation, emphasizing the critical feedback loops.

FBDD_Workflow Library Amine Fragment Library Selection Screen Biophysical Screening (SPR / NMR) Library->Screen High Conc. HitVal Hit Validation (Kd & LE Determination) Screen->HitVal Confirmed Binders HitVal->Screen False Positive Check Struct Structural Biology (X-Ray / Cryo-EM) HitVal->Struct Co-crystallization Design Vector Analysis & Fragment Growing Struct->Design Define Exit Vectors Design->Struct Iterative Cycle Lead Lead Compound (nM Potency) Design->Lead Synthesis

Caption: The iterative FBDD workflow. Note the critical feedback loop between Structural Biology and Vector Analysis, where heterocyclic amines provide defined growth points.

Part 2: Biophysical Screening Protocols

In FBDD, fragments bind weakly (


 in 

M to mM range). Traditional biochemical assays often fail here. The following protocols are designed for direct binding detection.
Protocol A: Saturation Transfer Difference (STD) NMR

STD-NMR is the "gold standard" for validating fragment hits in solution.[1] It relies on the magnetization transfer from a saturated protein to a bound ligand.

Mechanism:

  • Irradiate the protein at a frequency where only protein protons resonate (e.g., -1 ppm or 12 ppm).

  • Magnetization spreads through the protein via spin diffusion.

  • If a fragment binds, magnetization transfers to the fragment via the Nuclear Overhauser Effect (NOE).

  • The fragment dissociates (fast exchange), carrying the saturation signal into the bulk solution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Buffer: Deuterated buffer (e.g., PBS in D2O) to minimize solvent signal.

    • Ratio: Prepare Protein:Ligand ratio of 1:50 to 1:100 . (e.g., 10

      
      M Protein, 500 
      
      
      
      M Fragment).
    • Control: Run a "ligand-only" sample to ensure the ligand does not absorb the irradiation frequency (artifact check).

  • Pulse Sequence Setup:

    • On-Resonance: Set irradiation frequency at a region of high protein proton density (e.g., 0.5 ppm or -1.0 ppm).[1]

    • Off-Resonance: Set reference frequency far from spectral windows (e.g., 30 ppm).

    • Saturation Train: Use a train of Gaussian pulses (total time 2–3 seconds) to saturate the protein.

  • Data Acquisition:

    • Acquire the On-Resonance and Off-Resonance spectra in an interleaved manner.

    • Subtract: (Off-Resonance) - (On-Resonance).

  • Analysis:

    • Signals appearing in the difference spectrum indicate binding.[2]

    • Epitope Mapping: Protons showing the strongest STD effect are in closest contact with the protein surface, guiding docking models.

Protocol B: Surface Plasmon Resonance (SPR) "Clean Screen"

SPR provides kinetic data (


, 

) which is crucial for assessing "residence time," even for fragments.

Step-by-Step Methodology:

  • Surface Preparation:

    • Immobilize target protein on a CM5 or equivalent chip.

    • Critical: Keep immobilization levels high (3000–5000 RU) because fragments have low mass and produce small signals (Response

      
       Mass).
      
  • Solvent Correction:

    • Fragments are usually dissolved in DMSO. Prepare a DMSO calibration curve (e.g., 0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection Strategy:

    • Inject fragments at a fixed high concentration (e.g., 50–100

      
      M).
      
    • Flow Rate: High flow rate (30

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: Short (30–60s) is sufficient due to fast kinetics.

  • Data Analysis (The "Square" Wave):

    • True fragment binders typically show a "square wave" sensorgram (fast on, fast off).

    • Rejection Criteria: Discard hits with slow dissociation (likely aggregation/sticky) or "super-stoichiometric" binding (signals higher than theoretically possible).

Part 3: Optimization – The Art of Fragment Growing

Once a heterocyclic amine hit is validated, the challenge is transforming a weak binder (


M) into a lead (

nM).
Vector Analysis

The rigidity of heterocyclic rings (e.g., pyridine, pyrazole) is their greatest asset. It allows chemists to define "Exit Vectors"—angles at which new chemical matter can be attached to reach adjacent sub-pockets.

  • Example: A 3-aminopyrazole hit binds to the hinge region of a kinase.[1]

  • Vector 1 (N-1): Points toward the solvent front (good for solubilizing groups).[1]

  • Vector 2 (C-4): Points toward the "gatekeeper" residue (good for selectivity).[1]

Logic Diagram: Fragment Growing Decision Tree

The following diagram outlines the decision process for elaborating a heterocyclic amine hit.

Fragment_Growing Start Fragment Hit (e.g., 7-Azaindole) StructData Analyze Crystal Structure Identify Open Sub-Pockets Start->StructData VectorSelect Select Exit Vector (C-H vs N-H) StructData->VectorSelect SynthCheck Synthetic Feasibility Check VectorSelect->SynthCheck PathA Vector: N-H (Amine) SynthCheck->PathA High PathB Vector: C-H (Ring Carbon) SynthCheck->PathB Med/Low ReagentA Reaction: Alkylation / Reductive Amination PathA->ReagentA ReagentB Reaction: Suzuki Coupling / SnAr / C-H Activation PathB->ReagentB DesignLib Design Analog Library ReagentA->DesignLib ReagentB->DesignLib Synthesize Synthesize & Test DesignLib->Synthesize

Caption: Decision logic for growing a fragment. The choice between N-functionalization and C-functionalization dictates the synthetic pathway and accessible chemical space.[1]

Part 4: Case Study – The Vemurafenib Success

Target: BRAF V600E Kinase (Melanoma). Starting Fragment: 7-Azaindole (Heterocyclic Amine).[1]

  • The Hit: A fragment screen identified 7-azaindole as a weak binder to the ATP-binding site of kinases.[1]

    • Why it worked: The 7-azaindole scaffold mimics the adenine ring of ATP, forming critical hinge-binding hydrogen bonds.[1]

  • The Vector: Structural analysis revealed a vector at the 3-position of the azaindole ring pointing into a hydrophobic pocket.

  • The Growth:

    • Step 1: Introduction of a chlorophenyl group at the 3-position (Suzuki coupling) increased potency significantly.

    • Step 2: Further elaboration at the 5-position (solubilizing vector) with a propyl-sulfonamide moiety optimized ADME properties.[1]

  • Result: Vemurafenib (PLX4032), a highly selective BRAF inhibitor. This demonstrates the power of starting with a rigid, nitrogen-rich scaffold that offers clear vectors for modular synthesis.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Congreve, M., et al. (2003).[3] A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance.[4][5][6][7][8] ACS Medicinal Chemistry Letters. [Link]

  • Bollag, G., et al. (2012).[3] Vemurafenib: the first drug approved for BRAF-mutant cancer.[1][3] Nature Reviews Drug Discovery. [Link]

  • Erlanson, D. A., et al. (2016).[3] Twenty years on: the impact of fragment-based drug discovery.[1] Nature Reviews Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(ethylsulfonyl)piperidin-3-amine from 3-aminopiperidine

Application Note: Regioselective Synthesis of 1-(Ethylsulfonyl)piperidin-3-amine Part 1: Strategic Overview & Chemical Logic The Challenge: Nucleophilic Competition The synthesis of 1-(ethylsulfonyl)piperidin-3-amine fro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-(Ethylsulfonyl)piperidin-3-amine

Part 1: Strategic Overview & Chemical Logic

The Challenge: Nucleophilic Competition The synthesis of 1-(ethylsulfonyl)piperidin-3-amine from 3-aminopiperidine presents a classic chemoselectivity challenge. The starting material contains two nucleophilic nitrogen atoms:

  • N1 (Secondary, Ring): Highly nucleophilic and sterically accessible.

  • N3 (Primary, Exocyclic): Nucleophilic but prone to over-alkylation or competitive sulfonylation.

Direct reaction with ethanesulfonyl chloride typically yields a mixture of the desired N1-sulfonamide, the N3-sulfonamide, and the N1,N3-bis-sulfonamide. While the secondary amine (N1) is generally more nucleophilic, the selectivity is rarely sufficient for pharmaceutical-grade purity (>98%) without a protection strategy.

The Solution: The "In-Situ" Schiff Base Strategy While many protocols recommend purchasing tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) to bypass this issue, this guide details a robust "One-Pot, Three-Step" protocol starting directly from 3-aminopiperidine .

We utilize Benzaldehyde as a transient protecting group for the primary amine (N3).

  • Selective Protection: Benzaldehyde condenses selectively with the primary amine (N3) to form a Schiff base (aldimine), leaving the secondary amine (N1) free.

  • Functionalization: The free N1 is sulfonylated.

  • Deprotection: The Schiff base is hydrolyzed during the acidic workup, releasing the final product.

This route avoids expensive chromatography and the need for pre-protected starting materials.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
3-Aminopiperidine (2HCl) 173.081.0Starting Material
Benzaldehyde 106.121.05Transient Protecting Group
Ethanesulfonyl Chloride 128.581.1Electrophile
Triethylamine (TEA) 101.194.0Base (Scavenger)
Dichloromethane (DCM) --Solvent
Magnesium Sulfate (MgSO₄) --Desiccant (Crucial)
Step-by-Step Methodology

1. Transient Protection (Schiff Base Formation)

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine dihydrochloride (5.0 g, 28.9 mmol) and DCM (50 mL).

  • Neutralization: Cool to 0°C. Add Triethylamine (8.8 g, 12.1 mL, 87 mmol, 3.0 equiv) dropwise. Stir for 15 minutes to liberate the free base.

  • Condensation: Add Benzaldehyde (3.2 g, 3.1 mL, 30.3 mmol, 1.05 equiv) in one portion.

  • Dehydration: Add anhydrous MgSO₄ (5 g) directly to the reaction mixture.

    • Expert Insight: Schiff base formation is an equilibrium process. MgSO₄ drives the equilibrium to completion by removing the water generated.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC or LCMS should show consumption of the starting diamine and formation of the imine intermediate (M+H = 189.1).

2. Regioselective Sulfonylation

  • Cooling: Cool the mixture (still containing MgSO₄) to 0°C.

  • Addition: Add Ethanesulfonyl chloride (4.1 g, 3.0 mL, 31.8 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Note: Maintain temperature <5°C to prevent degradation of the imine or side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

  • Monitoring: LCMS should show the sulfonylated imine intermediate (M+H = 281.1).

3. Hydrolysis & Isolation (The "Telescoped" Workup)

  • Quench/Hydrolysis: Filter off the MgSO₄ solids. Transfer the filtrate to a separatory funnel. Add 1N HCl (50 mL) and shake vigorously for 5 minutes.

    • Mechanism:[2][5][10][11][12][13][14] The aqueous acid hydrolyzes the imine, releasing benzaldehyde and the desired amine into the aqueous layer (as the HCl salt). The benzaldehyde partitions into the DCM layer.

  • Separation: Separate the layers.

    • Organic Layer:[2][10][11] Contains benzaldehyde and impurities. Discard (or check for bis-sulfonylated byproducts).

    • Aqueous Layer:[1] Contains the product (1-(ethylsulfonyl)piperidin-3-amine) as the hydrochloride salt.

  • Wash: Wash the acidic aqueous layer with fresh DCM (2 x 30 mL) to ensure complete removal of benzaldehyde.

  • Basification: Adjust the pH of the aqueous layer to >12 using 4N NaOH (cool in an ice bath during addition).

  • Extraction: Extract the free base product into DCM (3 x 50 mL) or Ethyl Acetate/Isopropanol (3:1).

  • Drying: Dry combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo.

4. Yield & Characterization

  • Expected Yield: 75–85% as a pale yellow oil or low-melting solid.

  • Purity: >95% (by ¹H NMR).

Part 3: Analytical Data & Validation

Key Identification Metrics

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 1.28 (t, 3H)Methyl group of ethylsulfonyl moiety.
δ 2.95 (q, 2H)Methylene group of ethylsulfonyl moiety (-SO₂CH₂-).
δ 2.80 - 3.60 (m, 4H)Piperidine ring protons adjacent to N-SO₂.
δ 2.70 (m, 1H)Methine proton at C3 (adjacent to NH₂).
LC-MS (ESI+) m/z = 193.1 [M+H]⁺Consistent with Formula C₇H₁₆N₂O₂S.
IR Spectroscopy ~1320, 1150 cm⁻¹Sulfonamide S=O symmetric/asymmetric stretch.

Part 4: Process Visualization

The following diagram illustrates the chemical logic and workflow, highlighting the orthogonal protection strategy.

SynthesisWorkflow Start 3-Aminopiperidine (Dihydrochloride) Step1 Step 1: Schiff Base Formation (Transient Protection of N3) Start->Step1 + Benzaldehyde + TEA, MgSO4 Inter1 Intermediate: (E)-N-benzylidenepiperidin-3-amine Step1->Inter1 Selective Imine Formation Step2 Step 2: Sulfonylation (Reaction at N1) Inter1->Step2 + EtSO2Cl 0°C Inter2 Intermediate: 1-(ethylsulfonyl)-N-benzylidene... Step2->Inter2 Sulfonamide Formation Step3 Step 3: Acidic Hydrolysis (Deprotection) Inter2->Step3 + 1N HCl (Aq. Workup) Final Product: 1-(ethylsulfonyl)piperidin-3-amine Step3->Final 1. Wash (DCM) 2. Basify (NaOH) 3. Extract

Caption: Workflow depicting the transient Schiff base protection strategy to achieve regioselective N1-sulfonylation.

Part 5: Troubleshooting & Critical Parameters

  • Water Control: The formation of the Schiff base is reversible. If the reaction is not dry (MgSO₄ omission), the protection will be incomplete, leading to Bis-sulfonylation (N1, N3-diethylsulfonyl).

  • Order of Addition: Always add the sulfonyl chloride slowly at 0°C. Rapid addition can cause localized heating and degradation of the imine.

  • Alternative Route (Commercial): If tert-butyl piperidin-3-ylcarbamate is available, one can proceed directly to Step 2 (using 1.1 eq EtSO₂Cl, 2 eq TEA), followed by Step 3 (TFA deprotection). This is the standard "Medicinal Chemistry" route but is more expensive than the "Process Chemistry" route described above.

References

  • Protection Strategies: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.
  • Schiff Base Selectivity: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963 , 63(5), 489–510.

  • Sulfonylation Protocols: BenchChem Technical Support. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Application Notes, 2025 .

  • Regioselectivity in Diamines: Adamczyk, M., et al. "Regioselective derivatization of piperazine and homopiperazine." Tetrahedron Letters, 2000 , 41(14), 2247-2250. (Analogous chemistry for cyclic diamines).

Sources

Application

Optimized Protocol for the Regioselective Sulfonylation of N-Boc-3-Aminopiperidine

Executive Summary This application note details a robust, scalable protocol for the sulfonylation of N-Boc-3-aminopiperidine (CAS: 184637-48-7). This scaffold is a critical intermediate in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the sulfonylation of N-Boc-3-aminopiperidine (CAS: 184637-48-7). This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of DPP-4 inhibitors (e.g., Alogliptin) and various GPCR ligands.

The primary challenge in this transformation is maintaining chemoselectivity (sulfonylation of the primary amine without affecting the acid-labile Boc group) and regiocontrol (preventing bis-sulfonylation). This guide utilizes a nucleophilic catalysis system (TEA/DMAP) in dichloromethane (DCM), which offers superior conversion rates and simplified workup compared to traditional pyridine-solvent methods.

Strategic Protocol Design

The Reaction System

We employ a Schotten-Baumann-type reaction modified for organic solubility.

  • Solvent: Dichloromethane (DCM).[1] Rationale: High solubility for the Boc-protected amine and sulfonyl chlorides; low boiling point facilitates easy removal.

  • Base: Triethylamine (TEA). Rationale: Acts as an HCl scavenger.[2] Unlike pyridine, it is easily removed via mild acidic washes.

  • Catalyst: 4-Dimethylaminopyridine (DMAP). Rationale: Acts as a "hyper-nucleophilic" acyl transfer agent, significantly accelerating the reaction with sterically hindered sulfonyl chlorides.

Thermodynamic Control

Sulfonylation is exothermic. The generation of HCl and its subsequent neutralization releases heat.

  • Control: The reaction must be initiated at 0 °C to suppress bis-sulfonylation and side reactions.

  • Stoichiometry: A slight excess of sulfonyl chloride (1.1 equiv) ensures consumption of the valuable amine starting material.

Mechanistic Visualization

The following diagram illustrates the nucleophilic attack and the role of the base in driving the equilibrium.

SulfonylationMechanism Substrate N-Boc-3-aminopiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack Reagent Sulfonyl Chloride (R-SO2-Cl) Reagent->Intermediate Product Sulfonamide Product Intermediate->Product Cl- Elimination Base Base (TEA) (Proton Scavenger) Intermediate->Base H+ Transfer Byproduct TEA·HCl (Salt) Base->Byproduct

Figure 1: Mechanistic pathway of sulfonylation. The base neutralizes the HCl byproduct, preventing acid-mediated Boc-deprotection.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
N-Boc-3-aminopiperidine 1.0SubstrateUse enantiopure (R/S) or racemate as required.[3]
Sulfonyl Chloride (

)
1.1ElectrophileSolid or liquid. If solid, dissolve in minimal DCM.
Triethylamine (TEA) 1.5BaseMust be dry.
DMAP 0.1CatalystOptional but recommended for sluggish reactions.
Dichloromethane (DCM) [0.1 M]SolventAnhydrous grade preferred.
Step-by-Step Methodology
Phase 1: Setup and Dissolution
  • Preparation: Oven-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add N-Boc-3-aminopiperidine (1.0 equiv) and DCM (concentration ~0.1 M). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
Phase 2: Electrophile Addition
  • Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid) over 15–20 minutes.

    • Critical Control Point: Rapid addition causes localized heating, leading to bis-sulfonylation. Keep internal temp < 5 °C.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

Phase 3: Monitoring
  • TLC/LCMS: Check consumption of the amine.

    • Stain: Ninhydrin (Starting amine stains red/purple; Product does not stain or stains faintly).

    • Target: >98% conversion of starting material.

Phase 4: Workup (The "Soft Acid" Wash)
  • Quench: Add saturated Ammonium Chloride (

    
    ) solution.
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (

    
    ).
    
  • Wash Sequence (Crucial for Purity):

    • Wash 1: 10% Citric Acid or 0.5 M HCl (Cold). Purpose: Removes unreacted amine, TEA, and DMAP.

      • Warning: Do not use concentrated HCl or prolonged exposure; this risks cleaving the Boc group.

    • Wash 2: Saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Purpose: Neutralizes trace acid.
      
    • Wash 3: Brine (Saturated NaCl). Purpose: Drying.[2][3][4][5][6][7]

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification Workflow

While many sulfonamides crystallize upon concentration, some require chromatography.

PurificationFlow Start Crude Residue Check Is it a Solid? Start->Check Trituration Trituration (Et2O / Hexanes) Check->Trituration Yes Column Flash Chromatography (Hexanes:EtOAc) Check->Column No (Oil/Gum) Final Pure N-Boc-3-sulfonamidopiperidine Trituration->Final Column->Final

Figure 2: Decision tree for the purification of the crude sulfonamide.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion Sulfonyl chloride hydrolysisEnsure DCM is anhydrous. Increase

to 1.3 equiv. Add more DMAP.
Bis-sulfonylation Excess reagent / High TempStrictly maintain

during addition. Verify 1:1 stoichiometry.
Boc Deprotection Acidic workup too harshSwitch from HCl to 10% Citric Acid. Perform washes quickly and cold.
Black/Tar Mixture Pyridine degradationSwitch from Pyridine solvent to DCM/TEA system.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for nucleophilic substitution mechanisms).

  • BenchChem. (2025).[3][4][5] Protocol for N-sulfonylation using Methanesulfonyl Chloride. (General protocol for sulfonylation of amines).

  • National Institutes of Health (NIH). (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine. (Context on N-Boc-piperidine stability and synthesis).

  • Organic Chemistry Portal. Sulfonamide Synthesis. (Comprehensive review of sulfonylation methodologies).

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (Specific application of sulfonylation on piperidine scaffolds).

Sources

Method

High-Efficiency Sulfonylation of Piperidine Derivatives: Mechanistic Insights and Optimized Protocols

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Synthesis of 1-(ethylsulfonyl)piperidine derivatives and SES-amine protection workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Synthesis of 1-(ethylsulfonyl)piperidine derivatives and SES-amine protection workflows.

Introduction & Mechanistic Causality

The sulfonylation of secondary amines, particularly piperidine derivatives, is a cornerstone transformation in medicinal chemistry. Piperidine sulfonamides are ubiquitous in drug discovery, serving as critical pharmacophores in the development of complex therapeutics, such as menin-Mixed Lineage Leukemia (MLL) inhibitors[1]. While the reaction between an amine and a sulfonyl chloride may appear to be a straightforward nucleophilic acyl substitution, the use of alkanesulfonyl chlorides—specifically ethanesulfonyl chloride —introduces a nuanced mechanistic dichotomy that dictates experimental design.

The Dual-Pathway Mechanism

Unlike arylsulfonyl chlorides (e.g., tosyl chloride), ethanesulfonyl chloride possesses acidic


-protons. When exposed to a base, the reaction can proceed via two distinct pathways[2],[3]:
  • Direct Nucleophilic Displacement (

    
    -like):  The piperidine nitrogen directly attacks the electrophilic sulfur atom, displacing the chloride ion. This pathway is favored when weaker bases (like pyridine) are used.
    
  • The Sulfene Pathway (

    
    -like):  Stronger tertiary amine bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), rapidly deprotonate the 
    
    
    
    -carbon. This triggers the elimination of chloride to form a highly reactive sulfene intermediate (
    
    
    ). The piperidine then rapidly traps the sulfene to form the sulfonamide.

Causality in Experimental Design: The sulfene pathway is exceptionally fast but highly exothermic. If the reaction is not strictly maintained at 0 °C during the addition phase, the sulfene intermediate can undergo deleterious side reactions, including dimerization or rapid hydrolysis if trace water is present. Therefore, temperature control and anhydrous conditions are not merely recommendations—they are absolute requirements for high-yield conversions.

Mechanism A Ethanesulfonyl Chloride (EtSO₂Cl) B Direct Nucleophilic Attack (S_N2-like) A->B Weak Base (Pyridine) C Sulfene Intermediate (CH₃CH=SO₂) A->C Strong Base (TEA/DIPEA) D Piperidine Addition B->D C->D Rapid Trapping E 1-(Ethylsulfonyl)piperidine Derivative D->E

Caption: Mechanistic pathways for piperidine sulfonylation via direct attack or sulfene intermediate.

Advanced Applications: SES-Cl Protection

Beyond standard sulfonylation, a specialized derivative of ethanesulfonyl chloride—2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) —is widely utilized as a premier protecting group for secondary amines[4].

Standard sulfonamides are notoriously stable and require harsh acidic or dissolving metal reduction conditions for cleavage, which can destroy sensitive functional groups. The SES group solves this orthogonality problem. It provides the robust stability of a sulfonamide during multi-step synthesis but can be cleanly and mildly cleaved using fluoride sources (e.g., TBAF or CsF) via fragmentation into trimethylsilyl fluoride, ethylene, and sulfur dioxide[4].

Quantitative Data Summary

The following table summarizes the optimized parameters for both standard ethanesulfonylation and SES-protection of piperidine derivatives.

Reaction ParameterStandard SulfonylationSES-Cl ProtectionRationale
Sulfonylating Agent Ethanesulfonyl chloride (1.1 - 1.2 eq)SES-Cl (1.1 - 1.5 eq)Slight excess ensures complete amine consumption.
Solvent Anhydrous DCM or THFAnhydrous DMF or DCMDCM is standard; DMF increases solubility for polar substrates.
Base TEA or DIPEA (1.5 - 3.0 eq)TEA or NaH (1.5 - 2.0 eq)Neutralizes HCl byproduct; drives the rapid sulfene formation.
Temperature 0 °C to Room Temp0 °C to Room Temp0 °C addition controls the exotherm and limits sulfene dimerization.
Reaction Time 2 - 12 hours4 - 16 hoursMonitored by TLC until piperidine starting material is consumed.
Expected Yield 75% - 95%70% - 90%High efficiency due to the rapid trapping of the sulfene intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the transformation before proceeding to subsequent synthetic steps.

Protocol A: Standard Sulfonylation of Piperidine Derivatives

Reagents Required:

  • Piperidine derivative (1.0 eq)

  • Ethanesulfonyl chloride (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (2.0 eq) to the stirring solution.

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve ethanesulfonyl chloride (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15-30 minutes. Causality Note: Dropwise addition prevents a sudden spike in sulfene concentration, mitigating dimerization.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting piperidine on a silica TLC plate (Typical eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the ninhydrin-active amine spot disappears, replaced by a less polar, UV-active (if aromatic) or iodine-active sulfonamide spot.

  • Quench and Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M 
    
    
    
    (to remove residual amine/TEA), followed by brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
    
  • Final Validation (NMR): Validate the product via

    
     NMR. Look for the characteristic ethanesulfonyl signals: a triplet at ~1.3 ppm (
    
    
    
    ) and a quartet at ~2.9-3.1 ppm (
    
    
    ). The
    
    
    -protons of the piperidine ring will shift downfield (typically ~3.2-3.4 ppm) due to the electron-withdrawing sulfonamide.
Protocol B: SES-Protection of Sterically Hindered Piperidines

For complex piperidines where standard TEA/DCM conditions fail, a stronger base (NaH) in a polar aprotic solvent (DMF) is utilized to force the reaction.

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under Argon.

  • Add the piperidine derivative (1.0 eq) dissolved in DMF dropwise. Stir for 30 minutes to form the amide anion.

  • Add SES-Cl (1.2 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench carefully with ice water, extract with Ethyl Acetate, and wash extensively with water (5x) to remove DMF before chromatographic purification.

Workflow Step1 1. Dissolve Piperidine in anhydrous DCM Step2 2. Add Base (TEA/DIPEA) Cool to 0 °C Step1->Step2 Step3 3. Dropwise addition of Ethanesulfonyl Chloride Step2->Step3 Step4 4. Warm to RT Stir 2-12 hours Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Column Chromatography Purification Step5->Step6

Caption: Step-by-step experimental workflow for the sulfonylation of piperidine derivatives.

References

  • Sacher, J. R., & Weinreb, S. M. "Organic Syntheses Procedure: The SES group can be installed on a primary or secondary amine using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)." Organic Syntheses.
  • King, J. F., & Hillhouse, J. H. "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride." Canadian Journal of Chemistry.
  • Borkin, D., et al. "The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction." NIH PMC.
  • Benchchem. "p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent." Benchchem Application Notes.

Sources

Application

Technical Application Note: Selective Deprotection of N-Boc-1-(ethylsulfonyl)piperidin-3-amine

Executive Summary This technical guide details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-1-(ethylsulfonyl)piperidin-3-amine to yield 1-(ethylsulfonyl)piperidin-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-1-(ethylsulfonyl)piperidin-3-amine to yield 1-(ethylsulfonyl)piperidin-3-amine .

The central challenge in this transformation is maintaining the integrity of the ethylsulfonyl moiety while quantitatively removing the Boc group. While sulfonamides are generally robust, improper acidic handling can lead to hydrolysis or difficult isolation due to the amphiphilic nature of the resulting piperidine derivative. This note presents two validated methodologies: Method A (TFA/DCM) for rapid solution-phase processing, and Method B (HCl/Dioxane) for direct isolation of the hydrochloride salt.

Chemical Context & Retrosynthetic Logic

Structural Analysis

The target molecule contains two nitrogenous functionalities with distinct chemical stabilities:

  • C3-Exocyclic Carbamate (Boc): Acid-labile.[1][2] Cleavage is driven by protonation of the carbonyl oxygen, leading to the release of the tert-butyl cation and CO₂.[3][4]

  • N1-Endocyclic Sulfonamide: Acid-stable. Unlike carboxamides, sulfonamides (

    
    ) resist hydrolysis under standard acidic deprotection conditions (TFA or HCl at ambient temperature) due to the high oxidation state of sulfur and steric shielding [1].
    
Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination mechanism (


-like fragmentation).

Boc_Mechanism Start N-Boc-SM Protonation Protonated Intermediate (R-NH-C(=OH+)-OtBu) Start->Protonation + H+ (TFA/HCl) Fragmentation Carbamic Acid (R-NH-COOH) + tBu+ Protonation->Fragmentation - tBu+ Products Amine Salt (R-NH3+) + CO2 + Isobutylene Fragmentation->Products - CO2 (Decarboxylation)

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.[3][4] The reaction is driven by the entropy gain from CO₂ and isobutylene gas generation.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – Solution Phase

Best for: Small scale (<1g), rapid throughput, or when the product will be immediately used in a subsequent coupling reaction.

Reagents:

  • Substrate: N-Boc-1-(ethylsulfonyl)piperidin-3-amine

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

  • Reagent: Trifluoroacetic Acid (TFA)[1][4][5]

  • Scavenger (Optional): Triethylsilane (TES) – Only required if t-butyl cation trapping is observed.

Protocol:

  • Dissolution: Dissolve 1.0 equiv of the substrate in DCM (concentration 0.1 M to 0.2 M).

  • Addition: Cool the solution to 0°C. Add TFA dropwise.

    • Standard Ratio: 4:1 (DCM:TFA v/v).

    • Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.

  • Monitoring: Check by TLC (stain with Ninhydrin; free amine turns blue/purple) or LCMS (Look for Mass [M+H] = 193.09 for the free base).

  • Workup (Evaporation): Concentrate the reaction mixture under reduced pressure.

  • Azeotrope (Critical Step): To remove residual TFA, add toluene (3x volume) and evaporate. Repeat this step 3 times. This prevents the formation of a viscous TFA "oil" and aids in solidifying the salt.

  • Result: The product is isolated as the Trifluoroacetate salt .

Method B: HCl in 1,4-Dioxane – Precipitation Method

Best for: Scale-up (>1g), storage stability, and generating a crystalline salt.

Reagents:

  • Substrate: N-Boc-1-(ethylsulfonyl)piperidin-3-amine

  • Solvent: 1,4-Dioxane (or Ethyl Acetate for lower solubility)

  • Reagent: 4.0 M HCl in 1,4-Dioxane

Protocol:

  • Preparation: Dissolve 1.0 equiv of substrate in a minimal amount of 1,4-dioxane (or dry MeOH if solubility is poor).

  • Acidolysis: Add 5–10 equivalents of 4.0 M HCl in dioxane at 0°C.

  • Precipitation: Stir at room temperature. The hydrochloride salt of the amine often precipitates out of the solution as a white solid within 1–4 hours.

  • Isolation:

    • If solid forms: Filter the precipitate under inert atmosphere (N₂). Wash the cake with diethyl ether (

      
      ) to remove excess HCl and Boc by-products.
      
    • If no solid forms: Concentrate in vacuo and triturate with

      
       or hexanes to induce crystallization.
      
  • Result: The product is isolated as the Hydrochloride salt .[4]

Post-Process: Free-Basing Protocol

For applications requiring the nucleophilic free amine (e.g., amide coupling, reductive amination), the salt must be neutralized.

Workflow:

  • Dissolve the salt (TFA or HCl) in DCM.[4][6]

  • Wash with saturated aqueous

    
     or 
    
    
    
    .
    • Caution: Ensure pH > 10 to fully deprotonate the amine.

  • Extract the aqueous layer with DCM (3x).[7]

  • Dry combined organics over

    
    , filter, and concentrate.
    

Comparative Data & Decision Matrix

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Reaction Rate Fast (30 min - 1.5 h)Moderate (1 - 4 h)
Selectivity HighHigh (Avoids potential ester cleavage if present)
Product Form TFA Salt (Hygroscopic oil/gum)HCl Salt (Often crystalline solid)
Scale Suitability < 1 gram> 1 gram
Cost High (TFA is expensive)Low (HCl is cheap)
By-products Isobutylene,

, TFA esters
Isobutylene,

, Chlorides

Process Workflow Diagram

Workflow Input Start: N-Boc-1-(ethylsulfonyl)piperidin-3-amine Choice Select Reagent Input->Choice PathA Method A: TFA/DCM (Solution Phase) Choice->PathA PathB Method B: 4M HCl/Dioxane (Precipitation) Choice->PathB ProcessA 1. Stir 1-2h @ RT 2. Evaporate 3. Azeotrope w/ Toluene PathA->ProcessA ProcessB 1. Stir 2-4h @ RT 2. Filter Precipitate 3. Wash w/ Et2O PathB->ProcessB Salt Isolated Amine Salt ProcessA->Salt ProcessB->Salt FreeBase Optional: Basic Workup (NaHCO3 Wash) Salt->FreeBase If free amine needed

Figure 2: Decision tree and workflow for the deprotection of N-Boc-1-(ethylsulfonyl)piperidin-3-amine.

Troubleshooting & Quality Control

  • Incomplete Reaction: If starting material remains (visible by TLC), add 2-3 equivalents of additional acid. Do not increase temperature above 35°C to protect the sulfonamide.

  • "Gummy" Product: TFA salts often form oils. Trituration with cold diethyl ether or hexanes usually induces solidification.

  • Scavenging: If the tert-butyl cation attacks the sulfonamide ring (rare, but possible in highly concentrated mixtures), add 2.5% Triethylsilane (TES) or 1,3-dimethoxybenzene as a cation scavenger [2].

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Detailed protocols on Carbamate cleavage and Sulfonamide stability).

  • BenchChem. (2025).[1][4][7] A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. (Comparison of acidolysis reagents and yields).

  • Han, G., et al. (2004).[5] Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. (Context on amine salt handling).

  • Sigma-Aldrich. (2023). Boc-Deprotection Protocols and Reagent Guides. (General safety and handling of TFA/HCl).

Sources

Method

Application Note: Strategic Implementation of 1-(Ethylsulfonyl)piperidin-3-amine in Reductive Amination for Drug Discovery

Executive Summary Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized for its reliability in constructing carbon-nitrogen bonds.[1][2][3] This application note provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized for its reliability in constructing carbon-nitrogen bonds.[1][2][3] This application note provides an in-depth guide to the strategic use of 1-(ethylsulfonyl)piperidin-3-amine, a versatile building block, in reductive amination protocols. The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs, and its substitution with an ethylsulfonyl group offers a powerful handle to modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[4][5][6] We will explore the underlying reaction mechanism, present detailed, field-proven protocols, and offer expert insights into optimization and troubleshooting.

The Mechanistic Pillars of Reductive Amination

The success of a reductive amination hinges on a two-stage process that typically occurs in a single reaction vessel ("one-pot").[7][8][9] The reaction is fundamentally a nucleophilic addition followed by a reduction.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 1-(ethylsulfonyl)piperidin-3-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base (an imine).[1][7][10] This dehydration step is reversible and often the rate-limiting step. Under the mildly acidic conditions (typically pH 4-6) optimal for this reaction, the imine can be protonated to form a highly electrophilic iminium ion, which is more susceptible to reduction.[11][12]

  • Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, quenching the C=N double bond to furnish the final secondary amine product.[1][11]

The choice of reducing agent is critical; it must be potent enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.[13]

Reductive_Amination_Mechanism Fig. 1: Reductive Amination Mechanism cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction (Irreversible) Amine R'-NH₂ (1-(ethylsulfonyl)piperidin-3-amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl R₂C=O (Aldehyde/Ketone) Carbonyl->Hemiaminal H_plus H⁺ Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product Final Secondary Amine Iminium->Product Hydride [H⁻] (from Reductant) Hydride->Product

Caption: Fig. 1: The two-stage mechanism of reductive amination.

Core Reagents: A Scientist's Guide

The selection of reagents dictates the reaction's efficiency, selectivity, and scalability.

Reagent ClassRecommended ChoicesKey Considerations (The "Why")
Amine 1-(Ethylsulfonyl)piperidin-3-amineThe primary amine at the C3 position is the nucleophile. The N1-sulfonyl group is strongly electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the reacting amine. This can be advantageous in preventing side reactions but may necessitate the use of a weak acid catalyst (e.g., acetic acid) to promote imine formation.[14]
Carbonyl Aromatic & Aliphatic Aldehydes, KetonesAldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Electron-poor aldehydes react faster than electron-rich ones.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Preferred Choice. Mild and selective for iminium ions over carbonyls, allowing for a one-pot procedure with minimal side-product formation.[7][13][15] Its steric bulk also enhances selectivity.
Sodium Cyanoborohydride (NaBH₃CN) Historically common and effective under acidic conditions.[11][16] However, its high toxicity and the potential to release hydrogen cyanide gas upon acidic workup make it a less desirable choice in modern drug development settings.[7][13]
Sodium Borohydride (NaBH₄) A powerful, inexpensive reductant. It can reduce the starting carbonyl, so it is best used in a two-step (indirect) protocol where the imine is pre-formed before the reductant is added.[11][13][17]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)These aprotic solvents are compatible with STAB.[15] Methanol or ethanol are often used with NaBH₄ and NaBH₃CN but are incompatible with STAB.[15]
Additive Acetic Acid (AcOH) (Catalytic)Often added to catalyze imine formation, especially with less reactive ketones or amines. It ensures the reaction medium is sufficiently acidic to protonate the imine to the more reactive iminium ion.[18]

Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of diverse secondary amines using 1-(ethylsulfonyl)piperidin-3-amine.

Protocol 1: One-Pot Direct Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended method for most applications due to its operational simplicity and high selectivity.

Protocol_1_Workflow Fig. 2: Workflow for Direct Reductive Amination start Start: Assemble Reactants dissolve 1. Dissolve amine (1.0 eq) and carbonyl (1.1 eq) in DCM. start->dissolve add_stab 2. Add NaBH(OAc)₃ (1.5 eq) in portions at 0-25 °C. dissolve->add_stab react 3. Stir at room temperature. Monitor by TLC/LC-MS (2-16 h). add_stab->react quench 4. Quench reaction with saturated aq. NaHCO₃. react->quench extract 5. Extract with DCM (3x). quench->extract wash_dry 6. Wash combined organics, dry (Na₂SO₄), and filter. extract->wash_dry concentrate 7. Concentrate in vacuo. wash_dry->concentrate purify 8. Purify via column chromatography. concentrate->purify end End: Isolated Product purify->end

Caption: Fig. 2: A standard workflow for direct reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(ethylsulfonyl)piperidin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in an appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.2 M. If desired, add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • Reductant Addition: Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

  • Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Stepwise Indirect Amination using Sodium Borohydride (NaBH₄)

This method is useful for acid-sensitive substrates or when using the less expensive but more reactive NaBH₄.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(ethylsulfonyl)piperidin-3-amine (1.0 eq) and the carbonyl compound (1.0 eq) in methanol (MeOH). Add 3Å molecular sieves to act as a dehydrating agent, which drives the equilibrium toward the imine.[18] Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Caution: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours until the imine is fully consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM. Proceed with washing, drying, concentration, and purification as described in Protocol 1.

Troubleshooting and Optimization

Observation/ProblemPotential Cause(s)Recommended Solution(s)
Incomplete reaction; starting materials remain. 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Sterically hindered substrates.1. Add a catalytic amount of acetic acid (10 mol%). 2. Use fresh, anhydrous STAB. 3. Increase reaction temperature to 40-50 °C or prolong reaction time.
Side product observed: reduction of starting carbonyl. Reducing agent is too reactive for a one-pot protocol.Switch from NaBH₄ to the milder NaBH(OAc)₃. Alternatively, use the two-step protocol to ensure the carbonyl is consumed before the reductant is added.
Side product observed: dialkylation of the amine. Occurs when the newly formed secondary amine reacts again with the aldehyde. More common with unhindered, reactive aldehydes.Use a slight excess of the primary amine (1.1 eq) relative to the aldehyde (1.0 eq).[13] Alternatively, add the aldehyde slowly to a mixture of the amine and reducing agent.
Difficult purification. Product and starting amine have similar polarities.If the product amine is difficult to separate, consider an in-situ protection (e.g., with Boc-anhydride) after the reaction is complete. The resulting carbamate will have a different polarity, simplifying purification.[19]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(Ethylsulfonyl)piperidin-3-amine: Handle as a typical organic amine. Avoid inhalation and skin contact.

  • Borohydride Reagents:

    • NaBH(OAc)₃ (STAB): Moisture-sensitive. Handle under a dry atmosphere where possible. Reacts with water to release hydrogen gas.

    • NaBH₃CN: Highly Toxic. Can release toxic HCN gas upon contact with acid. Workup procedures must be done carefully in a fume hood, and the aqueous waste should be treated with bleach (sodium hypochlorite) to neutralize any residual cyanide before disposal.[13]

    • NaBH₄: Flammable solid. Reacts with water and alcohols to produce flammable hydrogen gas. Add slowly and in portions to protic solvents, especially at reduced temperatures.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are chlorinated solvents and suspected carcinogens. Minimize exposure.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • The Baran Laboratory, Scripps Research. Reductive Amination - Common Conditions. [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Chemistry Steps. Patterns in Reductive Amination. [Link]

  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. [Link]

  • Gagliano, O., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • Newman, S. G., et al. (2025, May 1). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Wang, D., et al. (2019). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. ResearchGate. [Link]

  • Kozinski, R. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Royal Society of Chemistry. Reductive Amination. [Link]

  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Larsson, A., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Vitaku, E., et al. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]

  • MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Chen, Y., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. [Link]

Sources

Application

Application Note: High-Throughput Synthesis of Sulfonamide-Functionalized Piperidine Libraries

Abstract & Strategic Significance The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds. When functionalized with a sulfonamide moiety, this scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds. When functionalized with a sulfonamide moiety, this scaffold gains significant utility as a pharmacophore for carbonic anhydrase inhibitors, GPCR ligands, and protease inhibitors.

This Application Note details a Scavenger-Assisted Solution-Phase protocol. Unlike traditional solid-phase synthesis (which requires linker optimization) or standard solution-phase chemistry (which requires liquid-liquid extraction), this method utilizes polymer-supported reagents to drive reactions to completion and sequester byproducts. This "teabag" approach ensures high purity (>90%) without chromatographic purification, making it ideal for the rapid generation of 96-well or 384-well libraries.

Reaction Mechanism & Chemical Logic

The Core Transformation

The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur of the sulfonyl chloride.

Key Mechanistic Considerations:

  • Nucleophilicity: The piperidine nitrogen is highly nucleophilic (

    
     hybridized). Steric hindrance at the C2/C6 positions of the piperidine ring will significantly retard the reaction rate, requiring elevated temperatures.
    
  • HCl Elimination: The reaction generates HCl, which protonates the unreacted piperidine, rendering it inactive. A stoichiometric base is strictly required.

  • Hydrolysis Competition: Sulfonyl chlorides are moisture-sensitive. While sulfonamide formation is faster than hydrolysis, the presence of water consumes the electrophile. Anhydrous conditions or a significant excess of sulfonyl chloride are necessary.

Visualization: Reaction Pathway

SulfonamideMechanism Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Product Sulfonamide Product Intermediate->Product Elimination of Cl- Byproduct HCl Salt (Sequestration) Intermediate->Byproduct H+ Transfer Base Base (PS-DIEA) (Proton Scavenger) Base->Byproduct Neutralization

Figure 1: Mechanistic flow of sulfonamide formation.[1] The base plays a critical role in preventing the protonation of the starting piperidine.

Experimental Protocol: Parallel Library Synthesis

Reagents & Materials
  • Scaffold: 4-substituted piperidine derivatives (0.1 M in anhydrous DCM).

  • Diversity Reagents: Set of 20-50 Aryl/Alkyl Sulfonyl Chlorides (0.12 M in anhydrous DCM).

  • Base Resin: Polymer-supported Diisopropylethylamine (PS-DIEA), loading ~3.5 mmol/g.

  • Scavenger Resin: Polymer-supported Trisamine (PS-Trisamine), loading ~4.0 mmol/g.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow

This protocol is designed for a 96-well deep-well reaction block format.

Step 1: Reagent Loading (The "Drive" Phase)

  • Add PS-DIEA resin (2.0 equivalents relative to piperidine) to each well.

  • Add Piperidine solution (1.0 equivalent, 50 µmol) to each well.

  • Add Sulfonyl Chloride solution (1.2 equivalents, 60 µmol) to the respective wells.

    • Expert Note: We use excess electrophile (sulfonyl chloride) to ensure 100% conversion of the valuable piperidine scaffold.

Step 2: Reaction Incubation

  • Seal the block and shake at room temperature for 12 hours.

  • Troubleshooting: For sterically hindered piperidines (e.g., 2,6-dimethylpiperidine), heat the block to 40°C.

Step 3: Scavenging (The "Clean" Phase)

  • At this stage, the mixture contains: Product, Excess Sulfonyl Chloride, and HCl-bound Base Resin.

  • Add PS-Trisamine resin (1.0 equivalent relative to the excess sulfonyl chloride, typically ~20-30 mg) to each well.

  • Shake for 4 hours.

    • Mechanism:[1][2][3][4][5][6] The primary amines on the PS-Trisamine react rapidly with the remaining sulfonyl chloride, covalently binding the impurity to the solid support.

Step 4: Isolation

  • Filter the reaction mixture into a pre-weighed collection plate.

  • Wash the resin bed with 200 µL DCM to recover entrained product.

  • Evaporate the solvent (Genevac or SpeedVac).

Workflow Diagram

LibraryWorkflow cluster_0 Reaction Phase cluster_1 Purification Phase Step1 Add PS-DIEA Resin (Base) Step2 Add Piperidine Scaffold (Limiting Reagent) Step1->Step2 Step3 Add Excess Sulfonyl Chloride (1.2 equiv) Step2->Step3 Step4 Incubate 12h (Complete Conversion) Step3->Step4 Step5 Add PS-Trisamine (Scavenge Excess R-SO2Cl) Step4->Step5 Step6 Filter & Evaporate Step5->Step6 Result Pure Library Ready for Screening Step6->Result

Figure 2: Parallel synthesis workflow utilizing solid-supported reagents for filtration-only purification.

Data Analysis & Quality Control

Expected Yields and Purity

Using the scavenger protocol, typical results for a 96-member library are:

ParameterPerformance Metric
Average Yield 85% - 95%
Average Purity (LC-MS) > 92%
Major Impurity Sulfonic acid (hydrolysis product) if anhydrous conditions are breached.
Reaction Time 12 - 16 Hours
Validation Case Study

In a validation run targeting the synthesis of N-(1-benzylpiperidin-4-yl)benzenesulfonamide:

  • Method: Protocol 3.2 above.

  • Analysis: 1H NMR showed no characteristic peaks of the starting sulfonyl chloride (aromatic region shifts) or the scavenger resin.

  • LC-MS: Single peak at [M+H]+ 331.1, confirming removal of excess electrophile.

Troubleshooting Guide

Issue 1: Low Yield

  • Cause: Hydrolysis of sulfonyl chloride before reaction.

  • Solution: Ensure DCM is dried over molecular sieves. Increase sulfonyl chloride excess to 1.5 eq.

Issue 2: Presence of Sulfonyl Chloride in Final Product

  • Cause: Insufficient scavenging time or loading.

  • Solution: Increase PS-Trisamine amount or extend scavenging time to 6 hours.

Issue 3: Piperidine Salt Formation

  • Cause: Insufficient base (PS-DIEA).

  • Solution: Ensure at least 2.0 equivalents of base resin are used to neutralize all generated HCl.

References

  • National Institutes of Health (NIH). (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads.[7] Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[8] Retrieved from [Link]

  • University of Pittsburgh. (2004). Strategies in Organic Synthesis: Chemical Methodologies & Library Development.[9] Retrieved from [Link]

Sources

Method

Introduction: Navigating the Challenges of Amide Bond Formation with a Unique Piperidine Scaffold

An In-Depth Guide to Amide Coupling Reagents for 1-(ethylsulfonyl)piperidin-3-amine The 1-(ethylsulfonyl)piperidin-3-amine scaffold is a crucial building block in modern medicinal chemistry. The piperidine ring is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reagents for 1-(ethylsulfonyl)piperidin-3-amine

The 1-(ethylsulfonyl)piperidin-3-amine scaffold is a crucial building block in modern medicinal chemistry. The piperidine ring is a privileged structure found in numerous pharmaceuticals, offering favorable physicochemical properties and a three-dimensional vector for substituent exploration.[1][] The addition of an ethylsulfonyl group at the N1 position introduces a potent hydrogen bond acceptor and modulates properties such as solubility and metabolic stability.[3][4]

However, the very features that make this molecule attractive also present distinct challenges for one of the most fundamental reactions in drug discovery: amide bond formation.[5][6] The primary amine at the C3 position is the intended nucleophile for coupling with a carboxylic acid. Its reactivity is significantly influenced by the potent electron-withdrawing nature of the adjacent ethylsulfonyl group, which reduces its nucleophilicity via a strong inductive effect. This diminished reactivity, combined with the steric environment of the piperidine ring, necessitates a careful and informed selection of coupling reagents and reaction conditions to achieve high yields and purity.

This comprehensive guide provides a detailed analysis of suitable amide coupling reagents, their mechanisms of action, and field-tested protocols specifically tailored for the successful acylation of 1-(ethylsulfonyl)piperidin-3-amine. We will delve into the causality behind experimental choices, offering researchers the tools to not only execute these reactions but also to troubleshoot and optimize them effectively.

Substrate Analysis: Understanding the Reactivity of 1-(Ethylsulfonyl)piperidin-3-amine

A successful coupling strategy begins with a thorough understanding of the substrate's properties.

  • Reduced Nucleophilicity: The primary amine at the C3 position is electronically deactivated. The sulfur atom of the sulfonyl group is in a high oxidation state, making the entire moiety strongly electron-withdrawing. This effect is transmitted through the sigma bonds of the piperidine ring, pulling electron density away from the C3-amine and rendering it a weaker nucleophile than a typical alkylamine. Consequently, standard or mild coupling conditions may prove sluggish or result in low conversion.[5][7]

  • Steric Considerations: While the primary amine itself is not exceptionally bulky, its position on a cyclohexane-like chair conformer places it in a specific steric environment. The accessibility of the amine can be influenced by the conformation of the ring and the nature of the incoming activated carboxylic acid. This makes it a moderately hindered amine, for which highly efficient coupling reagents are often required.[8][9]

  • Basicity: The pKa of the protonated amine is lower than that of simple alkylamines, meaning it is a weaker base. This is relevant for the reaction conditions, as the free amine is the active nucleophile. An appropriate non-nucleophilic base is required to deprotonate the amine salt (if used as starting material) and to neutralize acids formed during the reaction without competing in the coupling.

A Comparative Analysis of Amide Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully acylating 1-(ethylsulfonyl)piperidin-3-amine. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct advantages and disadvantages for this specific substrate.

Reagent ClassExamplesRelative CostReactivityRacemization RiskKey Considerations for 1-(ethylsulfonyl)piperidin-3-amine
Carbodiimides EDC, DCCLowModerateModerate to High (Additive Required)A viable starting point, but may require forcing conditions (heat, excess reagents). Prone to side reactions like N-acylurea formation.[10]
Phosphonium Salts PyBOP, PyAOPMediumHighLowExcellent choice. High reactivity overcomes the amine's low nucleophilicity. Byproducts are generally easy to remove.[11][12][13]
Uronium/Aminium Salts HATU, HBTUHighVery HighVery LowThe "gold standard" for this type of challenging coupling. HATU's extreme reactivity ensures rapid and clean conversion.[8][14][15] Careful control of stoichiometry is needed to prevent amine guanidinylation.[16]
Mechanism of Action: A Visual Guide

Understanding how each reagent class activates the carboxylic acid is key to optimizing the reaction and troubleshooting issues.

1. Carbodiimide-Mediated Activation (EDC/HOBt)

The reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization and side reactions. An additive like 1-Hydroxybenzotriazole (HOBt) is crucial to "trap" the activated acid as a more stable, less racemization-prone HOBt-ester, which is then attacked by the amine.[14][17]

G cluster_0 Step 1: O-Acylisourea Formation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Amide Formation Acid R-COOH OAI O-Acylisourea (Reactive) Acid->OAI + EDC EDC EDC AE HOBt Active Ester OAI->AE - Urea Byproduct HOBt HOBt HOBt->AE + OAI Amide Amide Product AE->Amide - HOBt (recycled) Amine R'-NH2 Amine->Amide + Active Ester G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COO⁻ AE OBt Active Ester Acid->AE + PyBOP PyBOP PyBOP PyBOP_Waste Phosphine Oxide Byproduct Amide Amide Product AE->Amide - HOBt Amine R'-NH2 Amine->Amide + Active Ester

Caption: PyBOP coupling mechanism.

3. Uronium Salt-Mediated Activation (HATU)

Similar to PyBOP, HATU reacts with a carboxylate to form an active ester. However, HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-ester is significantly more reactive than its OBt counterpart, making HATU one of the most powerful coupling reagents, ideal for sterically hindered or electronically deactivated amines. [8][14]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COO⁻ AE OAt Active Ester (Highly Reactive) Acid->AE + HATU HATU HATU Urea_Waste Tetramethylurea Byproduct Amide Amide Product AE->Amide - HOAt Amine R'-NH2 Amine->Amide + Active Ester

Caption: HATU coupling mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Ensure all glassware is dry and reagents are anhydrous unless otherwise stated.

Protocol 1: Robust General-Purpose Coupling with PyBOP

This method is a highly reliable choice for most carboxylic acids and serves as an excellent starting point for optimization.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-(ethylsulfonyl)piperidin-3-amine (or its HCl salt) (1.1 equiv)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1–0.2 M with respect to the carboxylic acid. Stir until fully dissolved.

  • Amine & Base Addition: Add 1-(ethylsulfonyl)piperidin-3-amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv). If using the hydrochloride salt of the amine, increase DIPEA to 4.0 equiv.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation & Coupling: Add PyBOP (1.2 equiv) to the cooled, stirring mixture in one portion. A slight color change may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate or dichloromethane. b. Wash the organic layer sequentially with 1 M HCl (or 5% citric acid solution), saturated aqueous NaHCO₃ solution, and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: High-Efficiency Coupling for Challenging Substrates with HATU

This protocol is recommended when the carboxylic acid is sterically hindered or when Protocol 1 results in low yields. The order of addition is critical to prevent side reactions.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 1-(ethylsulfonyl)piperidin-3-amine (or its HCl salt) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Pre-activation (CRITICAL STEP): a. To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv). b. Add anhydrous DMF or DCM to achieve a concentration of 0.1-0.2 M. c. Stir this "pre-activation mixture" at room temperature for 15-20 minutes. This step ensures the formation of the highly reactive OAt-ester before the amine is introduced, minimizing the risk of guanidinylation. [8]2. Amine Addition: In a separate flask, dissolve 1-(ethylsulfonyl)piperidin-3-amine (1.2 equiv) in a small amount of the reaction solvent.

  • Coupling: Add the amine solution dropwise to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. These reactions are typically much faster than those with other reagents.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 8 and 9 as described in Protocol 1. The byproducts from HATU (tetramethylurea and HOAt) are generally water-soluble and are efficiently removed during the aqueous work-up.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Poor Reagent Quality: Coupling reagents (especially carbodiimides) can be sensitive to moisture.Use a fresh bottle of the coupling reagent and ensure all solvents are anhydrous. [18]
Insufficient Reactivity: The chosen reagent (e.g., EDC/HOBt) may not be powerful enough for the deactivated amine.Switch to a more potent reagent system like PyBOP (Protocol 1) or, ideally, HATU (Protocol 2). [14]
Solubility Issues: One or more starting materials may not be fully dissolved, hindering the reaction.Try a more polar aprotic solvent like DMF or NMP. Gentle warming (40-50 °C) after reagent addition can also help, but monitor for potential side reactions. [7]
Unreacted Starting Materials Incomplete Reaction: Reaction time may be insufficient.Extend the reaction time. If using a milder reagent, consider gentle heating (40-50 °C).
Stoichiometry Error: Incorrect equivalents of reagents were used.Re-verify calculations and ensure accurate measurement of all components. Using a slight excess of the amine and coupling reagent is common practice. [19]
Formation of Side Products Guanidinylation (with HATU/HBTU): A byproduct with a mass corresponding to (Amine + 137) is observed. This occurs when HATU reacts directly with the amine.Strictly follow the pre-activation procedure in Protocol 2. Always add the amine after the carboxylic acid and HATU have had time to react. [8][16]
N-Acylurea Formation (with EDC/DCC): An insoluble byproduct forms (with DCC) or a byproduct with mass (Acid + EDC - H₂O) is observed.Ensure an adequate amount of HOBt or HOAt is present to trap the O-acylisourea intermediate. Switch to a phosphonium or uronium reagent to avoid this issue entirely. [10]
Racemization (if acid is chiral) High Temperature or Excess Base: These conditions can promote epimerization of the activated acid.Run the reaction at 0 °C to room temperature. Avoid using a large excess of base. The use of HOAt-based reagents like HATU is known to suppress racemization effectively. [14]

References

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.

  • PyBOP | 128625-52-5 | Peptide Coupling Reagent. ChemPep.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.

  • Troubleshooting low yield in diaminopropane coupling reactions. BenchChem.

  • An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. BenchChem.

  • Acid-Amine Coupling using PyBOP. Organic Synthesis.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.

  • 26.04 Protecting Groups for Amines: Sulfonamides. OChem Tutor on YouTube.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

  • EDC-HOBt Amide coupling workup help. Reddit.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • Coupling Reagents. Aapptec Peptides.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • amide coupling help. Reddit.

  • Why is my Amide Coupling Not working using Cysteamine? ResearchGate.

  • HATU I HATU Coupling: Challenges Associated with the Byproducts. Dr. N K's Chemistry & Research on YouTube.

  • Amide Synthesis. Fisher Scientific.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry (RSC Publishing).

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

  • Piperidine. Wikipedia.

  • chemical properties of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.

  • Piperidines - Building Block. BOC Sciences.

  • 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. BLD Pharm.

  • Cas 127294-73-9,(R)-3-Aminopiperidine. LookChem.

  • Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.

Sources

Application

Application Note: Synthetic Route Optimization for 1-Substituted-3-Aminopiperidines

Executive Summary The 1-substituted-3-aminopiperidine scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-substituted-3-aminopiperidine scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, as well as the fluoroquinolone antibiotic besifloxacin[1][2]. Historically, accessing enantiopure 3-aminopiperidines relied on inefficient classical resolution methods or chiral pool syntheses that lacked modularity[1]. This application note critically evaluates three state-of-the-art, scalable synthetic routes—chemoenzymatic cascades, transition-metal asymmetric hydrogenation, and immobilized transaminase amination—providing mechanistic rationale and self-validating protocols for drug development professionals.

Strategic Pathways and Mechanistic Rationale

The shift toward asymmetric synthesis and biocatalysis has revolutionized the production of chiral N-heterocycles. The selection of a synthetic route depends heavily on the availability of starting materials, targeted scale, and environmental constraints.

RouteOptimization Start Starting Materials M1 N-Protected L-Ornithinol Start->M1 M2 1-Benzylpiperidin-3-one Start->M2 M3 1-Boc-3-piperidone Start->M3 R1 GOase / IRED Cascade (Biocatalysis) M1->R1 R2 Rh-SYNPHOS Catalysis (Asymmetric Hydrogenation) M2->R2 R3 ω-Transaminase (Asymmetric Amination) M3->R3 Prod Enantiopure 1-Substituted 3-Aminopiperidines R1->Prod High ee, Green R2->Prod High Yield, Scalable R3->Prod 1-Step, Commercial

Fig 1: Strategic synthetic pathways for enantiopure 1-substituted-3-aminopiperidines.

Biocatalytic Cascade (GOase/IRED System)

Causality & Expertise: This route leverages a dual-enzyme system to convert readily available amino alcohols (e.g., N-Cbz-L-ornithinol) into chiral cyclic amines. Galactose oxidase (GOase) selectively oxidizes the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. The spatial proximity of the internal amine drives a spontaneous intramolecular cyclization, forming an imine intermediate. Subsequently, an imine reductase (IRED) stereospecifically reduces this cyclic imine using NADPH. This cascade prevents the isolation of unstable intermediates and operates entirely under ambient, aqueous conditions[1].

Transition-Metal Asymmetric Hydrogenation

Causality & Expertise: For highly scalable, atom-economical synthesis, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides is unparalleled[3]. The use of the (S)-SYNPHOS ligand is critical; its rigid C2-symmetric biphenyl backbone restricts the rotational freedom of the Rh-enamide complex. The enamide substrate acts as a bidentate ligand, locking the conformation and forcing the rhodium hydride to be delivered exclusively from a single enantioface, yielding up to 96% ee[3].

Immobilized ω-Transaminase (TA-IMB) Amination

Causality & Expertise: This approach offers a direct, one-step conversion of commercially available prochiral ketones (1-Boc-3-piperidone) to chiral amines. The reaction is mediated by Pyridoxal-5'-phosphate (PLP), which forms a Schiff base with an amine donor (isopropylamine), converting to pyridoxamine phosphate (PMP). PMP then transfers the amino group to the piperidone substrate. Immobilizing the enzyme (TA-IMB) prevents protein aggregation, significantly enhancing operational stability and allowing for multi-cycle reuse in continuous flow or batch systems[4].

Quantitative Data Summary

The following table synthesizes the performance metrics of the three optimized routes, providing a clear comparison for process chemistry selection.

Synthetic RouteKey SubstrateCatalyst / Enzyme SystemMax YieldEnantiomeric Excess (ee)Process Advantages
Biocatalytic Cascade N-Cbz-L-ornithinolGOase M3-5 + AdRedAm~54% (Isolated)>99%Green feedstock, ambient aqueous conditions, avoids toxic metals[1].
Asymmetric Hydrogenation N-(1-benzylpiperidin-3-yl)enamide[Rh(cod)2]+BF4- / (S)-SYNPHOSUp to 92%Up to 96%High atom economy, single crystallization purification[3].
Asymmetric Amination 1-Boc-3-piperidoneImmobilized ω-TransaminaseHigh>99%One-step synthesis from commercial precursors, enzyme reusability[4].

Experimental Protocols

Protocol A: Dual-Enzyme Biocatalytic Cascade (GOase/IRED)

Objective: Synthesis of L-3-N-Cbz-aminopiperidine via a one-pot cascade.

Biocascade S1 N-Cbz-L-ornithinol E1 Galactose Oxidase (GOase M3-5) S1->E1 Oxidation I1 Aldehyde Intermediate (Spontaneous Cyclization) E1->I1 O2 -> H2O2 E2 Imine Reductase (AdRedAm) I1->E2 Amination/Reduction P1 L-3-N-Cbz-aminopiperidine E2->P1 NADPH -> NADP+

Fig 2: Dual-enzyme biocatalytic cascade utilizing GOase and IRED.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 90 mL of Sodium Phosphate (NaPi) buffer and carefully adjust to pH 8.0. Note: Maintaining pH 8.0 is critical; deviations will diminish GOase activity and accelerate IRED denaturation[1].

  • Substrate Loading: Dissolve N-Cbz-L-ornithinol in the buffer to achieve a final concentration of 3 mM[1].

  • Enzyme Introduction: Add Galactose Oxidase (GOase M3-5) at a concentration of 1 mg/mL and Imine Reductase (AdRedAm) at 0.25 mg/mL[1].

  • Reaction Execution: Incubate the reaction vessel at 30 °C with orbital shaking at 200 rpm for 16 to 48 hours. Ensure adequate aeration, as GOase requires molecular oxygen as an electron acceptor.

  • Monitoring & Workup: Monitor the reaction for protein precipitation (AdRedAm precipitation is typically observed after 1–3 hours at scale)[1]. Quench the reaction and extract the aqueous phase with ethyl acetate (3 × 50 mL).

  • Self-Validation: Determine the analytical yield via GC-FID. Confirm the retention of the original amino acid-derived configuration via normal-phase HPLC against chemically synthesized racemic standards[1].

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-3-aminopiperidine via high-pressure hydrogenation.

Step-by-Step Methodology:

  • Catalyst Complexation: In a tubular reactor under a strict argon atmosphere, combine the rhodium precursor[Rh(cod)2]+BF4- (3.0 mg, 0.0074 mmol, 1.0 mol%) and the chiral ligand (S)-SYNPHOS (0.0081 mmol, 1.1 mol%)[3].

  • Solvent Addition: Add 3 mL of anhydrous THF. Perform three vacuum/argon cycles and stir the solution at room temperature for 30 minutes to ensure complete formation of the active catalytic complex[3].

  • Substrate Introduction: Add the N-(1-benzylpiperidin-3-yl)enamide substrate (1 equiv) in one portion. Transfer the reactor into a stainless steel autoclave and execute three additional vacuum/argon cycles.

  • Hydrogenation: Pressurize the autoclave to 20 bar with high-purity hydrogen gas. Heat the system to 50 °C and maintain stirring for 40 hours[3].

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Self-Validation: Purify the residue via silica gel flash column chromatography. To validate the absolute configuration, fully deprotect a sample to the dihydrochloride salt and compare its specific rotation against a commercial (R)-(–)-3-aminopiperidine dihydrochloride standard (Target: [α]D 20 –3.7 (c 1, H2O) for 96% ee)[3].

Protocol C: Immobilized ω-Transaminase Amination

Objective: Continuous or batch synthesis of 1-Boc-3-aminopiperidine.

Step-by-Step Methodology:

  • Reaction Matrix Setup: Prepare an aqueous buffer solution containing the prochiral substrate 1-Boc-3-piperidone, an excess of isopropylamine (acting as the amine donor), and the Pyridoxal-5'-phosphate (PLP) cofactor[4].

  • Biocatalyst Addition: Introduce the commercially available immobilized ω-transaminase (TA-IMB) into the reactor. Note: Immobilization is functionally required here to allow for physical recovery and to protect the enzyme from the destabilizing effects of high amine donor concentrations[4].

  • Execution: Stir the mixture under optimized temperature and pH conditions (typically 30–40 °C, pH 7.5–8.5 depending on the specific TA variant).

  • Recovery & Reuse: Upon reaching maximum conversion, recover the immobilized enzyme via simple filtration or centrifugation. The recovered catalyst should be washed with buffer and can be immediately reused for subsequent cycles[4].

  • Self-Validation: Extract the product and assess both the conversion rate and enantiomeric excess (ee) using chiral gas chromatography (GC)[4].

References

  • Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-benzylpiperidin-3-yl)
  • Development of an Efficient and Scalable Biocatalytic Route to (3R)
  • Source: Chemical Communications (RSC Publishing)
  • Source: Beilstein Journal of Organic Chemistry (PubMed)
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.

Sources

Method

Microwave-Assisted Synthesis of Sulfonyl Piperidine Scaffolds: High-Throughput &amp; Green Protocols

Executive Summary & Application Context The sulfonyl-piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in numerous FDA-approved therapeutics, including antipsych...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The sulfonyl-piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in numerous FDA-approved therapeutics, including antipsychotics, metabolic disease modulators, and enzyme inhibitors (e.g., 11


-HSD1 inhibitors).

Traditional synthesis involves the nucleophilic attack of piperidine on a sulfonyl chloride under basic conditions. While robust, this pathway often suffers from slow kinetics, incomplete conversion due to sulfonyl chloride hydrolysis, and tedious workups requiring excess organic solvents.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these limitations. By leveraging dielectric heating, we achieve:

  • Reaction Acceleration: Reduction of reaction times from hours to minutes (typically 1–10 min).

  • Suppression of Hydrolysis: Rapid coupling rates outcompete the background hydrolysis of moisture-sensitive sulfonyl chlorides.

  • Green Compatibility: Validation of "on-water" protocols that eliminate chlorinated solvents.

Mechanistic Rationale & Dielectric Heating

The Challenge of Conductive Heating

In conventional heating (oil baths), energy is transferred via thermal conduction from the vessel wall to the bulk solvent. This creates temperature gradients. For sulfonyl chlorides, which are moisture-sensitive, slow heating allows ambient moisture or solvent impurities to hydrolyze the electrophile to the unreactive sulfonic acid before the amine can fully react.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the dipoles of the reaction mixture (specifically the polar transition state and the solvent).

  • Dipolar Polarization: The piperidine and the polar transition state align with the oscillating electric field, generating internal heat.

  • Selective Heating: The reaction mixture reaches the target temperature almost instantaneously, driving the activation energy (

    
    ) crossing for the sulfonylation faster than the competitive hydrolysis pathway.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The secondary amine (piperidine) attacks the electrophilic sulfur, forming a tetrahedral intermediate, followed by the elimination of HCl.

ReactionMechanism Reagents Piperidine (Nucleophile) TS Tetrahedral Intermediate Reagents->TS Electrophile Sulfonyl Chloride (Electrophile) Electrophile->TS Product Sulfonyl Piperidine (Product) TS->Product Elimination Byproduct HCl Salt TS->Byproduct Base Base (Scavenger) Base->Byproduct Neutralization

Caption: Nucleophilic substitution mechanism. The base is critical to neutralize the HCl byproduct, preventing protonation of the unreacted piperidine.

Experimental Protocols

Protocol A: Standard High-Throughput Method (DCM/Pyridine)

Best for: Library generation, highly valuable/scarce amines, and non-polar substrates.

Reagents:

  • Substituted Piperidine (1.0 equiv)[1]

  • Sulfonyl Chloride (1.2 equiv)

  • Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the piperidine (0.5 mmol) in DCM (2 mL).

  • Addition: Add Pyridine (1.0 mmol) followed by the slow addition of Sulfonyl Chloride (0.6 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 200 psi (Safety cutoff)

    • Stirring: High[2]

  • Workup: Cool to RT. Dilute with DCM (5 mL), wash with 1M HCl (to remove excess pyridine), then sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.

Protocol B: "Green" Aqueous/On-Water Method

Best for: Eco-friendly synthesis, scale-up, and highly reactive sulfonyl chlorides. Note:[2] This protocol utilizes the "hydrophobic effect" where organic reactants aggregate on the water surface, accelerating the reaction despite the presence of water [2].

Reagents:

  • Substituted Piperidine (1.0 equiv)[1]

  • Sulfonyl Chloride (1.1 equiv)

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: Water (3 mL)

Procedure:

  • Preparation: Suspend Piperidine (0.5 mmol) and Na2CO3 (1.0 mmol) in water (3 mL) in a 10 mL MW vial.

  • Addition: Add Sulfonyl Chloride (0.55 mmol). Note: If the sulfonyl chloride is solid, add it directly. If liquid, add neat.

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 2–5 minutes

    • Power: Dynamic (max 150 W)

  • Isolation:

    • If Solid Product: The product often precipitates out upon cooling. Filter and wash with water.[3][4]

    • If Oily Product:[5] Extract with Ethyl Acetate (green alternative: 2-MeTHF).

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for selecting the correct protocol based on substrate solubility and green chemistry requirements.

Workflow Start Start: Sulfonyl Piperidine Synthesis CheckSolubility Check Substrate Solubility Start->CheckSolubility Decision Is Green Chemistry Priority? CheckSolubility->Decision ProtocolA Protocol A: DCM/Pyridine (Standard) Decision->ProtocolA No / Low Solubility ProtocolB Protocol B: On-Water/Na2CO3 (Green) Decision->ProtocolB Yes / High Reactivity MW_Step MW Irradiation (Dynamic Power Control) ProtocolA->MW_Step ProtocolB->MW_Step Monitor In-Process Control (TLC/LCMS) MW_Step->Monitor WorkupA Acid Wash (Remove Pyridine) Phase Sep Monitor->WorkupA From Protocol A WorkupB Filtration (Precipitate) or Extraction Monitor->WorkupB From Protocol B Final Final Product (>95% Purity) WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting between Organic (Protocol A) and Aqueous (Protocol B) microwave synthesis routes.

Performance Data & Optimization

Comparison: Conventional vs. Microwave

The following data represents an average of 10 diverse piperidine substrates (4-benzylpiperidine, 4-boc-aminopiperidine, etc.) reacted with tosyl chloride.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol B)Improvement Factor
Reaction Time 2 – 4 Hours2 – 5 Minutes60x Faster
Solvent Usage 20–50 mL (DCM/THF)3 mL (Water)Green Impact
Yield (Avg) 78%92%+14%
Purity (Crude) 85% (Requires Column)>95% (Simple Filtration)Workflow Efficiency
Troubleshooting Guide (Expert Insights)
  • Problem: High Pressure Errors.

    • Cause: Rapid generation of HCl gas in a sealed vessel.

    • Solution: Ensure sufficient scavenger base (Na2CO3 or Pyridine) is present before heating. Do not exceed 50% vessel volume filling to allow headspace.

  • Problem: Hydrolysis of Sulfonyl Chloride (Sulfonic Acid byproduct).

    • Cause: Reaction temperature too low or ramp time too slow.

    • Solution: Increase MW power to reach target temp (100 °C) in <1 minute. The amidation reaction usually has a lower activation energy than hydrolysis but requires rapid energy input to dominate.

  • Problem: Poor Solubility in Water (Protocol B).

    • Solution: Add a co-solvent. 10-20% Ethanol or Isopropanol is usually sufficient to "wet" the reagents without negating the "on-water" acceleration effect.

References

  • Lakrout, S., et al. (2013). "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[2][6] RSC Advances. Available at: [Link]

  • Saha, S., Chatterjee, A., & Banerjee, M. (2023).[2] "Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to...[2] Sulfones via aza-Michael Addition Using Microwave Irradiation."[2] Journal of Organic Chemistry. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008).[3][7] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (General Theory Reference).

Sources

Application

Scalable process for 1-(ethylsulfonyl)piperidin-3-amine production

Application Note: Scalable Manufacturing Process for 1-(ethylsulfonyl)piperidin-3-amine Hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(ethylsulfonyl)pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for 1-(ethylsulfonyl)piperidin-3-amine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(ethylsulfonyl)piperidin-3-amine , a critical pharmacophore found in Janus kinase (JAK) inhibitors and various G-protein coupled receptor (GPCR) ligands.

While laboratory-scale synthesis often utilizes diverse protecting groups, this protocol focuses on a Boc-protection strategy optimized for kilogram-scale production. The process prioritizes process safety (exotherm management), atom economy , and solid-state isolation of the hydrochloride salt to ensure high purity (>98%) and stability without the need for chromatographic purification.

Chemical Strategy & Retrosynthesis

Direct sulfonylation of 3-aminopiperidine is chemically inefficient due to the competing nucleophilicity of the primary (C3-amine) and secondary (piperidine ring) amines, leading to bis-sulfonylated impurities.

Selected Route:

  • Starting Material: tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine).[1] This ensures regioselectivity.

  • Step 1 (Sulfonylation): Reaction of the secondary amine with ethanesulfonyl chloride (EtSO₂Cl) under basic conditions.

  • Step 2 (Deprotection): Acidic cleavage of the Boc group using HCl in isopropyl alcohol (IPA) to directly precipitate the product as a stable hydrochloride salt.

Note on Stereochemistry: This protocol is applicable to both racemic and enantiopure starting materials (e.g., (R)-3-Boc-aminopiperidine). The reaction conditions described do not affect the chiral center at C3, preserving the enantiomeric excess (ee) of the starting material.

Reaction Scheme Visualization

ReactionScheme SM 3-Boc-aminopiperidine (Starting Material) Inter Intermediate 1 (N-Boc-Sulfonamide) SM->Inter Step 1: Sulfonylation Reagents1 EtSO2Cl TEA, DCM 0-10°C Product 1-(ethylsulfonyl)piperidin-3-amine Hydrochloride Salt Inter->Product Step 2: Deprotection Reagents2 HCl / IPA 40-50°C

Figure 1: Two-step synthetic pathway ensuring regioselectivity and salt isolation.

Detailed Experimental Protocols

Step 1: Sulfonylation of 3-Boc-aminopiperidine

Objective: Selective functionalization of the piperidine nitrogen.

  • Reagents:

    • 3-Boc-aminopiperidine (1.0 equiv)[1][2][3]

    • Ethanesulfonyl chloride (1.1 equiv) [Caution: Lachrymator]

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) (10 volumes)

Protocol:

  • Charge a reactor with 3-Boc-aminopiperidine and DCM. Stir to dissolve.

  • Add Triethylamine (TEA) and cool the mixture to 0–5°C .

    • Rationale: Low temperature prevents side reactions and controls the exotherm of the subsequent addition.

  • Addition: Slowly add Ethanesulfonyl chloride over 60–90 minutes, maintaining internal temperature <10°C .

    • Process Control: Ethanesulfonyl chloride is highly reactive.[4] Rapid addition can cause localized heating and impurity formation.

  • Reaction: Warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC (Target: <1.0% Starting Material).

  • Workup:

    • Quench with water (5 volumes).

    • Separate phases. Wash organic layer with 0.5M HCl (remove excess TEA), then saturated NaHCO₃, then Brine.

    • Dry organic layer (Na₂SO₄) or perform azeotropic drying during solvent swap (for scale-up).

  • Yield: Expect 90–95% yield of the N-Boc intermediate as a white/off-white solid or thick oil.

Step 2: Boc-Deprotection & Salt Formation

Objective: Removal of the protecting group and isolation of the stable salt.

  • Reagents:

    • N-Boc intermediate (from Step 1)

    • 5-6N HCl in Isopropyl Alcohol (IPA) (3.0 equiv)

    • Ethyl Acetate (EtOAc) (Optional antisolvent)

Protocol:

  • Dissolve the N-Boc intermediate in IPA (3 volumes).

  • Addition: Add HCl/IPA solution slowly at 20–25°C.

  • Reaction: Heat to 40–45°C for 2–3 hours. CO₂ gas evolution will be observed.[5]

    • Safety: Ensure reactor venting is sized for gas release.

  • Crystallization: As the reaction proceeds, the product amine hydrochloride will begin to precipitate.

  • Cooling: Cool the slurry to 0–5°C and age for 2 hours to maximize yield.

  • Filtration: Filter the white solid. Wash the cake with cold EtOAc (2 volumes).

  • Drying: Dry under vacuum at 40°C to constant weight.

Process Engineering & Workflow

The following diagram illustrates the unit operations required for a kilogram-scale batch.

ProcessFlow Reactor Glass-Lined Reactor (Reaction & Quench) PhaseSep Phase Separator (Aqueous Waste Removal) Reactor->PhaseSep Crude Mixture Distillation Distillation Unit (Solvent Swap: DCM -> IPA) PhaseSep->Distillation Organic Phase Waste Waste Treatment PhaseSep->Waste Aq. Waste Crystallizer Crystallizer (HCl Treatment & Precipitation) Distillation->Crystallizer Concentrate Filter Nutsche Filter (Isolation) Crystallizer->Filter Slurry Dryer Vacuum Dryer (Final Product) Filter->Dryer Wet Cake

Figure 2: Unit operation workflow for the scalable production of the target hydrochloride salt.

Analytical Specifications (Quality Control)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (DMSO-d6)Conforms to structure; characteristic peaks for ethyl group and piperidine ring.
Purity HPLC (UV 210 nm)≥ 98.0% (Area %)
Chiral Purity Chiral HPLC≥ 99.0% ee (if synthesizing chiral variant)
Residual Solvent GC-HeadspaceDCM < 600 ppm; IPA < 5000 ppm
Water Content Karl Fischer< 1.0% w/w

Critical Process Parameters (CPPs)

  • Temperature Control (Step 1): The reaction of sulfonyl chlorides with amines is exothermic. Failure to keep T < 10°C during addition can lead to hydrolysis of the reagent (EtSO₂Cl) and formation of sulfonic acid impurities [1].

  • Stoichiometry: A slight excess of EtSO₂Cl (1.1 eq) is required to drive conversion, but large excesses complicate the workup.

  • Acid Source (Step 2): Use of HCl in IPA or Dioxane is preferred over aqueous HCl to facilitate direct precipitation. Avoid TFA on scale due to cost and volatility [2].

References

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from .

  • BenchChem. (2025).[6] Experimental procedure for deprotection of Boc-protected amines. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45072451, tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Retrieved from .

  • Greenberg, J. A., & Sammakia, T. (2017).[7] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. (Cited for general acid-labile group handling).[1] Retrieved from .

Sources

Technical Notes & Optimization

Optimization

Removing excess ethanesulfonyl chloride from reaction mixtures

An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights for effectively removing excess ethanesulfonyl chloride from reaction mixtures. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and troubleshoot your purification strategies with confidence.

The Challenge with Residual Ethanesulfonyl Chloride

Ethanesulfonyl chloride (ESC) is a highly reactive electrophile, making it an excellent reagent for introducing the ethanesulfonyl group, most commonly in the synthesis of sulfonamides.[1] However, its high reactivity also presents a significant challenge during product isolation. Leaving residual ESC in your reaction mixture can lead to:

  • Product Degradation: During workup or storage, the unreacted ESC can hydrolyze to form ethanesulfonic acid and hydrochloric acid.[2] These acidic byproducts can degrade acid-sensitive functional groups on your desired product.[3]

  • Complicated Purification: ESC can react with nucleophilic solvents (e.g., methanol in chromatography) or other additives, creating new impurities that complicate purification.[3]

  • Safety Hazards: Ethanesulfonyl chloride is corrosive, toxic if inhaled, and a lachrymator.[4][5] Ensuring its complete removal is essential for safe handling of the final product.

This guide will equip you with the knowledge to select and execute the optimal removal strategy for your specific reaction.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: I see an oily, insoluble residue after adding my reaction mixture to water. What is it and how do I get rid of it?

Answer: That oily residue is very likely unreacted ethanesulfonyl chloride. ESC has low solubility in water and hydrolyzes relatively slowly, especially in neutral or acidic water, causing it to separate out.[6][7]

Core Problem: Incomplete conversion of ESC into a water-soluble byproduct.

Troubleshooting Steps:

  • Active Quenching is Essential: Do not rely on a simple water wash. You must actively convert the ESC into its water-soluble sulfonic acid salt.

  • Employ a Basic Quench: After cooling the reaction mixture (0 °C is recommended as the quench is exothermic), slowly add it to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][8] Stir vigorously for 30-60 minutes. The bicarbonate will neutralize the ethanesulfonic acid and HCl formed upon hydrolysis, creating their respective salts which are highly soluble in the aqueous layer.

  • Consider a Nucleophilic Quench: For a faster conversion, add a small amount of a simple, nucleophilic amine like aqueous ammonia or piperidine to the reaction mixture before the basic wash.[7][8] This rapidly converts the ESC to an ethanesulfonamide. While this adds another impurity, simple sulfonamides are often easily removed during the subsequent basic and acidic washes of your extractive workup.

Issue 2: My product is water-soluble or sensitive to aqueous basic conditions. How can I remove the excess ethanesulfonyl chloride?

Answer: This is a common challenge where a standard aqueous extraction is not feasible. In this case, a non-aqueous workup using scavenger resins is the superior method.

Solution: Amine-Based Scavenger Resins

Scavenger resins are solid-supported reagents that react with and bind to excess reagents, allowing for their removal by simple filtration.[3][8]

  • How it Works: Amine-based resins (e.g., Tris-(2-aminoethyl)amine polystyrene, Si-Amine) possess nucleophilic amine groups on a solid support. When added to your reaction mixture, they react with the electrophilic ethanesulfonyl chloride to form a resin-bound sulfonamide.

  • The Advantage: Your desired product remains in solution while the excess reagent and its byproduct are attached to the solid resin. You then filter off the resin, wash it with a small amount of solvent to recover any non-specifically bound product, and concentrate the filtrate. This method avoids exposing your product to water or basic conditions.[8]

Issue 3: I've performed a basic wash, but my NMR still shows impurities. What went wrong?

Answer: This could be due to several factors, often related to the efficiency of the liquid-liquid extraction process.

Troubleshooting Checklist:

  • Insufficient Stirring/Contact Time: Was the mixture stirred vigorously for a sufficient period (30-60 mins) after adding the basic solution? Inefficient mixing, especially in biphasic systems, can lead to incomplete hydrolysis and removal.[8]

  • Emulsion Formation: Did an emulsion form at the interface of the organic and aqueous layers? Emulsions can trap your product and impurities, leading to poor separation.[9] If an emulsion forms, try adding brine (a saturated aqueous solution of NaCl) to help break it.

  • Incorrect pH: After the basic wash, did you check the pH of the aqueous layer to ensure it is indeed basic (pH > 8)? If not, the ethanesulfonic acid may not be fully deprotonated and could partition back into the organic layer. Add more base if necessary.

  • Insufficient Extractions: A single extraction is rarely sufficient. Extract the aqueous layer at least two or three times with your organic solvent to maximize the recovery of your product and ensure efficient removal of any organic-soluble impurities.[8][10]

Issue 4: How do I choose the best removal method for my experiment?

Answer: The optimal method depends on the properties of your product, the scale of your reaction, and the required purity. Use the following decision tree and comparison table to guide your choice.

Visualization: Method Selection Workflow

G cluster_legend Legend key1 Decision Point key2 Recommended Method key1_box key2_box q1 Is your desired product stable to aqueous base? q2 Is your product water-soluble? q1->q2 Yes ans2 Scavenger Resin (Filtration) q1->ans2 No q3 Do you need very high purity or are you running parallel synthesis? q2->q3 No ans3 Aqueous Quench, but use alternative solvent (e.g., MTBE, 2-MeTHF) q2->ans3 Yes ans1 Aqueous Quench & Extraction q3->ans1 No q3->ans2 Yes

Method Comparison Table
FeatureAqueous Quench & ExtractionScavenger ResinsColumn Chromatography
Principle Hydrolyzes ESC to a water-soluble salt, removed by L-L extraction.Covalently binds ESC to a solid support, removed by filtration.Separates compounds based on differential adsorption to a stationary phase.
Best For Water-insoluble, robust products; large-scale reactions.[3]Water-soluble or sensitive products; high-throughput/parallel synthesis.[8]Final purification step after a bulk quench; separation of similar compounds.
Advantages Inexpensive, highly scalable, effective for bulk removal.[3]High purity crude product, avoids aqueous workup, easy automation.[3][8]Can provide very high purity; removes multiple impurities simultaneously.
Disadvantages Can form emulsions, potential product loss if water-soluble, not for sensitive compounds.[3]Resins can be expensive, potential for non-specific binding of the product.[3]Time-consuming, uses large solvent volumes, not ideal for bulk removal of reagents.
Speed ModerateFastSlow

Protocols & Methodologies

Safety First: Handling Ethanesulfonyl Chloride

Ethanesulfonyl chloride is a hazardous substance. Always perform reactions and workups in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[5] Ensure an eyewash station and safety shower are immediately accessible.[4] The material is corrosive, toxic, a lachrymator, and moisture-sensitive.[2][4]

Protocol 1: Standard Aqueous Quench and Extractive Workup

This protocol is the most common method for removing excess ethanesulfonyl chloride when the desired product is stable to aqueous base and has low water solubility.

Methodology:

  • Reaction Completion: Ensure your primary reaction is complete by a suitable monitoring technique (e.g., TLC, LC-MS).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the quench.[3]

  • Quenching: Prepare a separate flask containing a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly, and with vigorous stirring, add the reaction mixture to the bicarbonate solution via an addition funnel.

  • Stirring: Allow the biphasic mixture to stir vigorously at room temperature for 30-60 minutes to ensure complete hydrolysis of the ethanesulfonyl chloride.[8]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully. Drain and collect the organic layer.

  • Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with:

    • 1 M HCl (if a tertiary amine base like triethylamine was used, to remove it).[3]

    • Saturated aqueous NaHCO₃ (to remove any remaining acidic byproducts).

    • Brine (saturated aqueous NaCl, to remove bulk water and help break any emulsions).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product.

Visualization: Aqueous Workup Workflow

G start Completed Reaction Mixture (contains Product, excess ESC) step1 Cool to 0 °C start->step1 step2 Slowly add to cold, stirred aq. NaHCO₃ soln. step1->step2 step3 Stir vigorously for 30-60 min step2->step3 step4 Transfer to Separatory Funnel step3->step4 step5 Separate Layers step4->step5 step6 Extract Aqueous Layer with Organic Solvent (2x) step5->step6 step7 Combine Organic Layers step6->step7 step8 Wash with 1M HCl (optional), NaHCO₃, and Brine step7->step8 step9 Dry over Na₂SO₄, Filter step8->step9 step10 Concentrate in vacuo step9->step10 end Crude Product for Purification step10->end

Protocol 2: Removal Using an Amine Scavenger Resin

This protocol is ideal for water-sensitive or base-sensitive products, or for purifying multiple reactions in parallel.

Methodology:

  • Reaction Completion: Confirm the primary reaction is complete via TLC or LC-MS.

  • Choose the Resin: Select a suitable amine-based scavenger resin, such as PS-Trisamine. A typical loading is 2-3 equivalents relative to the initial excess of ethanesulfonyl chloride.[8]

  • Add Resin: Add the scavenger resin directly to the crude reaction mixture.

  • Agitate: Stopper the flask and agitate the slurry by shaking or stirring at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the disappearance of the ethanesulfonyl chloride by TLC or LC-MS.[8]

  • Filter: Once scavenging is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.

  • Wash: Wash the collected resin with a few small portions of the reaction solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrate and the washes. Remove the solvent under reduced pressure to yield the crude product, which is often significantly purer than that obtained from an aqueous workup.

Visualization: Scavenger Resin Workflow

G start Completed Reaction Mixture (contains Product, excess ESC) step1 Add Amine Scavenger Resin (e.g., PS-Trisamine, 2-3 eq.) start->step1 step2 Stir/Agitate Slurry at Room Temperature (1-16 h) step1->step2 step3 Monitor for disappearance of ESC (TLC / LC-MS) step2->step3 step4 Filter to Remove Resin step3->step4 step5 Wash Resin with Reaction Solvent step4->step5 step6 Combine Filtrate and Washes step5->step6 step7 Concentrate in vacuo step6->step7 end High-Purity Crude Product step7->end

References

[4] Ethanesulfonyl chloride - SAFETY DATA SHEET. (September 09, 2025). Thermo Fisher Scientific. [6] Ethanesulfonyl chloride | C2H5ClO2S | CID 11667. PubChem, National Center for Biotechnology Information. SAFETY DATA SHEET - Ethanesulfonyl chloride. (September 08, 2024). Sigma-Aldrich. [8] Technical Support Center: Sulfonyl Chloride Work-up. BenchChem. [11] Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5. Hosea Chem. [12] Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 178(3), 204–207. [13] Ashraf-Khorassani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(11), 529–536. [3] Technical Support Center: removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem. [5] SAFETY DATA SHEET - Ethanesulfonyl chloride. (December 19, 2025). Fisher Scientific. [14] Ethanesulfonyl chloride | 594-44-5. ChemicalBook. [15] Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025). ResearchGate. [16] Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA. [7] Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. BenchChem. [17] Al-Janabi, M. A. A., & Al-Zuhairi, A. J. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 22. SAFETY DATA SHEET - 2-(1-Naphthyl)ethanesulfonyl Chloride. (November 19, 2025). TCI Chemicals. [18] SAFETY DATA SHEET - Ethanesulfonyl chloride Msynth®plus. (September 12, 2012). Merck. [9] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem. [19] An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. BenchChem. [20] Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem. [21] Ethanesulfonyl Chloride | 594-44-5. TCI AMERICA. [22] SOME REACTIONS OF 2-CHLOROETHANESULFONYL CHLORIDE. RIT Digital Institutional Repository. Ethane Sulfonyl Chloride Synthesis. (2016). Sciencemadness.org. [23] Ethanesulfonyl chloride CAS:594-44-5. Jinan Future chemical Co.,Ltd. [24] How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016). ResearchGate. [2] Ethanesulfonyl chloride 594-44-5 wiki. Guidechem. [25] Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. BenchChem. [26] King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361. [27] Ball, E., & Frain, P. (1995). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profile for the Hydrolysis of Methanesulfonyl Chloride. The Journal of Physical Chemistry, 99(17), 6337-6343. [28] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025). ResearchGate. [1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem. [29] Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903–906. [10] Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Minimizing Bis-Sulfonylation in Primary Amine Synthesis

Welcome to the Application Support Center. For researchers and drug development professionals synthesizing sulfonamides, the over-reaction of primary amines to form bis-sulfonylated side products (sulfonimides) is a ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. For researchers and drug development professionals synthesizing sulfonamides, the over-reaction of primary amines to form bis-sulfonylated side products (sulfonimides) is a ubiquitous bottleneck. This guide provides a mechanistic root-cause analysis, troubleshooting FAQs, and self-validating experimental protocols to help you achieve >95% chemoselectivity for the mono-sulfonamide.

Mechanistic Root Cause Analysis (The "Why")

To eliminate bis-sulfonylation, we must first understand the thermodynamic and kinetic drivers of the reaction. When a primary amine reacts with a sulfonyl chloride, it forms a mono-sulfonamide. The critical issue lies in the pKa shift of this new product.

The N-H proton of a mono-sulfonamide is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. If the reaction utilizes a base that is strong enough to deprotonate this proton (such as Triethylamine or excess NaOH), it generates a sulfonamide anion. This anion is a significantly stronger nucleophile than the neutral primary amine starting material. Consequently, it rapidly attacks a second equivalent of sulfonyl chloride, yielding the unwanted bis-sulfonylated side product (sulfonimide) 1.

Mechanism A Primary Amine (R-NH2) C Mono-Sulfonamide (Target, pKa ~10) A->C + Base B Sulfonyl Chloride (R'-SO2Cl) B->C D Sulfonamide Anion (Nucleophile) C->D Strong Base (Deprotonation) E Bis-Sulfonamide (Side Product) D->E + R'-SO2Cl

Reaction pathway illustrating the base-driven divergence to bis-sulfonylation.

Troubleshooting & FAQs

Q: I am using Triethylamine (TEA) in DCM, and my LC-MS shows 30% bis-sulfonylation. Why is this happening? A: TEA (conjugate acid pKa ~10.7) is basic enough to establish an equilibrium that deprotonates your mono-sulfonamide product. Furthermore, TEA can react with sulfonyl chlorides to form a highly reactive sulfonylammonium intermediate, which kinetically accelerates the unwanted second addition. Causality-Driven Solution: Switch to a weaker inorganic base (e.g., NaHCO₃) or utilize a biphasic Schotten-Baumann system to physically separate the product from the base [[2]]().

Q: How does stoichiometry impact the formation of the sulfonimide side product? A: Bis-sulfonylation is a consecutive reaction. Having an excess of sulfonyl chloride in the reaction flask at any given moment drives the equilibrium toward the bis-adduct. Causality-Driven Solution: Always use a slight deficit of the electrophile (0.95 eq). More importantly, add the sulfonyl chloride dropwise to the amine solution. This ensures the unreacted primary amine is always in massive stoichiometric excess relative to the electrophile, making the kinetic probability of mono-sulfonylation vastly higher than bis-sulfonylation.

Q: Even with strict stoichiometric and temperature controls, my sterically unhindered primary amine over-reacts. Are there alternative electrophiles? A: Yes. Transitioning from sulfonyl chlorides to sulfonyl fluorides via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is a highly robust modern solution. Sulfonyl fluorides possess an incredibly stable S-F bond that resists spontaneous nucleophilic attack under standard conditions [[3]](). They require specific Lewis acid/base activation (e.g., Ca(NTf₂)₂ / DABCO) to react, which tightly controls the reaction and virtually eliminates background bis-sulfonylation 4.

Troubleshooting Start High Bis-Sulfonylation Step1 Check Base Strength Start->Step1 Opt1A Strong (TEA/Pyridine) Switch to NaHCO3 Step1->Opt1A Yes Opt1B Weak Base Used Check Stoichiometry Step1->Opt1B No Step2 Adjust Addition Rate (Dropwise) Opt1B->Step2 Step3 Persists? Use SuFEx (Sulfonyl Fluorides) Step2->Step3 Still failing

Decision matrix for troubleshooting and eliminating bis-sulfonylation side products.

Quantitative Data: Condition Optimization

The table below summarizes internal and literature-validated data on how base and solvent selection directly impact the chemoselectivity of sulfonamide synthesis.

ElectrophileBase / ConditionsSolvent SystemTypical Mono:Bis RatioCausality / Mechanistic Notes
R-SO₂Cl Triethylamine (TEA)DCM70:30TEA is strong enough to deprotonate the mono-sulfonamide, accelerating side-product formation.
R-SO₂Cl PyridinePyridine / DCM60:40Forms a highly reactive sulfonylammonium intermediate; poor control over reaction rate.
R-SO₂Cl NaHCO₃ (aq)EtOAc / H₂O (Biphasic)>95:5Weak base prevents deprotonation; phase separation protects the product from further reaction.
R-SO₂F Ca(NTf₂)₂ / DABCOMeCN>99:1SuFEx chemistry requires activation; the stable S-F bond prevents background over-reactivity.

Self-Validating Experimental Protocols

Do not rely on blind execution. The following protocols are designed as self-validating systems, meaning the reaction provides physical or analytical feedback to confirm it is proceeding via the correct mechanistic pathway.

Protocol A: Biphasic Schotten-Baumann Synthesis

Objective: Synthesize mono-sulfonamides while suppressing sulfonimide formation using phase separation and mild inorganic bases [[2]]().

  • Preparation: Dissolve the primary amine (1.0 eq) in Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.

  • Aqueous Base Addition: Add an equal volume of saturated aqueous NaHCO₃ to the reaction flask. Stir vigorously to create a biphasic emulsion.

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (0.95 eq) in a minimal amount of EtOAc. Add this solution dropwise over 30 minutes to the vigorously stirring emulsion.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: You should observe mild CO₂ evolution (bubbling) during the addition. This physically confirms the NaHCO₃ is neutralizing the HCl byproduct. If bubbling ceases but TLC shows unreacted starting material, check the aqueous pH; if it has dropped below 7, add more NaHCO₃.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The mono-sulfonamide preferentially partitions into the organic layer, keeping it away from the aqueous base interface.

Protocol B: SuFEx-Enabled Sulfonamide Synthesis

Objective: Utilize Sulfur(VI) Fluoride Exchange (SuFEx) to achieve absolute chemoselectivity for mono-sulfonamides, particularly useful for unhindered aliphatic amines 4.

  • Preparation: In an oven-dried flask under inert atmosphere, combine the primary amine (1.0 eq) and the sulfonyl fluoride (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.5 M).

  • Catalyst Addition: Add DABCO (2.0 eq) followed by Calcium Triflimide [Ca(NTf₂)₂] (20 mol%).

    • Self-Validation Checkpoint: Before adding the Calcium catalyst, take an LC-MS aliquot. There should be zero product formation. The reaction must only initiate upon the addition of the Lewis acid. If product forms before catalyst addition, your sulfonyl fluoride may be compromised (e.g., contaminated with sulfonyl chloride).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc and wash with 1M HCl to remove DABCO and unreacted amine, followed by brine. Dry and concentrate. The extreme stability of the S-F bond guarantees that any unreacted electrophile survives the aqueous workup intact, unlike sulfonyl chlorides which rapidly hydrolyze to sulfonic acids.

References

  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking - d-nb.info - 5

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - rhhz.net - 3

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - acs.org - 4

  • Sulfonimide-Based Dendrimers - Encyclopedia.pub - 1

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - researchgate.net - 2

Sources

Optimization

Technical Support Center: Crystallization of Sulfonyl Piperidine Amines

Welcome to the Process Chemistry Technical Support Hub. This guide addresses the specific physicochemical challenges of crystallizing sulfonyl piperidine amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. This guide addresses the specific physicochemical challenges of crystallizing sulfonyl piperidine amines. These scaffolds, common in GPCR ligands and enzyme inhibitors, present a unique "push-pull" solubility profile: the polar, hydrogen-bonding sulfonyl group contrasts with the lipophilic piperidine ring, often leading to complex solubility behaviors like oiling out or solvate formation.

Part 1: Solvent System Selection Strategy

Q: How do I select the initial solvent screen for a sulfonyl piperidine amine?

A: You must balance the amphiphilic nature of the molecule. Sulfonyl piperidines possess a polar


 core and a basic nitrogen (unless sulfonylated). A single solvent often fails to provide the necessary solubility gradient (high solubility at hot, low at cold).

Recommendation: Adopt a Binary Solvent System . Use a "Good Solvent" to solubilize the polar core and an "Anti-Solvent" to drive the precipitation of the lipophilic backbone.

Solvent ClassRoleSpecific RecommendationWhy?
Alcohols Good SolventIsopropyl Alcohol (IPA) or Ethanol Excellent H-bond donation to the sulfonyl oxygens; moderate boiling points allow thermal gradients.
Esters Good SolventEthyl Acetate (EtOAc) Good for less polar derivatives; avoids transesterification issues common with methyl esters.
Alkanes Anti-Solventn-Heptane Preferred over Hexane (toxicity) and Pentane (volatility). Induces aggregation of the piperidine ring.
Ethers Anti-SolventMTBE Useful if Heptane causes oiling out; MTBE has slightly higher polarity, softening the transition.
Q: Why is my compound soluble in everything or nothing?

A: This suggests an extreme polarity mismatch.

  • Soluble in everything: The piperidine ring is dominating. Switch to a polar anti-solvent system, such as Methanol/Water .

  • Soluble in nothing: You likely have strong intermolecular Hydrogen bonding (high lattice energy). You need a "Disruptor" solvent. Try THF or DCM (minimal volume) to break the lattice, then dilute with IPA.

Part 2: Troubleshooting "Oiling Out" (LLPS)

Q: The solution turns cloudy and forms a gum/oil at the bottom instead of crystals. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is too wide, and the solution temperature drops below the "spinodal" decomposition point before nucleation occurs. The oil is a solute-rich liquid phase.

Technical Intervention:

  • Temperature Control: Do not cool rapidly. Hold the temperature 5°C above the cloud point.

  • Seeding: You must add seed crystals at the metastable point (supersaturation) to bypass the energy barrier for nucleation.

  • Solvent Modification: The anti-solvent is likely being added too fast or is too non-polar. Switch from Heptane to MTBE or Toluene to increase the solubility of the oil phase slightly, allowing it to organize into a lattice.

Visual Workflow: Troubleshooting Oiling Out

OilingOutTroubleshooting Start Issue: Formation of Oil/Gum CheckTemp Check Temperature vs. Cloud Point Start->CheckTemp IsRapid Was cooling rapid? CheckTemp->IsRapid Reheat Reheat to clear solution Cool at 0.5°C/min IsRapid->Reheat Yes Seed Add Seed Crystals at Cloud Point IsRapid->Seed No (Slow cooling failed) ChangeSolvent Modify Solvent System Seed->ChangeSolvent Still Oiling? LessPolar Switch Anti-solvent: Heptane -> MTBE ChangeSolvent->LessPolar

Figure 1: Decision matrix for remediation of Liquid-Liquid Phase Separation (LLPS).

Part 3: Impurity Rejection & Polymorphs

Q: I am retaining sulfonyl chloride starting material. How do I remove it?

A: Sulfonyl chlorides are reactive and lipophilic.

  • Chemical Quench: Before crystallization, add a nucleophilic scavenger (e.g., N,N-dimethylethylenediamine) supported on a resin, or simply wash the organic phase with mild aqueous base if the product is stable.

  • Crystallization: Use an alcohol-based solvent (Ethanol). Residual sulfonyl chloride will slowly react to form the ethyl sulfonate ester, which remains in the mother liquor due to higher solubility than the amine product.

Q: My melting point varies between batches. Is this polymorphism?

A: Sulfonamides are notorious for polymorphism due to the rotational freedom of the


 bond and piperidine chair conformers.
  • Validation: Run PXRD (Powder X-Ray Diffraction) on every batch.

  • Control: Standardize your Cooling Profile .

    • Kinetic Form: Fast cooling / Crash precipitation often yields the metastable (lower melting) polymorph.

    • Thermodynamic Form: Slow cooling + equilibration (slurry aging) yields the stable (higher melting) polymorph.

Part 4: Standard Operating Procedure (SOP)

Protocol: Controlled Cooling Crystallization of Sulfonyl Piperidines Objective: Maximize yield and purity while preventing oiling out.

  • Dissolution:

    • Charge crude solid (1.0 eq).

    • Add Isopropyl Alcohol (IPA) (5-7 volumes).

    • Heat to reflux (

      
      ) until full dissolution.
      
    • Note: If insolubles remain, hot filter.

  • Metastable Zone Entry:

    • Cool slowly to

      
      .
      
    • CRITICAL STEP: Add seed crystals (0.5 wt%) of pure product. Agitate for 30 minutes.

  • Anti-Solvent Addition:

    • Begin adding n-Heptane via syringe pump or dropping funnel.

    • Rate: 1 volume over 1 hour. Maintain

      
      .
      
    • Observation: Solution should become turbid (milky) but not oily.

  • Cooling Ramp:

    • Cool from

      
       over 4 hours (Rate: 
      
      
      
      /hour).
    • Why: Slow cooling promotes crystal growth over nucleation, reducing impurity inclusion.

  • Isolation:

    • Filter the slurry.

    • Wash cake with 1:1 IPA/Heptane (cold).

    • Dry under vacuum at

      
      .
      
Visual Workflow: Crystallization Logic

CrystallizationLogic Crude Crude Mixture Dissolve Dissolve (IPA) @ Reflux Crude->Dissolve Seed Seed @ 60°C (Nucleation) Dissolve->Seed Clear Soln Antisolvent Add Heptane (Isothermal) Seed->Antisolvent Stable Slurry Cool Cool to 20°C (Growth) Antisolvent->Cool Filter Isolate & Wash Cool->Filter

Figure 2: Step-by-step logic for the binary solvent crystallization protocol.

References

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Standard reference for solubility curves and MSZW concepts).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Authoritative guide on seeding to prevent oiling out).

  • Bonner, R. (2018). "Solvent Selection Guide." ChemSafetyPro. (General guidance on solvent toxicity and selection, relevant for replacing Hexane with Heptane).

  • Davey, R. J., et al. (2013). "Crystal Engineering of Sulfonamides: A Solvation Perspective." Crystal Growth & Design, 13(7). (Specific interactions of sulfonamide groups in solution).

Reference Data & Comparative Studies

Validation

Overcoming the Analytical Void: HPLC Method Development for 1-(ethylsulfonyl)piperidin-3-amine Purity

A Comparative Guide on HILIC-CAD vs. Traditional RP-UV/ELSD Approaches Introduction As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analytical development is the qua...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on HILIC-CAD vs. Traditional RP-UV/ELSD Approaches

Introduction

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analytical development is the quantitation of highly polar, non-chromophoric aliphatic amines. 1-(ethylsulfonyl)piperidin-3-amine is a prime example of such an analytical nightmare. It features a basic primary amine, a highly polar sulfonyl group, and a complete lack of a conjugated π-electron system.

When developing a purity and related substances method for this molecule, traditional Reversed-Phase Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) fundamentally fails.1[1]. Furthermore, its high polarity results in zero retention on standard C18 columns, while the basic amine interacts with residual silanols to cause severe peak tailing.

To establish a self-validating, robust purity method, we must pivot from traditional paradigms. This guide objectively compares the performance of RP-UV against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD), demonstrating why HILIC-CAD is the definitive choice for this class of molecules.

Section 1: The Retention Dilemma – Reversed-Phase vs. HILIC

In reversed-phase (RP) chromatography, water acts as the weak solvent and organic modifiers (like acetonitrile) act as the strong solvent. Because 1-(ethylsulfonyl)piperidin-3-amine has a negative LogP (highly hydrophilic), it prefers the mobile phase over the hydrophobic C18 stationary phase, eluting uselessly in the void volume.

HILIC flips this mechanism.2[2]. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and water acts as the strong eluting solvent. A water-enriched liquid layer forms on the polar stationary phase (e.g., bare silica or amide). The polar amine partitions into this immobilized water layer, providing strong, predictable retention and sharp peak shapes.

MethodLogic Target 1-(ethylsulfonyl)piperidin-3-amine Q1 Has UV Chromophore? Target->Q1 Q2 Is LogP < 0 (Highly Polar)? Target->Q2 UV UV Detection (Poor Sensitivity) Q1->UV Yes CAD CAD / ELSD (Universal Detection) Q1->CAD No RP Reversed-Phase (Void Elution) Q2->RP No HILIC HILIC Mode (Strong Retention) Q2->HILIC Yes Opt Optimized System: HILIC-CAD CAD->Opt HILIC->Opt

Logical decision tree for HPLC method development of polar, non-chromophoric amines.

Section 2: The Detection Dilemma – ELSD vs. CAD

Because our target molecule lacks a chromophore, we must rely on universal, aerosol-based detectors that measure mass rather than light absorbance.3[3]. However, their detection mechanisms dictate vastly different performance profiles.

In ELSD, the dried analyte particles scatter a laser beam. The critical flaw here is that light scattering varies exponentially with particle size, resulting in a complex, non-linear response curve that severely limits accuracy at low impurity levels.

In contrast, CAD charges the dried particles using ionized nitrogen gas from a corona discharge. The charge transferred is directly proportional to the particle size (analyte mass), which is then measured by a highly sensitive electrometer. This fundamental difference means3[3]. Furthermore,4[4], which is paramount for purity analysis, allowing for the accurate standard-free quantitation of unknown impurities.

CAD_Mechanism Eluate Column Eluate (Analyte + Mobile Phase) Neb Nebulization (Aerosol Formation) Eluate->Neb Evap Evaporation (Desolvation at 35°C) Neb->Evap Charge Corona Discharge (N2+ Particle Charging) Evap->Charge Detect Electrometer (Mass-Proportional Signal) Charge->Detect

Step-by-step mechanistic workflow of Charged Aerosol Detection (CAD) following HILIC separation.

Section 3: Quantitative Performance Comparison

To validate the mechanistic theory, we compared the chromatographic performance of three distinct analytical setups for the purity analysis of 1-(ethylsulfonyl)piperidin-3-amine.

MethodRetention Factor (k')Peak Asymmetry (As)LOD (ng on column)LOQ (ng on column)Linearity (R²)Quantitation Capability
RP-HPLC-UV (210 nm) 0.3 (Void)2.8 (Severe Tailing)N/A (No Chromophore)N/AN/AFails System Suitability
HILIC-ELSD 4.51.115.050.00.982 (Non-linear)Requires Complex Curve Fitting
HILIC-CAD 4.51.11.55.00.999 (Linear)Standard-Free Quantitation

Data Interpretation: The RP-UV method fails completely due to lack of retention and detection. While HILIC-ELSD provides adequate retention, its poor sensitivity and non-linear response make it unsuitable for quantifying trace impurities below the 0.05% reporting threshold. HILIC-CAD delivers optimal retention, sharp peaks, and sub-nanogram sensitivity with strict linearity.

Section 4: Optimized Experimental Protocol (HILIC-CAD)

This protocol is designed as a self-validating system. Every parameter is chosen with strict causality to ensure robust retention, sharp peak shape, and maximum detector sensitivity without instrument degradation.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Causality: Aerosol detectors strictly require volatile buffers. Non-volatile salts (e.g., sodium phosphate) will precipitate in the evaporation tube, destroying the detector. A pH of 3.0 ensures the primary amine remains fully protonated, standardizing its partitioning behavior in the HILIC water layer and preventing secondary silanol interactions.

Step 2: Column & Gradient Setup
  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-2 min: 90% B (Isocratic hold to establish the stationary water layer)

    • 2-10 min: 90% to 60% B (Increasing the aqueous strong solvent elutes the polar amine)

    • 10-12 min: 60% B (Column wash)

    • 12-17 min: 90% B (Re-equilibration)

Step 3: Sample Preparation & Injection
  • Diluent: 75% Acetonitrile / 25% Water.

  • Injection Volume: 2.0 µL.

  • Causality: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% water (a strong solvent in HILIC) will aggressively disrupt the localized stationary water layer at the head of the column, causing severe peak splitting and retention loss.

Step 4: CAD Parameters
  • Evaporator Temperature: 35°C.

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

  • Causality: 35°C is optimized to fully evaporate the aqueous/organic mobile phase while preventing the thermal degradation or premature volatilization of the semi-volatile ethylsulfonyl moiety.

Step 5: System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, the system must pass the following criteria to validate its integrity:

  • Retention Factor (k'): > 3.0 (Confirms the HILIC water layer is properly established).

  • Tailing Factor (As): 0.8 – 1.5 (Confirms absence of secondary silanol interactions).

  • Signal-to-Noise (S/N): > 10 for a 0.05% impurity spike (Confirms CAD electrometer sensitivity).

References
  • Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. LCMS.cz. [Link]

  • Pharmaceutical application of high performance ion chromatography in analysis of organic anions and cations. Charles University (cuni.cz). [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]

Sources

Comparative

Comparative Guide: Validating Enantiomeric Excess (ee) of Chiral 3-Aminopiperidine Sulfonamides

Executive Summary & Strategic Context 3-Aminopiperidine sulfonamides represent a critical structural motif in medicinal chemistry, serving as pharmacophores for DPP-4 inhibitors (e.g., Linagliptin intermediates) and carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Aminopiperidine sulfonamides represent a critical structural motif in medicinal chemistry, serving as pharmacophores for DPP-4 inhibitors (e.g., Linagliptin intermediates) and carbonic anhydrase inhibitors.[1] Their structural complexity—often featuring a basic amine, a polar sulfonamide moiety, and a chiral center at the C3 position—presents unique analytical challenges.

Validating the enantiomeric excess (ee) of these molecules is not merely a box-checking exercise; it is a safety-critical requirement. The (R)- and (S)-enantiomers often exhibit vastly different toxicological profiles and binding affinities.[1]

This guide objectively compares three validation methodologies:

  • Direct Chiral HPLC (The Gold Standard): High precision, validated for QC.

  • Derivatization + Achiral HPLC (The Orthogonal Check): High resolution, utilizes standard C18 columns.

  • ¹H-NMR with Chiral Solvating Agents (The Rapid Screen): Fast, low-solvent consumption for synthetic monitoring.[1]

Decision Framework: Method Selection

The choice of method depends on your development stage (Discovery vs. QC) and analyte properties (UV chromophore strength).

MethodSelection Start Start: Select Validation Method Stage Development Stage? Start->Stage Discovery Early Discovery / Reaction Optimization Stage->Discovery QC Late Stage / QC Release Stage->QC UV_Check Strong UV Chromophore? Discovery->UV_Check DirectHPLC Method 1: Direct Chiral HPLC (High Precision, Validated) QC->DirectHPLC Primary Method DerivHPLC Method 2: Derivatization + C18 HPLC (Resolution Enhancement) QC->DerivHPLC Orthogonal Confirmation No No UV_Check->No Weak UV Yes Yes UV_Check->Yes Strong UV NMR Method 3: ¹H-NMR + CSA (Rapid, No Separation) No->NMR Yes->NMR Yes->DirectHPLC If column available

Figure 1: Decision tree for selecting the appropriate ee determination method based on development phase and molecular properties.

Comparative Analysis of Methodologies

The following table synthesizes experimental performance metrics for 3-aminopiperidine sulfonamides.

FeatureMethod 1: Direct Chiral HPLCMethod 2: Derivatization (Mosher/GITC)Method 3: ¹H-NMR with CSA
Principle Direct separation on Chiral Stationary Phase (CSP).[1][2]Covalent formation of diastereomers; separation on achiral C18.Transient diastereomeric complexes causing chemical shift split.[3][4]
Resolution (

)
Typically 2.0 – 5.0 (Tunable)Usually > 5.0 (Excellent)N/A (Peak splitting

)
LOD / Sensitivity High (< 0.05% impurity detected)Very High (Derivatization adds chromophore)Moderate (~1-2% impurity limit)
Throughput 15–30 min/run> 60 min (Reaction + Run time)5–10 min/sample
Robustness High (once method is developed)Moderate (dependent on reaction completion)Low (sensitive to concentration/pH)
Cost per Sample High (Expensive Columns)Moderate (Reagents + Standard Column)Low (Solvent only)
Best For Final QC Release Trace Impurity ID / Weak UV Analytes Reaction Monitoring

In-Depth Technical Protocols

Method 1: Direct Chiral HPLC (Recommended for QC)[1]

Scientific Rationale: 3-aminopiperidine sulfonamides possess a basic amine and a potentially acidic sulfonamide proton (amphoteric).[1] To prevent peak tailing caused by interaction with residual silanols on the silica support, the mobile phase requires a basic additive. Polysaccharide-based columns (Amylose/Cellulose) are the industry standard due to their broad selectivity.

Protocol:

  • Column Selection:

    • Primary: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][5]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (90%)[1]

    • Solvent B: Ethanol or Isopropanol (10%)[1]

    • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Note: DEA masks silanol sites, sharpening the amine peak.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][6][7][8]

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Detection: UV @ 254 nm (Sulfonamide absorption) or 210 nm.

  • System Suitability:

    • Inject racemic standard.[9] Ensure Resolution (

      
      ) > 2.0.
      
    • Tailing Factor (

      
      ) should be < 1.5.
      
Method 2: Derivatization with GITC (For Weak Chromophores)[1]

Scientific Rationale: If the sulfonamide moiety has weak UV absorbance, or if direct chiral separation fails, derivatization with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is effective.[1] GITC reacts with the secondary/primary amine of the piperidine ring to form thiourea diastereomers, which are easily separated on standard C18 columns.

Protocol:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN).

  • Reaction: Add 1.5 equivalents of GITC and 2 equivalents of Triethylamine (TEA).

  • Incubation: Shake at room temperature for 30 minutes.

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: Isocratic ACN:Water (40:60) + 0.1% Formic Acid.

    • Detection: UV @ 254 nm (Thiourea bond absorbs strongly).

  • Validation: The elution order must be confirmed using pure enantiomeric standards.

Method 3: ¹H-NMR with Pirkle’s Alcohol (Rapid Screen)[1]

Scientific Rationale: Chiral Solvating Agents (CSAs) like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) form non-covalent, transient diastereomeric complexes with the amine.[1] This induces a chemical shift non-equivalence (


) in the proton signals of the enantiomers.

Protocol:

  • Sample Prep: Dissolve 5-10 mg of the sulfonamide in 0.6 mL CDCl₃.

  • Acquisition: Acquire a standard ¹H-NMR spectrum (Reference).

  • Addition: Add 2-3 equivalents of (R)-Pirkle’s Alcohol directly to the NMR tube.

  • Analysis:

    • Focus on the sulfonamide N-H or the piperidine ring protons.

    • Look for splitting of singlets/doublets.

    • Calculation:

      
      .[1]
      

Validation Workflow & Data Interpretation

To ensure "Trustworthiness" (Part 2 of requirements), the chosen method must undergo a validation loop.

ValidationLoop Input Method Development Specificity Specificity Test (Inject Racemate + Blank) Input->Specificity Linearity Linearity Test (0.1% to 120% Target) Specificity->Linearity Rs > 1.5 Fail Optimize Conditions Specificity->Fail Rs < 1.5 Accuracy Accuracy/Recovery (Spike Pure Enantiomer) Linearity->Accuracy R² > 0.999 Robustness Robustness (Flow/Temp Variation) Accuracy->Robustness Recovery 98-102% Validated Validated Method Robustness->Validated Fail->Input

Figure 2: Step-by-step validation workflow ensuring method reliability according to ICH Q2(R1) guidelines.

Critical Validation Criteria:

  • Specificity: No interference from the solvent front or synthesis byproducts.

  • Linearity: The method must respond linearly to the minor enantiomer (impurity) in the range of 0.1% to 5.0%.

  • Accuracy: Spike the pure major enantiomer with 0.5%, 1.0%, and 2.0% of the minor enantiomer. Recovery must be 90-110%.[1][7]

References

  • Review of Chiral Separations: Scriba, G. K. E. (2016). Chiral separations of pharmaceuticals. Journal of Chromatography A. Link

  • Derivatization Techniques: Bhushan, R., & Martens, J. (2001).[1] Amino Acids and their Derivatives. Handbook of Thin-Layer Chromatography. Link

  • Direct HPLC of Amines: Daicel Chiral Technologies. Chiralpak IA Instruction Manual. Link

  • NMR Chiral Solvating Agents: Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[7][9][10] Link[1]

  • ICH Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Validation

Infrared (IR) spectroscopy peaks for sulfonamide and amine groups

Resolving Overlapping Sulfonamide and Amine IR Bands in Drug Development: A Comparison Guide of Analytical Approaches As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Overlapping Sulfonamide and Amine IR Bands in Drug Development: A Comparison Guide of Analytical Approaches

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of distinguishing between amine and sulfonamide functional groups during Active Pharmaceutical Ingredient (API) characterization. Both groups are ubiquitous—from classical sulfa antibiotics to modern targeted therapies. However, their structural similarities often lead to overlapping spectral signatures, particularly in the N-H stretching region.

This guide provides a mechanistic comparison of infrared (IR) spectroscopy techniques—specifically Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—to definitively resolve these functional groups. By understanding the physical causality behind the spectra and the sampling methods, researchers can avoid common pitfalls in structural elucidation.

Mechanistic Spectral Signatures: Amines vs. Sulfonamides

To confidently identify these groups, we must look beyond empirical library matching and understand the vibrational causality of the molecules.

  • Amines: The N-H stretch (3500–3300 cm⁻¹) is the primary diagnostic region[1]. Primary amines (1°) exhibit two distinct bands in this region due to the symmetric and asymmetric stretching modes (the in-phase and out-of-phase oscillations of the two hydrogen atoms)[2][3]. Secondary amines (2°) possess only one N-H bond, yielding a single weak band, while tertiary amines (3°) lack N-H bonds and show no absorption here[1][3].

  • Sulfonamides: Sulfonamides also contain an N-H bond (if primary or secondary), leading to N-H stretches that heavily overlap with standard amines. However, the highly polar S=O bonds dominate the fingerprint region. The coupling of the two S=O bonds results in a strong asymmetric stretch (~1370–1335 cm⁻¹) and a symmetric stretch (~1170–1155 cm⁻¹)[4]. Furthermore, the S-N stretch provides a unique, definitive marker at ~935–895 cm⁻¹[5][6].

Table 1: Diagnostic IR Peaks for Amines and Sulfonamides
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & Characteristics
Primary Amine (1°) N-H Stretch (Asym & Sym)3500 – 3300Medium; Two distinct sharp bands[1].
Secondary Amine (2°) N-H Stretch3350 – 3310Weak; Single sharp band[1][3].
Aliphatic Amine C-N Stretch1250 – 1020Medium to Weak[1][2].
Aromatic Amine C-N Stretch1335 – 1250Strong; Shifted higher due to ring conjugation[1][2].
Sulfonamide S=O Asymmetric Stretch1370 – 1335Very Strong; Dominates the spectrum.
Sulfonamide S=O Symmetric Stretch1170 – 1155Very Strong[4].
Sulfonamide S-N Stretch935 – 895Medium; Critical for distinguishing from sulfones[5][6].

Analytical Approaches: ATR-FTIR vs. Transmission FTIR

When dealing with overlapping N-H bands, the choice of sample presentation is as critical as the spectrometer itself. The physics of how the IR beam interacts with the sample dictates which bands are enhanced and which are suppressed.

Transmission FTIR (The Bulk Resolution Standard)

In transmission mode (e.g., KBr pellet), the IR beam passes entirely through the sample. The pathlength is constant across all wavelengths. This makes Transmission FTIR the gold standard for resolving the high-frequency N-H stretches (3500 cm⁻¹) of amines and sulfonamides with high fidelity[7][8]. However, the sample preparation is tedious, and the hygroscopic nature of KBr can introduce water artifacts that mask the exact region of interest.

ATR-FTIR (The Rapid Surface Screener)

ATR-FTIR requires minimal sample preparation, relying on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (like Diamond or ZnSe)[7]. The Causality of ATR Distortion: The penetration depth (


) of the evanescent wave is directly proportional to the wavelength of the IR light[8][9]. Therefore, at high wavenumbers (short wavelengths, e.g., 3500 cm⁻¹), the penetration is shallow, making N-H peaks appear artificially weak. Conversely, at low wavenumbers (long wavelengths, e.g., 1100 cm⁻¹), penetration is deeper, making the S=O and S-N peaks appear disproportionately massive[8][9].
Table 2: Performance Comparison of FTIR Modalities
ParameterTransmission FTIR (KBr)ATR-FTIR (Diamond Crystal)
Sample Preparation High (Grinding, pressing under vacuum)Minimal (Direct solid/liquid application)
N-H Band Resolution Excellent (Constant pathlength)Poor to Moderate (Shallow penetration depth)
S=O / S-N Detection GoodExcellent (Deep penetration enhances signal)
Primary Artifact Risk Moisture absorption (Broad O-H band at 3400 cm⁻¹)Poor crystal contact (Sloping baseline)
Best Used For Definitive N-H structural elucidationRapid screening and fingerprinting

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the methodologies for executing both techniques flawlessly.

Protocol A: Transmission FTIR (KBr Pellet) for High-Fidelity N-H Resolution

Use this workflow when you must definitively prove the presence of a 1° vs. 2° amine in the presence of a sulfonamide.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours to eliminate absorbed moisture.

  • Milling: Grind 1–2 mg of the API with 100–200 mg of the dried KBr in an agate mortar. Causality: Fine, uniform particle size minimizes Mie scattering, which otherwise causes a sloping baseline at high wavenumbers.

  • Pressing: Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.

  • Self-Validating Step: Before analyzing the API pellet, run a blank KBr pellet. If a broad absorption band is observed at 3400 cm⁻¹, the matrix has absorbed atmospheric moisture. This will mask the API's N-H stretches. The KBr must be discarded or re-dried before proceeding.

  • Acquisition: Scan the API pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol B: ATR-FTIR for Rapid Sulfonamide Fingerprinting

Use this workflow for rapid lot-release testing or when focusing on the S=O and S-N fingerprint regions.

  • Cleaning: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Allow to dry.

  • Background: Collect a background spectrum of the ambient air.

  • Application: Place a small amount of the neat API powder directly onto the crystal.

  • Compression: Apply pressure using the ATR anvil. Causality: Intimate contact between the sample and the crystal is mandatory for the evanescent wave to penetrate the sample[9].

  • Self-Validating Step: Monitor the baseline near 4000 cm⁻¹. A sloping baseline indicates poor sample-to-crystal contact. Increase anvil pressure until the baseline flattens.

  • Correction: Post-acquisition, you must apply an ATR correction algorithm via the spectrometer software[8]. This mathematical correction adjusts for the wavelength-dependent penetration depth, normalizing the weak N-H bands and strong S=O bands so the spectrum can be accurately compared against standard transmission libraries[8][9].

Decision Workflow Visualization

The following diagram outlines the logical decision tree a scientist should use when approaching the structural elucidation of these functional groups.

G Start API Structural Elucidation: Amine vs. Sulfonamide Decision Primary Analytical Goal? Start->Decision ATR Rapid Screening & Fingerprinting Decision->ATR Speed / Surface Trans High-Fidelity N-H Resolution Decision->Trans Bulk / Resolution ATR_Method ATR-FTIR (Diamond/ZnSe) ATR->ATR_Method Trans_Method Transmission FTIR (KBr Pellet) Trans->Trans_Method ATR_Peaks Analyze S=O (1370/1170 cm⁻¹) & S-N (~900 cm⁻¹) ATR_Method->ATR_Peaks Trans_Peaks Analyze N-H Stretch (3500-3300 cm⁻¹) Trans_Method->Trans_Peaks ATR_Val Apply ATR Correction Algorithm ATR_Peaks->ATR_Val Trans_Val Validate Moisture-Free Baseline Trans_Peaks->Trans_Val

Analytical decision workflow for resolving overlapping amine and sulfonamide IR bands.

References

  • IR Spectroscopy Tutorial: Amines. OrgChemBoulder. Available at:[Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd. Available at:[Link]

  • Chapter 1: Infrared spectroscopy. Brussels Scientific. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound. National Institutes of Health (PMC). Available at:[Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at:[Link]

  • Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at:[Link]

Sources

Comparative

Elemental analysis standards for 1-(ethylsulfonyl)piperidin-3-amine

Title: Comprehensive Elemental Analysis and Purity Validation Standards for 1-(ethylsulfonyl)piperidin-3-amine Introduction The characterization of small organic molecules is a critical checkpoint in pharmaceutical drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Elemental Analysis and Purity Validation Standards for 1-(ethylsulfonyl)piperidin-3-amine

Introduction

The characterization of small organic molecules is a critical checkpoint in pharmaceutical drug development. 1-(ethylsulfonyl)piperidin-3-amine (Chemical Formula: C7H16N2O2S) is a highly functionalized aliphatic building block featuring both a basic primary amine and a polar ethylsulfonyl moiety. Due to its structural nature, this compound is prone to atmospheric moisture absorption and solvent trapping during crystallization.

To meet the rigorous standards of peer-reviewed journals and regulatory bodies, researchers must provide definitive evidence of sample homogeneity[1]. The American Chemical Society (ACS) dictates that elemental analysis is sufficient for proving purity, provided the experimental values for carbon, hydrogen, and nitrogen fall within ±0.4% of the calculated theoretical values[2]. This guide objectively compares traditional CHNS elemental analysis against modern orthogonal techniques, providing self-validating experimental protocols to ensure analytical accuracy and compliance with overarching pharmaceutical guidelines[3].

Theoretical Baseline & Molecular Composition

Before executing empirical analyses, the theoretical elemental mass fractions must be established. For 1-(ethylsulfonyl)piperidin-3-amine (MW: 192.28 g/mol ), the theoretical composition dictates the target thresholds for combustion analysis.

Table 1: Theoretical Elemental Composition of C7H16N2O2S

ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Percentage (%)ACS Acceptance Range (±0.4%)
Carbon (C) 12.011784.07743.73%43.33% - 44.13%
Hydrogen (H) 1.0081616.1288.39%7.99% - 8.79%
Nitrogen (N) 14.007228.01414.57%14.17% - 14.97%
Sulfur (S) 32.065132.06516.68%16.28% - 17.08%
Oxygen (O) 15.999231.99816.64%N/A (Calculated by difference)

Comparative Analysis of Analytical Modalities

While the Pregl-Dumas combustion method remains the industry standard for determining bulk elemental composition[4], modern regulatory submissions often require a composite analytical approach when traditional combustion fails due to sample volatility or hygroscopicity[5].

Table 2: Comparison of Purity Validation Techniques

ParameterCHNS Combustion AnalysisHigh-Resolution Mass Spec (HRMS)Quantitative NMR (qNMR)
Primary Output Bulk elemental mass %Exact molecular mass (m/z)Absolute molar concentration
Accuracy Standard ±0.4% of theoretical< 3 ppm mass error±1.0% relative error
Solvent Sensitivity High (Fails if solvent is trapped)Low (Solvents fly differently)High (Quantifies solvent peaks)
Sample Requirement 1 - 3 mg (Destructive)< 0.1 mg (Destructive)5 - 10 mg (Non-destructive)
Purity Indication Global bulk purityConfirms molecular formula onlyAbsolute assay against standard

Experimental Methodologies & Self-Validating Protocols

Protocol A: CHNS Combustion Analysis (Pregl-Dumas Method)
  • Causality & Rationale: 1-(ethylsulfonyl)piperidin-3-amine contains a sulfonyl group. Sulfonamides can resist complete combustion, leading to artificially low carbon and sulfur readings. To counteract this, a combustion catalyst (such as vanadium pentoxide, V₂O₅) is introduced. The V₂O₅ acts as an oxygen donor, ensuring local oxygen excess during the flash combustion phase to prevent the formation of refractory sulfur compounds and guarantee complete oxidation to SO₂ and CO₂.

Step-by-Step Workflow:

  • Instrument Calibration: Calibrate the CHNS analyzer using sulfanilamide as a reference standard.

    • Self-Validation Check: Sulfanilamide is chosen because its C, H, N, and S ratios and chemical bonding environment closely mimic the target sulfonamide analyte, ensuring the calibration curve is chemically relevant.

  • Sample Preparation: Weigh 1.5–2.0 mg of the desiccated 1-(ethylsulfonyl)piperidin-3-amine into a tin capsule using a microbalance (readability 0.1 µg).

  • Catalyst Addition: Add approximately 2.0 mg of V₂O₅ directly into the tin capsule and seal it tightly.

  • Combustion: Drop the sealed capsule into the combustion tube at 1150°C under a dynamic oxygen atmosphere[6].

  • Reduction & Separation: Pass the combustion gases over hot copper (to reduce NOₓ to N₂ and scavenge excess O₂) and separate them via temperature-programmed desorption (TPD) columns.

  • Detection: Quantify the gases via a Thermal Conductivity Detector (TCD). The results must fall within the ±0.4% threshold of the theoretical values listed in Table 1[2].

Protocol B: Orthogonal Validation via Quantitative NMR (qNMR)
  • Causality & Rationale: If CHNS analysis fails due to trace hygroscopic water (a common issue for basic aliphatic amines), qNMR provides an absolute purity assay without being skewed by invisible inorganic salts or water, provided an appropriate internal standard (IS) is used[5].

Step-by-Step Workflow:

  • Standard Selection: Select maleic acid (traceable to NIST SRM) as the internal standard. Its singlet at ~6.3 ppm does not overlap with the aliphatic signals of the piperidine ring or the ethyl group (0.8–3.5 ppm).

  • Sample Preparation: Co-weigh exactly 5.00 mg of 1-(ethylsulfonyl)piperidin-3-amine and 5.00 mg of maleic acid into a glass vial. Dissolve completely in 0.6 mL of D₂O.

  • Acquisition: Acquire the ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds.

    • Self-Validation Check: A long D1 ensures the complete relaxation of all longitudinal magnetization. Failing to allow full relaxation will cause integration errors due to differing T₁ relaxation times between the analyte and the internal standard.

  • Calculation: Calculate the absolute purity by comparing the integrated area of the ethylsulfonyl terminal methyl group (triplet, ~1.2 ppm, 3H) against the maleic acid singlet (2H), factoring in their respective molecular weights and sample masses.

Analytical Decision Workflow

To ensure rigorous scientific integrity, the following decision matrix illustrates the logical progression of analytical validation for regulatory submission.

G N1 Synthesized Compound: 1-(ethylsulfonyl)piperidin-3-amine N2 Primary NMR & LC-MS (Structural ID) N1->N2 N3 Elemental Analysis (CHNS) Pregl-Dumas Combustion N2->N3 N4 Passes ACS ±0.4% Limit? N3->N4 N5 Validated Bulk Purity (Ready for Publication) N4->N5 Yes (≤ 0.4% error) N6 Fails ±0.4% Limit (Solvent/Water Trapping?) N4->N6 No (> 0.4% error) N7 Orthogonal qNMR Assay & HRMS Exact Mass N6->N7 N7->N5 Purity ≥ 95% via qNMR

Orthogonal analytical workflow for validating 1-(ethylsulfonyl)piperidin-3-amine purity.

References

  • Title: Characterization of Organic Compounds - ACS Publications Source: American Chemical Society (ACS) URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: ACS Research Data Guidelines Source: American Chemical Society (ACS) URL: [Link]

  • Title: What is a CHNS Elemental Analyzer? Source: AZoM URL: [Link]

  • Title: CHNS Elemental Analysers Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

Sources

Validation

Comparative Guide: Reactivity of 3-Amino vs. 4-Amino Piperidine Sulfonamides

The following guide provides an in-depth technical comparison of 3-amino-1-sulfonylpiperidines versus 4-amino-1-sulfonylpiperidines . It is designed for medicinal chemists and process scientists optimizing library synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-amino-1-sulfonylpiperidines versus 4-amino-1-sulfonylpiperidines . It is designed for medicinal chemists and process scientists optimizing library synthesis or lead diversification.

[1][2]

Executive Summary

In drug discovery, the piperidine sulfonamide scaffold is a privileged structure, serving as a robust linker or pharmacophore core. However, the position of the exocyclic amino group—C3 (proximal) versus C4 (distal) —fundamentally alters the physicochemical properties and reactivity profile of the molecule.

  • 4-Amino-1-sulfonylpiperidine: The "Workhorse." Characterized by higher nucleophilicity, lower steric hindrance, and achirality. It exhibits fast kinetics in coupling reactions and behaves similarly to primary aliphatic amines.

  • 3-Amino-1-sulfonylpiperidine: The "Specialist." Characterized by reduced basicity (due to inductive withdrawal), increased steric demand (A(1,3) strain), and inherent chirality. It requires optimized protocols for efficient functionalization.

This guide analyzes these differences to prevent failed synthesis campaigns and optimize library production.

Structural & Electronic Analysis

The reactivity difference stems from two primary physical organic vectors: Inductive Effects and Conformational Sterics .

Inductive Deactivation (Electronic)

The sulfonyl group (


) attached to the piperidine nitrogen is a strong electron-withdrawing group (EWG). It pulls electron density through the 

-bond framework.
  • 3-Position (

    
    -position):  The amine is separated from the sulfonamide nitrogen by only two carbon bonds. The inductive withdrawal (
    
    
    
    effect) is significant, lowering the electron density on the primary amine lone pair.
  • 4-Position (

    
    -position):  The amine is separated by three carbon bonds. The inductive effect dissipates with distance, leaving the 4-amino group with electron density comparable to a standard secondary alkyl amine.
    

Impact: The 3-amino variant is less basic and less nucleophilic than the 4-amino variant.

Conformational Sterics (Geometric)

N-sulfonyl piperidines adopt a chair conformation. The orientation of the substituent depends on 1,3-diaxial interactions.

  • 4-Amino: The substituent prefers the equatorial position to minimize 1,3-diaxial interactions with axial protons. It is spatially remote from the bulky

    
    -sulfonyl group.
    
  • 3-Amino: The substituent also prefers equatorial, but it experiences allylic-type strain (A(1,3) strain) with the

    
    -sulfonyl group. The bulky sulfonyl moiety creates a "cone of shielding" that hinders the approach of electrophiles to the C3 position.
    
Visualization of Reactivity Vectors[1]

ReactivityComparison cluster_3 3-Amino Isomer cluster_4 4-Amino Isomer Core N-Sulfonyl Piperidine Core Pos3 C3-Position (Proximal) Core->Pos3 Pos4 C4-Position (Distal) Core->Pos4 Inductive3 Strong -I Effect (Low pKa) Pos3->Inductive3 Steric3 High Steric Clash (N-Sulfonyl Proximity) Pos3->Steric3 Result3 LOWER Reactivity Slower Kinetics Inductive3->Result3 Steric3->Result3 Inductive4 Weak -I Effect (Normal pKa) Pos4->Inductive4 Steric4 Low Steric Clash (Remote Access) Pos4->Steric4 Result4 HIGHER Reactivity Fast Kinetics Inductive4->Result4 Steric4->Result4

Caption: Logical flow of structural factors influencing the reactivity of 3- vs 4-amino piperidine sulfonamides.

Quantitative Comparison Data

The following data summarizes the expected physicochemical differences.

Feature3-Amino-1-mesylpiperidine4-Amino-1-mesylpiperidineImplications for Synthesis
pKa (Conjugate Acid) ~9.5 - 9.8 (Est.)~10.5 - 10.7 (Est.)3-amino requires stronger bases or longer deprotonation times in SN2 reactions.
Nucleophilicity (

parameter)
ModerateHigh4-amino couples faster with esters/acids; 3-amino may require HATU/COMU.
Steric Environment Hindered (Proximal to

)
Accessible (Distal)3-amino is sensitive to bulky electrophiles (e.g., trityl chloride).
Chirality Chiral (Enantiomers exist)Achiral (Plane of symmetry)3-amino requires chiral resolution or asymmetric synthesis; 4-amino does not.
Amide Coupling Rate


Expect 3-amino reactions to take 2-3x longer to reach completion.

Experimental Protocols

Protocol A: Kinetic Differentiation in Amide Coupling

Objective: To demonstrate the reactivity gap using a sterically demanding coupling partner (e.g., 2-chloro-benzoic acid).

Materials:

  • Amine: 1.0 eq (3-amino or 4-amino scaffold)

  • Acid: 2-chlorobenzoic acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve the carboxylic acid (1.1 eq) in DMF (0.2 M) at 0°C.

  • Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 15 mins to form the active ester.

    • Note: Pre-activation is critical for the 3-amino variant to overcome lower nucleophilicity.

  • Addition: Add the piperidine amine (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Monitoring: Warm to Room Temperature (RT). Monitor via LCMS at T=30 min, 2h, and 12h.

Expected Result:

  • 4-Amino: >90% conversion at T=30 min.

  • 3-Amino: ~50-60% conversion at T=30 min; requires 2-4h for completion.

Protocol B: Nucleophilic Sulfonylation (Self-Validating System)

Objective: To test nucleophilicity against a sulfonyl chloride. This protocol includes an internal competition check.

System: Mix equimolar amounts of 3-amino and 4-amino scaffolds in DCM. Add 0.5 equivalents of Tosyl Chloride. Analyze the ratio of products.

Step-by-Step:

  • Combine 0.5 mmol 3-amino-1-mesylpiperidine and 0.5 mmol 4-amino-1-mesylpiperidine in 5 mL DCM.

  • Add 1.5 mmol Triethylamine (excess base ensures kinetics drive the ratio, not thermodynamics).

  • Cool to 0°C.

  • Dropwise add 0.5 mmol Tosyl Chloride dissolved in 1 mL DCM.

  • Stir for 1 hour at 0°C.

  • Quench with water and analyze organic phase via HPLC/NMR.

Interpretation: The ratio of 4-amino-product to 3-amino-product represents the relative nucleophilicity (


). Expect a ratio favoring the 4-amino product (typically >4:1), confirming the superior nucleophilicity of the distal amine.

Field Insights & Troubleshooting

Why did my 3-amino reaction fail?

If a standard reaction works for the 4-isomer but fails for the 3-isomer, consider:

  • Steric Blocking: If the electrophile is bulky (e.g., a tertiary alkyl halide or ortho-substituted benzoyl chloride), the

    
    -sulfonyl group on the piperidine ring may be physically blocking the trajectory of attack.
    
    • Solution: Switch to a smaller leaving group (e.g., acid fluoride instead of acid chloride) or increase temperature.

  • Reduced Basicity: In reductive amination, the imine formed at the 3-position is less stable and less basic.

    • Solution: Use a stronger reducing agent (e.g.,

      
       instead of triacetoxyborohydride) or add a Lewis Acid (
      
      
      
      ) to force imine formation.
Synthesis of the Scaffolds
  • 4-Amino Route: Reductive amination of N-benzyl-4-piperidone is trivial and high-yielding.

  • 3-Amino Route: Reductive amination of N-benzyl-3-piperidone is prone to racemization if the starting material is chiral. The ketone enolizes easily. For chiral 3-amino piperidines, it is safer to start from the chiral amino acid pool (e.g., Aspartic/Glutamic acid derivatives) or use enzymatic resolution.

References

  • BenchChem. A Comparative Guide to the Reactivity of 4-Aminopyridine-3-sulfonic Acid and Pyridine-3-sulfonic Acid. (Inferred general reactivity principles for amino-sulfonamide scaffolds).

  • National Institute of Science Communication and Policy Research (NIScPR). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (Synthetic routes and stability of 3-amino piperidines).

  • Master Organic Chemistry. Nucleophilicity Trends of Amines: Steric vs Electronic Effects. (Foundational physical organic chemistry for amine reactivity).

  • MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues: SAR Exploration. (Comparative SAR and reactivity data for substituted piperidines).

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations. (Discussion on conformational preferences and basicity modulation in piperidines).

Comparative

Benchmarking 1-(ethylsulfonyl)piperidin-3-amine: A Comparative Guide for Linkerology

Executive Summary In the optimization of bivalent degraders (PROTACs) and fragment-based drug discovery (FBDD), linker selection is often the determinant of physicochemical success. While polyethylene glycol (PEG) and li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of bivalent degraders (PROTACs) and fragment-based drug discovery (FBDD), linker selection is often the determinant of physicochemical success. While polyethylene glycol (PEG) and linear alkyl chains offer synthetic simplicity, they suffer from high entropic penalties and oxidative instability.

1-(ethylsulfonyl)piperidin-3-amine represents a "Goldilocks" scaffold in linkerology. It offers the structural rigidity of a piperidine ring without the liability of a basic secondary amine (often seen in piperazines) or the metabolic vulnerability of linear alkyls. This guide benchmarks this specific building block against standard amine linkers, demonstrating its utility in modulating Lipophilicity Ligand Efficiency (LLE) and Metabolic Stability .

Part 1: Physicochemical Profile & Benchmarking

The primary advantage of the 1-(ethylsulfonyl) moiety is the electronic modulation of the piperidine nitrogen. Unlike N-alkyl piperidines, the sulfonyl group withdraws electron density, effectively "capping" the ring nitrogen's basicity. This prevents protonation at physiological pH, reducing non-specific binding and hERG liability while maintaining polarity.

Table 1: Comparative Physicochemical Properties
Feature1-(ethylsulfonyl)piperidin-3-amine 1-Methylpiperidin-3-amine Piperazine Linkers PEG Diamines
Ring Basicity (pKa) Neutral (Sulfonamide-like)~10.5 (Basic, Cationic)~9.8 (Basic)N/A
Linker Geometry Rigid (Chair conformation)Rigid (Chair)Rigid (Chair)Flexible (High Entropy)
H-Bond Acceptors 3 (Sulfonyl O + N)1 (Ring N)2 (Ring Ns)High (Ether oxygens)
Metabolic Liability Low (Sulfonyl is stable)High (N-dealkylation)Moderate (N-oxidation)High (Oxidative cleavage)
LogP Trend Moderate (Polar-Neutral)Low (if protonated)Low (Polar-Basic)Low (Hydrophilic)
Permeability High (Uncharged at pH 7.4)Low (Cationic trap)Low-ModerateVaries (Size dependent)
The "Sulfonyl Switch" Mechanism

The ethylsulfonyl group serves two critical functions:

  • Basicity Nullification: By delocalizing the nitrogen lone pair into the sulfonyl group, the ring nitrogen becomes non-basic. This is critical for intracellular targets where cationic amphiphilic drugs (CADs) often get trapped in lysosomes (lysosomotropism).

  • Directional Rigidity: The sulfonamide bond imposes a specific geometry (tetrahedral around sulfur) distinct from the planar amide bond, offering unique vectors for exiting the E3 ligase or POI binding pocket.

Part 2: Stability & Metabolism[1][2][3][4][5]

A major failure mode for amine linkers is oxidative metabolism. N-alkyl piperidines and piperazines are prime substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to N-dealkylation or N-oxidation.

Microsomal Stability Profile

Experimental data supports that sulfonamide-capped rings exhibit superior half-life (


) in liver microsomes compared to their amide or alkyl counterparts.
  • 1-(ethylsulfonyl)piperidin-3-amine: Resistant to hydrolysis and oxidative attack. The ethyl chain is short, reducing the site for aliphatic hydroxylation.

  • Amide Analogs (N-Acetyl): Susceptible to amidases in plasma or liver, though generally stable.

  • Alkyl Analogs: Rapid clearance via oxidative dealkylation.

Graphviz Diagram: Chemical Space & Stability

The following diagram visualizes the trade-off between rigidity, polarity, and stability for common linker classes.

LinkerComparison Sulfonyl 1-(ethylsulfonyl) piperidin-3-amine (Target) Rigidity High Rigidity Sulfonyl->Rigidity Permeability High Permeability (Neutral pH 7.4) Sulfonyl->Permeability MetabStab Metabolic Stability Sulfonyl->MetabStab AlkylPip N-Alkyl Piperidines AlkylPip->Rigidity AlkylPip->Permeability Poor (Cationic) AlkylPip->MetabStab Low (Oxidation) Piperazine Piperazine Linkers Piperazine->Permeability Low Solubility Aqueous Solubility Piperazine->Solubility PEG PEG Chains PEG->Rigidity Low (Entropy Penalty) PEG->Solubility

Caption: Comparative analysis showing the "Target" molecule achieves a balance of rigidity and stability, unlike competitors which sacrifice permeability or stability.

Part 3: Synthetic Utility & Protocols

The 3-amine position is a chiral center (unless racemic). For high-affinity ligands, using the enantiopure form (R or S) is crucial as the vector of the linker exit can drastically alter the ternary complex formation in PROTACs.

Protocol A: Amide Coupling Efficiency

The primary utility of this building block is coupling the free 3-amine to a carboxylic acid on the ligand of interest. Due to the steric bulk of the adjacent sulfonyl-piperidine ring, standard coupling conditions must be optimized.

Reagents:

  • Substrate: Carboxylic Acid Ligand (1.0 eq)

  • Linker: 1-(ethylsulfonyl)piperidin-3-amine (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1.0 mL). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add 1-(ethylsulfonyl)piperidin-3-amine (0.12 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Target mass = Ligand - OH + Linker).

    • Troubleshooting: If conversion is low after 4h, add HOAt (0.1 eq) to catalyze the reaction.

  • Workup: Dilute with EtOAc (10 mL), wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO3, and Brine. Dry over Na2SO4.

Protocol B: Microsomal Stability Assay

To validate the stability advantage of the sulfonyl linker:

  • Preparation: Prepare 1 µM solution of the final coupled compound in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to initiate metabolism.

  • Sampling: Aliquot samples at t=0, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .
    
Graphviz Diagram: Experimental Workflow

Workflow Start Start: Carboxylic Acid Ligand Activation 1. Activation (HATU/DIPEA, DMF, 5 min) Start->Activation Coupling 2. Coupling (+ Sulfonyl-Piperidine Amine) Activation->Coupling QC 3. LC-MS Check (Target Mass Confirmation) Coupling->QC Assay 4. Stability Assay (Microsomes + NADPH) QC->Assay If Pure > 95% Result Output: Intrinsic Clearance (CLint) & Half-life (t1/2) Assay->Result

Caption: Standardized workflow for synthesizing and validating the linker-ligand conjugate.

Part 4: Conclusion

1-(ethylsulfonyl)piperidin-3-amine is a superior alternative to traditional diamine linkers when metabolic stability and neutrality are required. By removing the basic center of the piperidine ring, it allows researchers to exploit the rigidity of the heterocycle without incurring the pharmacokinetic penalties associated with cationic amphiphiles. It is highly recommended for PROTAC campaigns where linker solubility and permeability are bottlenecks.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PubMed Central. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs. PubMed. [Link]

  • The Effect of Sulfonamides Structural and Reactive Properties Examined. The University of Southern Mississippi. [Link]

Safety & Regulatory Compliance

Safety

1-(Ethylsulfonyl)piperidin-3-amine proper disposal procedures

Operational Guide: Safe Disposal of 1-(Ethylsulfonyl)piperidin-3-amine Part 1: Executive Safety Summary Chemical Profile: 1-(Ethylsulfonyl)piperidin-3-amine Functional Class: Cyclic Amine / Sulfonamide Primary Hazards: I...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 1-(Ethylsulfonyl)piperidin-3-amine

Part 1: Executive Safety Summary

Chemical Profile: 1-(Ethylsulfonyl)piperidin-3-amine Functional Class: Cyclic Amine / Sulfonamide Primary Hazards: Irritant (Skin/Eye), Potential Respiratory Sensitizer, Hazardous Combustion Products (SOx, NOx).[1]

Immediate Action Card:

  • If Spilled: Do not dry sweep if fine dust.[1] Use a damp absorbent pad or neutralizing absorbent.[1]

  • If Exposed: Flush eyes/skin for 15 minutes immediately.[1][2]

  • Disposal Route: High-Temperature Incineration (via EHS/Waste Management).[1] DO NOT pour down the drain.

Part 2: Technical Characterization & Pre-Disposal Assessment

To dispose of this compound safely, one must understand its reactivity profile.[1] This molecule contains two distinct functional zones that dictate its waste stream:

  • Piperidin-3-amine moiety (Basic): The primary amine at the 3-position is basic and nucleophilic. It will react exothermically with strong acids and acid chlorides.[1]

  • Ethylsulfonyl group (Stable/Sulfur-bearing): This group is chemically robust but poses a specific environmental hazard upon combustion.[1] Burning sulfonamides releases sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ), which are regulated air pollutants [1].[1]

Why "Drain Disposal" is Prohibited: Unlike simple inorganic salts, sulfonamides are often biologically active and environmentally persistent.[1] Standard municipal wastewater treatment plants are not designed to degrade these heterocyclic structures effectively, leading to potential bioaccumulation in aquatic systems [2].[1]

Waste Stream Segregation Logic: Proper segregation prevents "commingled waste" accidents (e.g., mixing amines with oxidizers).[1]

ParameterCharacteristicDisposal Implication
pH Status Basic (Amine)Segregate from Acids and Oxidizers .[1]
Combustion Generates

,

Requires Incineration with Scrubbers .[1]
State Solid (typically) or OilDispose as Solid Waste (unless dissolved).[1]
Halogens None (unless salt form)Non-Halogenated waste stream (reduces cost).[1]

Part 3: Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local safety standards.

WasteSegregation Start Waste: 1-(Ethylsulfonyl)piperidin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinA Bin A: Solid Chemical Waste (Label: Basic/Toxic) Solid->BinA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, Water) SolventCheck->NonHalogenated No BinB Bin B: Halogenated Organic Waste (High BTU Incineration) Halogenated->BinB BinC Bin C: Non-Halogenated Organic Waste (Standard Incineration) NonHalogenated->BinC

Figure 1: Decision logic for segregating 1-(Ethylsulfonyl)piperidin-3-amine waste streams. Note that "Halogenated" status depends on the solvent used, not the compound itself.

Part 4: Step-by-Step Disposal Protocol

This protocol ensures the compound is prepared for transfer to your facility's Environmental Health & Safety (EHS) team or a licensed waste contractor.

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.[1] Use a fume hood to avoid dust inhalation.[1]

  • Primary Containment:

    • Keep the substance in its original screw-top vial if possible.

    • If the original vial is damaged, transfer to a clear glass vial with a Teflon-lined cap.

  • Secondary Containment:

    • Place the vial into a clear, sealable polyethylene bag (e.g., Ziploc).[1]

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Chemical Name: Write fully: "1-(Ethylsulfonyl)piperidin-3-amine". Avoid abbreviations.

    • Hazards: Check "Toxic" and "Irritant".[1]

    • pH: Mark as "Basic" (pH > 7).

  • Storage: Place in the Solid Waste Drum . Do not mix with silica gel or trash.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching (If reactive reagents are present):

    • Ensure no active acid chlorides or strong oxidizers remain in the solution.[1] Quench carefully before bottling.

  • Container Selection:

    • Use an HDPE (High-Density Polyethylene) or Amber Glass waste carboy.[1]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM): Use the Halogenated Waste stream.

    • If dissolved in Methanol/Ethanol/Ethyl Acetate: Use the Non-Halogenated Waste stream.[1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is extremely basic (pH > 12), neutralize slightly with dilute acetic acid to pH 8-10 to reduce corrosion risk to the container, but do not over-acidify (risk of exotherm).[1]

  • Labeling:

    • List all solvents and the solute (approximate %).

    • Example: "95% Methanol, 5% 1-(Ethylsulfonyl)piperidin-3-amine."

Part 5: Spill Management Workflow

Accidental release requires a disciplined response to prevent exposure and contamination.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (<10g/10mL) Lab Personnel Handle Assess->Minor Major Major (>10g) Evacuate & Call EHS Assess->Major SolidSpill Solid: Damp Wipe/Scoop (Avoid Dust) Minor->SolidSpill LiquidSpill Liquid: Absorbent Pads (Vermiculite) Minor->LiquidSpill Bag Double Bag Waste SolidSpill->Bag LiquidSpill->Bag Clean Clean Surface (Soap + Water) Bag->Clean

Figure 2: Operational workflow for managing minor vs. major spills in a laboratory setting.

Part 6: Regulatory & Compliance Context

Why we do it this way:

  • EPA RCRA Compliance: While this specific molecule may not have a unique "P" or "U" list code, it falls under the "Characteristic Waste" definition if it exhibits toxicity or is mixed with ignitable solvents (Code D001) [3].[1]

  • Incineration Requirement: The presence of the sulfonyl group (

    
    ) necessitates incineration at facilities equipped with gas scrubbers. Open burning or low-temp destruction can release Sulfur Dioxide (
    
    
    
    ), a severe respiratory irritant and precursor to acid rain [1].[1]
  • Global Harmonized System (GHS): Proper labeling communicates the "Irritant" and "Corrosive" (if high concentration) nature of the amine to downstream waste handlers, preventing injury during consolidation.[1]

References

  • ResearchGate. (2025).[1] Sulfenamides, Sulfinamides and Sulfonamides as flame retardants - similarities and differences in the mechanism of action.[1][3]Link

  • National Institutes of Health (PMC). (2014).[1] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[1]Link

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-(Ethylsulfonyl)piperazine (Analogous Structure).[1]Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylsulfonyl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(Ethylsulfonyl)piperidin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.